molecular formula C6H12ClF2N B1398513 4,4-Difluoroazepane hydrochloride CAS No. 1094073-72-9

4,4-Difluoroazepane hydrochloride

Cat. No.: B1398513
CAS No.: 1094073-72-9
M. Wt: 171.61 g/mol
InChI Key: INIMNLBMYHJDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoroazepane hydrochloride is a white to off-white solid organic heterocyclic compound, recognized as a critical synthetic intermediate in medicinal chemistry and drug discovery research. The compound has a molecular formula of C6H12ClF2N, a molecular weight of 171.62 g/mol . Its structure features a seven-membered azepane ring strategically substituted with two fluorine atoms at the 4-position, presented as the hydrochloride salt to enhance stability and handling. This compound serves primarily as a versatile and high-value building block for organic synthesis. Its key application is in the preparation of more complex molecules, functioning as a privileged scaffold in pharmaceutical development . The incorporation of the geminal difluoro group at a key position in the ring system is a common strategy in lead optimization. This modification can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . Researchers will find this reagent is characterized by a calculated density of approximately 1.1 g/cm³ and a calculated boiling point of 142.0±40.0 °C at 760 mmHg . It is typically provided with a high purity level of 98% or higher . For safe handling, it is essential to note that the compound carries GHS07 warning hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety Notice: This product is labeled "For Research Use Only" (RUO). It is intended for use in laboratory settings by qualified professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoroazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-4-9-5-3-6;/h9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIMNLBMYHJDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160721-05-0
Record name 4,4-difluoroazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,4-Difluoroazepane hydrochloride synthesis from azepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,4-Difluoroazepane Hydrochloride from Azepan-4-one

Introduction

This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its seven-membered azepane scaffold is a common motif in pharmacologically active molecules, and the introduction of a geminal difluoro group at the 4-position offers a strategic advantage for lead optimization.[1] The replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂) can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, by modulating local electronics and conformational preferences.[1][3]

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous adherence to safety protocols, primarily due to the hazardous nature of the fluorinating agents employed. This guide provides a comprehensive overview of a plausible and robust synthetic route starting from azepan-4-one, detailing the rationale behind each synthetic transformation, step-by-step experimental protocols, and critical safety considerations. The overall strategy involves three key stages: protection of the secondary amine, deoxofluorination of the ketone, and subsequent deprotection to yield the final hydrochloride salt.[1]

Overall Synthetic Strategy

The conversion of azepan-4-one to this compound is achieved through a logical three-step sequence. First, the nucleophilic secondary amine of the starting material is protected to prevent unwanted side reactions during the fluorination step. The most critical step is the deoxofluorination, where the carbonyl group is converted into the gem-difluoro moiety. Finally, the protecting group is removed, and the resulting amine is protonated with hydrochloric acid to afford the stable and handleable hydrochloride salt.

G A Azepan-4-one B N-Boc-azepan-4-one A->B C N-Boc-azepan-4-one D N-Boc-4,4-difluoroazepane C->D DAST, CH₂Cl₂ -78 °C to rt E N-Boc-4,4-difluoroazepane F 4,4-Difluoroazepane Hydrochloride E->F HCl in Dioxane

Caption: High-level workflow for the synthesis of this compound.

Part 1: N-Protection of the Azepan-4-one Precursor

Causality and Rationale: The secondary amine in the azepan-4-one starting material is nucleophilic and would readily react with the highly electrophilic fluorinating agent, Diethylaminosulfur Trifluoride (DAST), used in the subsequent step. To ensure that the fluorination occurs exclusively at the desired carbonyl group, the nitrogen atom must be rendered non-nucleophilic. This is achieved by installing a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under the neutral to slightly basic conditions of the fluorination reaction and its facile removal under acidic conditions, which conveniently aligns with the final salt formation step.[1]

Experimental Protocol: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)
  • Reagent Preparation: To a round-bottom flask, add azepan-4-one hydrochloride (1.0 eq), dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M solution), and a suitable base such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq) in water.

  • Reaction Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same organic solvent dropwise over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, dilute the mixture with water and separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-azepan-4-one as a solid or oil.

Part 2: Geminal Difluorination of the Ketone

Core Principle and Reagent Selection: The central transformation is the deoxofluorination of the ketone to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) is a highly effective nucleophilic fluorinating agent for converting ketones into gem-difluorides.[5][6] The mechanism involves the initial nucleophilic attack of the ketone's oxygen atom on the sulfur atom of DAST, forming an intermediate that subsequently eliminates to generate the difluorinated product.[1] DAST is often preferred over harsher reagents like sulfur tetrafluoride (SF₄) for laboratory-scale synthesis as it operates under milder conditions, which minimizes the risk of side reactions like rearrangement or elimination, especially with sensitive substrates.[7]

Critical Safety Considerations for DAST: DAST is a hazardous reagent that demands strict safety protocols.

  • Thermal Instability: DAST can decompose explosively when heated above 50 °C.[5][7] Reactions should be initiated at low temperatures and never heated aggressively.

  • Reactivity with Water: It reacts violently with water, producing highly toxic and corrosive hydrogen fluoride (HF) gas.[5][8][9] All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Toxicity and Corrosivity: DAST is corrosive and toxic.[7][10] It must be handled in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[9][10]

Experimental Protocol: Synthesis of tert-butyl 4,4-difluoroazepane-1-carboxylate
  • Inert Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Addition: Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add DAST (1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes residual DAST and acidic byproducts.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc-4,4-difluoroazepane.

Part 3: Boc Deprotection and Hydrochloride Salt Formation

Rationale and Methodology: The final step involves the removal of the Boc protecting group to unmask the secondary amine. This is efficiently accomplished using a strong acid.[11] Using a solution of hydrochloric acid in an organic solvent like 1,4-dioxane or diethyl ether is highly advantageous as it serves a dual purpose: it cleaves the acid-labile Boc group and simultaneously protonates the liberated amine to form the stable, crystalline hydrochloride salt, often facilitating its isolation and purification.[12]

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: Dissolve the purified N-Boc-4,4-difluoroazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Deprotection/Salt Formation: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Product Precipitation: Stir the reaction mixture for 2-4 hours. The product, this compound, will typically precipitate as a white solid.[12] The reaction progress can be monitored by the disappearance of the starting material on LC-MS.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Confirmation of the final product's identity and purity is essential. The following data are characteristic of this compound.

PropertyValueSource
Molecular Formula C₆H₁₂ClF₂N[1]
Molecular Weight 171.62 g/mol [1][13]
Appearance White to off-white solid[1]
Purity ≥98%[1]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the azepane ring protons. The protons on the carbons alpha to the protonated nitrogen (C2 and C7) are expected to be shifted downfield. Protons on C3 and C5 will exhibit coupling to the adjacent fluorine atoms, appearing as complex multiplets.[1]

  • ¹³C NMR: The carbon spectrum provides clear evidence of fluorination. The signal for C4 (the carbon bearing the two fluorine atoms) will appear as a triplet due to one-bond carbon-fluorine coupling (¹J_CF).

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the presence of two chemically equivalent fluorine atoms.[14]

  • Mass Spectrometry: Analysis by ESI-MS will show the parent ion for the free amine [M+H]⁺ at m/z corresponding to the molecular formula C₆H₁₁F₂N.

Summary of Reagents and Reaction Conditions

StepKey ReagentsSolventTemperatureTypical Time
1. N-Protection Azepan-4-one HCl, (Boc)₂O, TriethylamineDichloromethane0 °C to RT12-18 h
2. Fluorination N-Boc-azepan-4-one, DASTAnhydrous Dichloromethane-78 °C to RT12-24 h
3. Deprotection N-Boc-4,4-difluoroazepane, 4 M HCl in DioxaneMethanol / Ethyl AcetateRoom Temperature2-4 h

References

An In-depth Technical Guide to 4,4-Difluoroazepane Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the introduction of fluorine into lead compounds has become a cornerstone strategy for optimizing drug-like properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluoro group stands out for its ability to act as a bioisostere for a carbonyl group and to modulate the acidity of neighboring protons. This guide provides a comprehensive overview of 4,4-Difluoroazepane hydrochloride, a versatile and high-value building block that leverages these benefits within a seven-membered azepane ring system. This compound serves as a privileged scaffold in pharmaceutical development, enabling the synthesis of more complex and potent drug candidates.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid organic heterocyclic compound. It is presented as the hydrochloride salt to enhance its stability and handling characteristics. While multiple CAS numbers are cited by various suppliers, the most frequently referenced are 1160721-05-0 and 1094073-72-9 . Researchers are advised to verify the CAS number with their specific supplier.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 1160721-05-0, 1094073-72-9
Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
Appearance White to off-white solid
Purity ≥97%
Boiling Point (Calculated) 142.0 ± 40.0 °C at 760 mmHg
Density (Calculated) ~1.1 g/cm³
InChI Key INIMNLBMYHJDGE-UHFFFAOYSA-N
SMILES FC1(F)CCCNCC1.[H]Cl

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds from a ketone precursor, azepan-4-one. The key transformation is the introduction of the gem-difluoro group via deoxofluorination. This multi-step process generally involves protection of the amine, fluorination, deprotection, and final salt formation.

Plausible Synthetic Route

A common and logical synthetic pathway is outlined below. The initial step requires the protection of the secondary amine of azepan-4-one to prevent its reaction with the fluorinating agent. A benzyl (Bn) or tert-butoxycarbonyl (Boc) group are common choices for this purpose. Following protection, the ketone is subjected to deoxofluorination. Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for this transformation, converting the carbonyl group into the desired 4,4-difluoro moiety. The final steps involve the removal of the protecting group (e.g., via hydrogenolysis for a benzyl group) and subsequent treatment with hydrochloric acid to yield the stable hydrochloride salt.

A Technical Guide to 4,4-Difluoroazepane Hydrochloride: Structure, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorinated building blocks are indispensable tools for medicinal chemists seeking to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, 4,4-Difluoroazepane hydrochloride has emerged as a high-value synthetic intermediate.[1][2] Its seven-membered heterocyclic core, combined with the unique gem-difluoro motif, offers a powerful platform for developing novel therapeutics.

This technical guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will dissect its core molecular attributes, explore the rationale behind its synthesis, detail a robust experimental protocol, and discuss its strategic applications, grounding all technical claims in authoritative references.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Chemical Structure and Identification

This compound consists of a saturated seven-membered azacycloheptane (azepane) ring, where the C4 position is substituted with a geminal difluoro group.[1] The amine is protonated to form a hydrochloride salt, a common strategy to improve the compound's stability, crystallinity, and handling characteristics as a solid.[1]

The structure is unambiguously defined by its IUPAC name, CAS registry number, and other molecular identifiers.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and safety considerations.

PropertyValueSource(s)
IUPAC Name 4,4-difluoroazepane;hydrochloride[3]
CAS Number 1160721-05-0[3][4][5][6][7]
Molecular Formula C₆H₁₂ClF₂N[1][5]
Molecular Weight 171.61 g/mol [1][3]
Appearance White to off-white solid[1]
Purity ≥97%[7]
InChIKey INIMNLBMYHJDGE-UHFFFAOYSA-N[1][3][4]
SMILES C1CC(CCNC1)(F)F.Cl[3]
Storage Inert atmosphere, 2-8°C[4]

The Strategic Role of Gem-Difluorination in Medicinal Chemistry

The introduction of a gem-difluoro group (CF₂) is a well-established and powerful strategy in drug design. Its utility stems from the unique properties of fluorine, the most electronegative element.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methylene group (CH₂) with a CF₂ group can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability.[1]

  • Modulation of Lipophilicity: The CF₂ group can serve as a lipophilic hydrogen bond acceptor, influencing a molecule's permeability and interaction with biological targets. This modification can fine-tune the overall lipophilicity (logP) of a drug candidate, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Conformational Control: The steric bulk and electronic properties of the two fluorine atoms can restrict the conformational flexibility of the azepane ring, potentially locking the molecule into a more biologically active conformation.

  • pKa Alteration: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby azepane nitrogen, influencing its ionization state at physiological pH and its ability to form salt bridges with target proteins.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that relies on established principles of modern organic chemistry.[1] A common and effective route involves the deoxofluorination of a readily available ketone precursor.

Retrosynthetic Analysis & Strategy

The synthesis logically begins with a protected azepane ketone. The nitrogen must be protected to prevent side reactions with the highly reactive fluorinating agent. An acid-labile protecting group like tert-butyloxycarbonyl (Boc) is ideal, as it is stable under the fluorination conditions and can be removed efficiently in the final step while concurrently forming the desired hydrochloride salt.

The key transformation is the conversion of the carbonyl group (C=O) to the difluoromethylene group (CF₂). This is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Experimental Protocol: Synthesis from N-Boc-azepan-4-one

This protocol describes a representative, self-validating synthesis. All steps should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Deoxofluorination of N-Boc-azepan-4-one

  • Reactor Setup: To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N-Boc-azepan-4-one (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of ketone).

  • Inert Atmosphere: Ensure the system is maintained under a positive pressure of nitrogen or argon.

  • Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath.

    • Causality: This low temperature is critical to control the reactivity of DAST and minimize the formation of byproducts.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -65°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) cooled in an ice bath.

    • Trustworthiness: The quench must be performed slowly and with cooling, as the neutralization of unreacted DAST is exothermic and releases gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoroazepane.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude product from Step 1 in a minimal amount of 1,4-dioxane or diethyl ether.

  • Acidification: Cool the solution to 0°C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (approx. 5 eq) dropwise.

  • Precipitation: A white precipitate should form upon addition of HCl. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.[8]

  • Drying: Dry the white solid under high vacuum to afford this compound.

Workflow Visualization

The synthetic pathway can be visualized as a clear, logical progression from the protected starting material to the final product.

Figure 2: Synthetic Workflow for this compound start N-Boc-azepan-4-one inter N-Boc-4,4-difluoroazepane start->inter  1. DAST, DCM  -78°C to RT end 4,4-Difluoroazepane Hydrochloride inter->end  2. 4M HCl in Dioxane  0°C to RT

Caption: A typical two-step synthesis of the target compound.

Quality Control and Structural Elucidation

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural confirmation.[1]

    • ¹H NMR: The proton spectrum will show characteristic signals for the methylene (CH₂) groups in the azepane ring. Protons adjacent to the nitrogen (C2 and C7) will be deshielded and appear downfield. The protonation of the amine to the ammonium salt further enhances this effect.[1]

    • ¹³C NMR: The carbon spectrum will confirm the presence of six unique carbon environments. The signal for the C4 carbon will appear as a characteristic triplet due to one-bond coupling with the two fluorine atoms.

    • ¹⁹F NMR: A single signal in the fluorine NMR spectrum confirms the chemical equivalence of the two fluorine atoms.

  • Mass Spectrometry (MS): LC-MS analysis will show a parent ion corresponding to the mass of the free base (C₆H₁₁F₂N), confirming the molecular weight.

Handling, Storage, and Safety

As a research chemical, this compound requires careful handling.

  • Safety: The compound is classified with the GHS07 pictogram.[1][4] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Always handle in a fume hood using appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4]

Conclusion

This compound is a strategically important building block for medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a gem-difluoro group on a seven-membered heterocyclic scaffold, provides a robust platform for synthesizing novel compounds with potentially enhanced metabolic stability and tailored physicochemical properties. The well-understood synthetic route and clear analytical profile make it a reliable and valuable tool for researchers aiming to accelerate the drug discovery process.

References

4,4-Difluoroazepane hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4-Difluoroazepane Hydrochloride: A Key Building Block for Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, making them highly desirable for developing next-generation therapeutics. Among the vast array of fluorinated building blocks, this compound has emerged as a critical synthetic intermediate.[1] Its seven-membered azepane ring provides a flexible yet constrained three-dimensional architecture, while the geminal difluoro group at the 4-position serves as a powerful bioisosteric replacement for carbonyl or gem-dimethyl groups.[1]

This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic rationale, and its applications as a privileged scaffold in pharmaceutical development.

Chemical Identity and Nomenclature

Establishing the precise identity of a chemical reagent is the foundation of reproducible science. This section outlines the standardized nomenclature and identifiers for this compound.

IUPAC Name

The formal IUPAC name for this compound is 4,4-difluoroazepane;hydrochloride .[2][3][4]

Synonyms and Common Identifiers

In literature and commercial catalogs, the compound is referenced by several names and codes. The hydrochloride salt form is crucial for enhancing the compound's stability and handling characteristics as a solid.[1]

IdentifierValueSource(s)
CAS Number 1160721-05-0[2][3][5][6][7]
PubChem CID 56924311[2]
Molecular Formula C₆H₁₂ClF₂N[1][2][7][8][9]
InChIKey INIMNLBMYHJDGE-UHFFFAOYSA-N[1][2][4]
Common Synonyms 4,4-Difluoroazepane HCl, 4,4'-Difluoro-hexahydro-1H-azepine hydrochloride, 4,4-Difluoro-perhydro-azepinium chloride[2]
Chemical Structure

The molecular structure consists of a seven-membered azepane ring with two fluorine atoms attached to the same carbon atom (C4). The nitrogen atom is protonated and forms an ionic bond with a chloride ion.

Figure 1: Structure of this compound

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a building block dictate its handling, storage, and reactivity in synthetic protocols.

Summary of Properties

The compound is typically supplied as a white to off-white solid with high purity, suitable for sensitive medicinal chemistry applications.[1]

PropertyValueSource(s)
Molecular Weight 171.62 g/mol [1][7][8]
Physical Form White to off-white solid[1]
Calculated Boiling Point 142.0 ± 40.0 °C at 760 mmHg[1]
Typical Purity ≥97%[3][7]
Storage Conditions Store at 2-8°C under an inert atmosphere
Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. For this compound, the expected spectroscopic data would include:

  • ¹H NMR: Signals corresponding to the methylene (CH₂) groups of the azepane ring. Protons on carbons adjacent to the protonated nitrogen (C2 and C7) would be deshielded and appear downfield.[1]

  • ¹³C NMR: A distinct signal for the carbon bearing the two fluorine atoms (C4), which would show a characteristic triplet due to C-F coupling. Other signals for the remaining five carbon atoms of the ring would also be present.[1]

  • ¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₆H₁₁F₂N) upon ionization.

Synthesis and Purification

The most common and logical synthesis of this compound proceeds from a ketone precursor, azepan-4-one, through a multi-step sequence.[1]

Rationale for Synthetic Strategy

The gem-difluoro moiety is most efficiently installed via deoxofluorination of a corresponding ketone.[1] This strategy requires careful planning:

  • Nitrogen Protection: The secondary amine of the azepan-4-one starting material is nucleophilic and would react with the electrophilic fluorinating agent. Therefore, it must be protected prior to fluorination, typically with a group that is stable to the reaction conditions but can be removed easily, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group.[1]

  • Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues are effective for converting the ketone to the gem-difluoride. The mechanism involves the formation of a fluorosulfurane intermediate followed by nucleophilic substitution.[1]

  • Deprotection and Salt Formation: Following fluorination, the protecting group is removed. For an N-benzyl group, this is commonly achieved via catalytic hydrogenolysis. The final hydrochloride salt is then formed by treating the resulting free amine with hydrochloric acid (HCl).[1]

Detailed Experimental Protocol

Step 1: N-Benzylation of Azepan-4-one

  • To a solution of azepan-4-one (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add benzyl bromide (1.1 eq.) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-azepan-4-one.

Step 2: Deoxofluorination

  • Dissolve N-benzyl-azepan-4-one (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq.) to the stirred solution.

  • Maintain the temperature at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography to obtain 1-benzyl-4,4-difluoroazepane.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve 1-benzyl-4,4-difluoroazepane (1.0 eq.) in methanol.

  • Add palladium on carbon (10 wt. %) as a catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate. Dissolve the resulting free amine in diethyl ether and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthetic Workflow

start Azepan-4-one step1 Step 1: N-Protection start->step1 intermediate1 N-Benzyl-azepan-4-one step1->intermediate1 reagent1 Benzyl Bromide, Triethylamine reagent1->step1 step2 Step 2: Deoxofluorination intermediate1->step2 intermediate2 1-Benzyl-4,4-difluoroazepane step2->intermediate2 reagent2 DAST reagent2->step2 step3 Step 3: Deprotection & Salt Formation intermediate2->step3 product 4,4-Difluoroazepane Hydrochloride step3->product reagent3 H₂, Pd/C then HCl reagent3->step3

Figure 2: Multi-step synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex drug candidates.[1]

The Role of the Gem-Difluoro Group

The CF₂ group is a key pharmacologically-relevant moiety. Its installation can profoundly and beneficially alter a molecule's properties:

  • Metabolic Blocker: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes). This can block a potential site of metabolism, increasing the half-life of a drug candidate.

  • Bioisostere: The CF₂ group can act as a bioisostere of a carbonyl (C=O) group. It mimics the steric profile and electrostatic potential of a ketone but is non-planar and cannot act as a hydrogen bond acceptor, which can fine-tune receptor binding interactions.[1]

  • Lipophilicity Modulation: Fluorine is highly electronegative but has a small van der Waals radius. The introduction of a CF₂ group generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[1]

A Privileged Scaffold for Novel Therapeutics

The azepane core provides a three-dimensional framework that can be elaborated at the nitrogen atom to explore chemical space and target various receptors. By using this compound, medicinal chemists can rapidly synthesize libraries of novel compounds where the fluorinated azepane core imparts favorable pharmacokinetic properties from the outset.[1] This makes it a "privileged scaffold" for developing agents targeting the central nervous system and other therapeutic areas.[1][10]

Logical Framework for Application

cluster_properties Inherent Physicochemical Properties cluster_outcomes Pharmacological Outcomes scaffold 4,4-Difluoroazepane Scaffold prop1 Metabolic Stability (C-F bond) scaffold->prop1 prop2 Modulated Lipophilicity scaffold->prop2 prop3 Carbonyl Bioisostere scaffold->prop3 out1 Improved PK Profile (e.g., longer half-life) prop1->out1 out2 Enhanced Membrane Permeability prop2->out2 out3 Fine-tuned PD Profile (Receptor Binding) prop3->out3 goal Optimized Drug Candidate out1->goal out2->goal out3->goal

Figure 3: Logic diagram illustrating the impact of the 4,4-difluoroazepane scaffold.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating that it can cause irritation and acute toxicity.[1]

Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute toxicity, oral (Category 4)
H315 Causes skin irritationSkin corrosion/irritation (Category 2)
H319 Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Source:[1][2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound is a strategically important and highly versatile building block for medicinal chemistry and drug discovery. Its defining feature—the gem-difluoro group on a flexible seven-membered ring—provides a validated tool for enhancing the metabolic stability and modulating the physicochemical properties of lead compounds. The well-established synthetic route and clear utility profile make it an indispensable reagent for developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

Fundamental chemical reactivity of 4,4-Difluoroazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemical Reactivity of 4,4-Difluoroazepane Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorination in Azepane Scaffolds

In the landscape of modern drug discovery, the azepane ring is a privileged scaffold, offering a flexible seven-membered backbone that can explore a wider range of chemical space compared to its five- and six-membered counterparts.[1][2] However, unsubstituted saturated heterocycles often face challenges with metabolic instability and undesirable physicochemical properties. The strategic introduction of fluorine atoms is a field-proven strategy to mitigate these issues. The 4,4-difluoroazepane moiety, in particular, has emerged as a high-value building block.[3] The gem-difluoro group at the 4-position is not merely a passive substitution; it fundamentally alters the molecule's electronic profile, conformation, and metabolic fate.

This technical guide provides an in-depth analysis of the core chemical reactivity of this compound (C₆H₁₂ClF₂N). We will move beyond simple reaction schemes to explore the causal mechanisms behind its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this unique scaffold in the synthesis of novel bioactive molecules.

Physicochemical and Safety Profile

Before engaging in chemical synthesis, a thorough understanding of a reagent's properties and handling requirements is paramount. The hydrochloride salt form of 4,4-difluoroazepane enhances its stability, making it a crystalline solid that is easier to handle and store compared to the free amine.[3][4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₂ClF₂N[3][5]
Molecular Weight 171.61 g/mol [5]
Appearance White to off-white solid[3]
Purity Typically ≥97-98%[3][6]
Storage Conditions Inert atmosphere, 2–8°C[4]
InChIKey INIMNLBMYHJDGE-UHFFFAOYSA-N[5]
Table 2: GHS Hazard and Precautionary Information
IdentifierDescriptionSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
H302 Harmful if swallowed[5]
H315 Causes skin irritation[5]
H319 Causes serious eye irritation[5]
H335 May cause respiratory irritation[5]
P261, P280 Avoid breathing dust. Wear protective gloves/eye protection.[5][7]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[5][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

Expert Insight: The provided GHS data mandates handling this compound within a fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Minimize dust generation during weighing and transfer.

Part 1: Synthesis and Structural Integrity

The most common and logical synthesis of 4,4-difluoroazepane proceeds from a protected azepan-4-one precursor.[3] The key transformation is a deoxofluorination reaction, a cornerstone of modern fluorine chemistry.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation Azepan4one Azepan-4-one ProtectedAzepan4one N-Protected Azepan-4-one Azepan4one->ProtectedAzepan4one e.g., Boc₂O FluorinatedProduct N-Protected 4,4-Difluoroazepane ProtectedAzepan4one->FluorinatedProduct DAST or Deoxo-Fluor® FreeAmine 4,4-Difluoroazepane (Free Amine) FluorinatedProduct->FreeAmine e.g., TFA or HCl FinalProduct 4,4-Difluoroazepane Hydrochloride FreeAmine->FinalProduct HCl in Ether/Dioxane Reactivity_Profile cluster_N Nitrogen-Centered Reactivity cluster_F Fluorine-Centered Reactivity & Influence Molecule 4,4-Difluoroazepane HCl Azepane Nitrogen (N-H₂⁺) Gem-Difluoro Group (C-F₂) Deprotonation Deprotonation (Base Required) Molecule:N->Deprotonation Non-nucleophilic in HCl form InductiveEffect Inductive Effect (-I) (Reduces N Basicity) Molecule:F->InductiveEffect Influences Bioisostere Bioisosteric Replacement (for C=O, C(CH₃)₂) Molecule:F->Bioisostere Influences Stability Metabolic & Chemical Stability (Strong C-F Bonds) Molecule:F->Stability Influences FreeAmine Free Amine (Nucleophilic) Deprotonation->FreeAmine Generates reactivity N_Alkylation N-Alkylation FreeAmine->N_Alkylation N_Acylation N-Acylation FreeAmine->N_Acylation N_Arylation N-Arylation FreeAmine->N_Arylation

References

The Strategic Role of 4,4-Difluoroazepane Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among the saturated heterocycles, the azepane ring has garnered significant attention as a versatile scaffold present in numerous bioactive molecules and approved drugs.[1] However, the inherent flexibility of the seven-membered ring often presents a challenge in achieving optimal binding to biological targets. The strategic introduction of fluorine, an element with profound effects on molecular properties, has emerged as a powerful tool to address this and other challenges in drug design.[2]

This technical guide delves into the synthesis, properties, and applications of 4,4-Difluoroazepane hydrochloride (CAS No: 1160721-05-0), a synthetic intermediate of increasing importance.[3] The introduction of a gem-difluoro group at the 4-position of the azepane ring is not a trivial substitution. This modification imparts a unique combination of steric and electronic effects, profoundly influencing the molecule's conformation, basicity (pKa), lipophilicity, and metabolic stability.[2][3] As researchers and drug development professionals seek to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities, understanding the utility of building blocks like this compound is paramount. This guide provides an in-depth analysis of its role as a high-value intermediate, offering field-proven insights into its synthesis and application in the creation of next-generation therapeutics.

Physicochemical Properties and Structural Features

This compound is a white to off-white solid organic heterocyclic compound.[3] It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[3] The core of its utility lies in the unique properties conferred by the gem-difluoro substitution on the seven-membered azepane ring.

PropertyValue/DescriptionSource(s)
CAS Number 1160721-05-0[3]
Molecular Formula C₆H₁₂ClF₂N[3]
Molecular Weight 171.62 g/mol [3]
Appearance White to off-white solid[3]
Purity Typically ≥97%
Calculated Boiling Point 142.0 ± 40.0 °C at 760 mmHg[3]
Calculated Density ~1.1 g/cm³[3]
The Impact of Gem-Difluorination

The substitution of two hydrogen atoms with fluorine at the C4 position induces significant changes in the molecule's properties compared to the parent azepane scaffold:

  • Conformational Rigidity: The flexible azepane ring can adopt multiple conformations. The introduction of the sterically demanding and electronically distinct C-F bonds can bias the ring towards a more limited set of conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4][5] While specific conformational studies on 4,4-difluoroazepane are not widely published, the principles observed in other fluorinated N-heterocycles suggest a significant conformational impact.[4][5]

  • Modulation of Basicity (pKa): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect is transmitted through the carbon framework to the nitrogen atom, reducing its electron density and making it less basic. This lowering of the pKa can be advantageous in drug design, as it can alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and interaction with the target protein.

  • Increased Lipophilicity (LogP): Fluorine is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2] This is a critical parameter for drugs targeting the central nervous system (CNS).[6][7] The gem-difluoro group can serve as a bioisostere for a carbonyl or a gem-dimethyl group, providing a way to modulate lipophilicity and steric profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine at a potential site of metabolism, such as the C4 position of the azepane ring, can block oxidative metabolism at that site.[2][3] This can lead to an increased half-life and improved oral bioavailability of the final drug candidate.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the crucial deoxofluorination of a ketone precursor. The general and most plausible synthetic route involves three key stages: protection of the azepane nitrogen, deoxofluorination of the C4-carbonyl group, and subsequent deprotection and salt formation.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Deoxofluorination cluster_2 Stage 3: Deprotection & Salt Formation A Azepan-4-one B N-Boc-azepan-4-one A->B Boc₂O, Base C N-Boc-4,4-difluoroazepane B->C Fluorinating Agent (e.g., Deoxo-Fluor®) D 4,4-Difluoroazepane C->D Acidic Conditions (e.g., HCl in Dioxane) E 4,4-Difluoroazepane Hydrochloride (Target) D->E HCl G cluster_0 Derivatization Reactions A 4,4-Difluoroazepane (from hydrochloride salt + base) B N-Alkylation (R-X, Base) A->B C N-Acylation (RCOCl or (RCO)₂O) A->C D N-Arylation (Ar-X, Pd-catalyst) A->D E Reductive Amination (RCHO, Reducing Agent) A->E F Diverse Biologically Active Molecules B->F C->F D->F E->F G cluster_0 Key Synthetic Step A 2,5-dichloro-6-methylnicotinamide derivative C Target NaV1.8 Inhibitor Scaffold A->C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat B 4,4-Difluoroazepane B->C

References

An In-Depth Technical Guide on the Stability and Degradation Pathways of 4,4-Difluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoroazepane hydrochloride is a crucial synthetic intermediate in the field of medicinal chemistry and drug discovery.[1] Its molecular structure consists of a seven-membered azepane ring with two fluorine atoms at the 4-position, and it is supplied as a hydrochloride salt to improve its stability and ease of handling.[1] The molecular formula for this compound is C6H12ClF2N, and its molecular weight is 171.62 g/mol .[1][2] The incorporation of the gem-difluoro group is a strategic move in drug design, as it can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity.[1] These modifications are instrumental in refining the pharmacokinetic and pharmacodynamic profiles of new drug candidates.[1]

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. Understanding these aspects is critical for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this intermediate. The insights provided herein are grounded in established principles of organic chemistry and forced degradation studies, which are essential for developing stable formulations and establishing appropriate storage conditions.[3][4][5]

Core Concepts: Stability and Degradation

The stability of a pharmaceutical compound refers to its ability to resist chemical changes over time. Degradation, the process of a compound breaking down into less complex substances, can be influenced by various environmental factors such as heat, light, humidity, and pH. Forced degradation studies, also known as stress testing, are intentionally designed to accelerate this process to identify potential degradation products and establish degradation pathways.[3][4][5] These studies are a regulatory requirement and a scientific necessity in drug development.[3][5]

The Influence of the Gem-Difluoro Group

The presence of the gem-difluoro group at the 4-position of the azepane ring is a key determinant of the molecule's stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally imparts high stability to fluorinated compounds.[1] This suggests that the gem-difluoro group in 4,4-difluoroazepane is likely to be stable under most hydrolytic conditions.[1] The introduction of fluorine can also help to make the molecular conformation more rigid.[1]

Potential Degradation Pathways

While the gem-difluoro group itself is robust, the overall stability of this compound can be influenced by other reactive sites within the molecule, particularly the secondary amine in the azepane ring. The following sections explore the probable degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. It involves the reaction of a compound with water, often catalyzed by acidic or basic conditions.

  • Acidic and Basic Conditions: While the C-F bonds are strong, extreme pH conditions could potentially lead to degradation. However, given the stability of gem-difluoro compounds, significant degradation under typical acidic or basic hydrolysis conditions is not highly anticipated.[1] The primary concern would be potential reactions involving the azepane ring itself, though the protonated nitrogen in the hydrochloride salt form renders it less nucleophilic.[1]

  • Neutral Conditions: Under neutral pH, the rate of hydrolysis is expected to be very slow.

Oxidative Degradation

Oxidation involves the loss of electrons from a molecule and can be induced by atmospheric oxygen or oxidizing agents. For this compound, the secondary amine is the most likely site for oxidation.

  • Potential Products: Oxidation of the secondary amine could lead to the formation of N-oxides or hydroxylamines. Further oxidation could potentially lead to ring-opening products, although this would likely require harsh conditions. Functional groups with labile hydrogens, such as those on carbons adjacent to the nitrogen, could also be susceptible to oxidation, potentially forming hydroperoxides, hydroxides, or ketones.[5]

Photolytic Degradation

Photodegradation is the degradation of a molecule caused by exposure to light. The extent of degradation depends on the molecule's ability to absorb light and the presence of photosensitizers.

  • General Principles: Photolysis of fluorinated pharmaceuticals can be complex, sometimes leading to the retention of the fluorinated motif in the byproducts, or in other cases, defluorination to form fluoride ions.[6][7][8] Studies on other fluorinated compounds have shown that the stability of fluorinated groups to photodegradation can vary depending on the specific molecular structure.[9][10] For instance, aliphatic CF3 moieties have been found to be highly stable under various photolytic conditions.[9][10]

Thermal Degradation

Thermal degradation occurs when a compound breaks down due to exposure to high temperatures.

  • Expected Behavior: As a solid, this compound is expected to have moderate thermal stability.[11] The hydrochloride salt form generally improves crystallinity and contributes to thermal stability.[11] Degradation at elevated temperatures would likely involve complex decomposition pathways.

Experimental Protocols for Forced Degradation Studies

To experimentally investigate the stability of this compound, a systematic forced degradation study is required.[3][4] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[12]

General Workflow

A typical workflow for a forced degradation study involves subjecting the compound to various stress conditions and then analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC Analysis (Purity & Degradant Profiling) Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Analyze LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Impurities NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Pathway Degradation Pathway Elucidation LCMS->Pathway NMR->Pathway Method Stability-Indicating Method Validation Pathway->Method Storage Storage Condition Recommendation Method->Storage API 4,4-Difluoroazepane Hydrochloride (API) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: A generalized workflow for conducting forced degradation studies.

Step-by-Step Methodologies

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).[12]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at 60°C for a set duration. Neutralize the samples prior to analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Withdraw samples at various time points, dissolve them in the analytical solvent, and analyze.

  • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be kept in the dark.

3. Analytical Method:

  • HPLC System: A reverse-phase HPLC system with a C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: A UV detector is commonly employed. The detection wavelength should be chosen based on the UV spectrum of this compound.

  • Data Analysis: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify the degradation products.

4. Impurity Identification:

  • For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][13]

Data Presentation

The results of the forced degradation studies can be summarized in a table for easy comparison.

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl72 hours60°CDataDataData
0.1 M NaOH72 hours60°CDataDataData
3% H₂O₂24 hoursRoom TempDataDataData
Thermal (Solid)7 days80°CDataDataData
PhotolyticAs per ICH Q1BAmbientDataDataData

*Hypothetical data to be filled in from experimental results.

Proposed Degradation Pathways Visualization

Based on general chemical principles, a potential degradation pathway involving oxidation of the secondary amine is proposed below.

Degradation_Pathway cluster_oxidation Oxidative Degradation Parent 4,4-Difluoroazepane N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylamine N-Hydroxy Derivative Parent->Hydroxylamine [O] Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation (Harsh Conditions) Hydroxylamine->Ring_Opened Further Oxidation (Harsh Conditions)

Caption: A simplified proposed oxidative degradation pathway for 4,4-Difluoroazepane.

Conclusion and Recommendations

This compound is a valuable building block in pharmaceutical synthesis, with its stability being a key attribute for its successful application. The presence of the gem-difluoro group confers significant stability to the molecule.[1] However, like any organic molecule, it is not entirely immune to degradation. The secondary amine in the azepane ring represents the most likely site for oxidative degradation.

Based on this assessment, the following recommendations are made:

  • Storage: The compound should be stored in well-closed containers, protected from light and moisture, at controlled room temperature or under refrigeration (2-8°C) as often recommended.[11][14] An inert atmosphere is also advisable for long-term storage.[14]

  • Handling: Avoid exposure to strong oxidizing agents. During synthesis and formulation development, care should be taken to control temperature and exposure to light.

  • Further Studies: Comprehensive forced degradation studies are essential to definitively identify the degradation products and establish the precise degradation pathways. This information is critical for the development of robust and stable drug products.

By understanding the stability profile and potential degradation pathways of this compound, researchers and drug development professionals can make informed decisions to ensure the quality and reliability of their pharmaceutical innovations.

References

Thermochemistry of fluorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Thermochemistry of Fluorinated Heterocyclic Compounds: From First Principles to Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring profound effects on metabolic stability, binding affinity, and bioavailability.[1][2][3] It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds, and over 20% of all pharmaceuticals on the market are fluorinated.[1][2][4] A molecule's thermodynamic properties are the bedrock upon which its reactivity and stability are built. Understanding the thermochemistry of fluorinated heterocyclic compounds is, therefore, not an academic exercise but a critical prerequisite for rational drug design. This guide provides a deep dive into the core thermochemical principles, state-of-the-art experimental and computational methodologies for their determination, and the direct implications of these properties on the design of next-generation therapeutics.

The Energetic Landscape: Core Thermochemical Principles

The stability and reactivity of any molecule are governed by its fundamental thermodynamic properties. For fluorinated heterocycles, two key parameters are paramount: the standard enthalpy of formation and bond dissociation energies.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is the most critical single piece of thermochemical data, representing the compound's intrinsic thermodynamic stability. A more negative ΔfH° indicates greater stability. Knowledge of ΔfH° is essential for modeling chemical processes, predicting reaction energies, and ensuring process safety in industrial applications.[5]

Bond Dissociation Energy (BDE)

The BDE is the enthalpy change required to break a specific bond homolytically in the gas phase. The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry (typically >100 kcal/mol), a direct consequence of the high electronegativity of fluorine and the significant ionic character of the bond.[6][7][8] This exceptional strength is a primary reason for the enhanced metabolic stability of fluorinated drugs; the C-F bond is highly resistant to enzymatic cleavage.[2][6]

However, the BDE is not a static value. Its magnitude is influenced by the surrounding molecular structure. For instance, the stepwise BDEs for removing fluorine atoms from a polyfluorinated compound can vary significantly, as the stability of the resulting radical product plays a crucial role.[9][10] Understanding these nuances is vital for predicting sites of metabolic attack and designing more robust molecules.

The Impact of Fluorine on Molecular Properties

Fluorine's influence extends beyond the C-F bond itself, altering the entire electronic and conformational profile of the heterocycle.

  • Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of nearby nitrogen atoms within a heterocycle.[11][12] This modulation is a powerful tool for medicinal chemists to fine-tune a drug candidate's charge state at physiological pH, directly impacting its solubility, membrane permeability, and ability to interact with its biological target.[1][11]

  • Conformational Stability: The stereoselective placement of fluorine can introduce stabilizing gauche effects or dipole-charge interactions, locking the heterocycle into a specific, biologically active conformation.[11] This conformational control can enhance binding affinity and selectivity for a target receptor or enzyme.

The following diagram illustrates the cascading effect of fluorine substitution on key molecular and pharmacological properties.

G cluster_0 Physicochemical Cause cluster_1 Thermochemical & Property Effects cluster_2 Pharmacological Consequence F_Sub Fluorine Substitution High_EN High Electronegativity F_Sub->High_EN Strong_Bond Strong C-F Bond F_Sub->Strong_Bond pKa Decreased Basicity (pKa) of Heteroatom High_EN->pKa Conformation Altered Conformational Energy Landscape High_EN->Conformation Lipophilicity Modulated Lipophilicity (logP) High_EN->Lipophilicity BDE Increased BDE (C-F, adjacent C-H) Strong_Bond->BDE Metabolic Enhanced Metabolic Stability BDE->Metabolic Resists cleavage Bioavailability Improved Bioavailability & Membrane Permeability pKa->Bioavailability Controls ionization Binding Increased Binding Affinity & Selectivity Conformation->Binding Pre-organizes for target Lipophilicity->Bioavailability Affects transport

Caption: Logical flow from fluorine substitution to pharmacological outcome.

Experimental Determination of Thermochemical Data

Obtaining accurate experimental thermochemical data for fluorinated compounds is challenging due to the high reactivity of fluorine and its compounds.[13] Calorimetry remains the gold standard for determining enthalpies of formation.

Combustion Calorimetry

Oxygen bomb calorimetry is a widely used and reliable method for determining the enthalpy of formation for many organic compounds.[5] However, for highly fluorinated molecules, the combustion process is complicated by the formation of not only carbon dioxide (CO₂) and water (H₂O) but also hydrogen fluoride (HF) and often tetrafluoromethane (CF₄).[5]

Causality Behind the Method: The goal is to achieve a complete and well-defined reaction. A rotating-bomb calorimeter is often employed to ensure that the gaseous combustion products, particularly the highly corrosive and water-soluble HF, are completely absorbed into a solution placed inside the bomb, allowing for accurate quantification.[14] The final energy value must be corrected for the heats of formation of all products, including aqueous HF and gaseous CF₄, making the accuracy of these reference values critically important.[5]

The workflow for a typical combustion calorimetry experiment is outlined below.

G cluster_prep 1. Preparation & Calibration cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation Sample Weigh Sample & Place in Crucible Bomb Add Water/Solution to Bomb Sample->Bomb Seal Seal Bomb & Pressurize with O₂ Bomb->Seal Immerse Immerse Bomb in Calorimeter Water Seal->Immerse Calibrate Calibrate with Benzoic Acid Calc_E Calculate Energy of Combustion (ΔcU) Calibrate->Calc_E Provides Energy Equivalent (ε) Equilibrate Allow System to Reach Thermal Equilibrium Immerse->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Record Temperature Rise (ΔT) Ignite->Measure Analyze Analyze Bomb Contents (HF, HNO₃, unburned C) Measure->Analyze Correct Apply Corrections (Washburn, Fuse, etc.) Analyze->Correct Correct->Calc_E Calc_H Calculate Enthalpy of Formation (ΔfH°) Calc_E->Calc_H G cluster_model 1. Model Setup cluster_calc 2. Quantum Chemical Calculation cluster_thermochem 3. Thermochemical Analysis Build Build 3D Structure of Target Molecule Choose Select Level of Theory & Basis Set (e.g., B3LYP/6-31G(d)) Build->Choose Optimize Geometry Optimization Choose->Optimize Frequency Frequency Calculation Optimize->Frequency Energy Single-Point Energy (High-Level Theory, e.g., CCSD(T)) Optimize->Energy Use optimized geometry Verify Verify Minimum Energy (No Imaginary Frequencies) Frequency->Verify Isodesmic Design Isodesmic/ Isogyric Reaction Energy->Isodesmic Provides Electronic Energies Extract Extract Zero-Point Vibrational Energy (ZPVE) Verify->Extract Extract->Isodesmic Calculate Calculate ΔH_rxn & Derive ΔfH° of Target Isodesmic->Calculate

References

Methodological & Application

The Strategic Incorporation of 4,4-Difluoroazepane Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This strategic modification can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Among the various fluorinated motifs, the gem-difluoro group (CF2) has emerged as a particularly valuable bioisostere, often replacing a carbonyl (C=O) or a gem-dimethyl group (C(CH3)2).[3] The 4,4-difluoroazepane hydrochloride scaffold represents a key building block that leverages these advantages within a seven-membered heterocyclic framework, offering a unique conformational profile and a vector for further chemical elaboration.

This guide provides a comprehensive overview of the use of this compound in medicinal chemistry, including detailed synthetic protocols and application notes for its strategic deployment in drug discovery programs.

Physicochemical Properties and Handling

This compound is a white to off-white solid with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol .[3][4] The hydrochloride salt form enhances its stability and ease of handling.[3]

PropertyValueSource
Molecular FormulaC6H12ClF2N[3]
Molecular Weight171.62 g/mol [3]
AppearanceWhite to off-white solid[3]
PurityTypically ≥98%[3]
StorageInert atmosphere, 2-8°C[5]

Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Three-Step Protocol

The synthesis of this compound is typically achieved through a three-step sequence starting from azepan-4-one. This involves the protection of the amine, deoxofluorination of the ketone, and subsequent deprotection to yield the desired hydrochloride salt.[3]

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

This procedure is adapted from a large-scale industrial synthesis, highlighting its robustness.[6][7]

Materials:

  • Azepan-4-one hydrochloride

  • Methanol

  • Sodium carbonate (Na2CO3)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred solution of azepan-4-one hydrochloride in a mixture of water and methanol, add sodium carbonate portion-wise at room temperature to neutralize the hydrochloride and basify the solution to approximately pH 10-11.

  • Add a solution of di-tert-butyl dicarbonate in methanol to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford tert-butyl 4-oxoazepane-1-carboxylate as a crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of tert-Butyl 4,4-difluoroazepane-1-carboxylate

This protocol employs diethylaminosulfur trifluoride (DAST) for the deoxofluorination.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • Anhydrous dichloromethane (DCM)

  • Diethylaminosulfur trifluoride (DAST)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO3 solution. Caution: This quenching is exothermic and releases gas.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 4,4-difluoroazepane-1-carboxylate.

Protocol 3: Synthesis of this compound

This final step involves the removal of the Boc protecting group under acidic conditions.[8][9]

Materials:

  • tert-Butyl 4,4-difluoroazepane-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve tert-butyl 4,4-difluoroazepane-1-carboxylate in a minimal amount of a suitable solvent like anhydrous DCM or methanol in a round-bottom flask.

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS. A precipitate may form during the reaction.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Application Notes in Medicinal Chemistry

The 4,4-difluoroazepane moiety is a valuable building block in drug discovery, primarily utilized as a bioisosteric replacement for other functional groups to enhance a molecule's drug-like properties.

Bioisosterism: Enhancing Metabolic Stability and Modulating Physicochemical Properties

The gem-difluoromethylene group is an effective bioisostere for a carbonyl group or a gem-dimethyl group.[3] This substitution can lead to several beneficial effects:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluorinated position less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This can increase the half-life of a drug candidate.

  • Lipophilicity and Permeability: Fluorine is highly electronegative, which can alter the local electronic environment and impact a molecule's overall lipophilicity (logP). The introduction of a CF2 group can modulate permeability across biological membranes, a critical factor for oral bioavailability and brain penetration.[1]

  • Conformational Rigidity: The presence of the gem-difluoro group can influence the conformational preferences of the azepane ring, which can be crucial for optimizing binding affinity and selectivity for a biological target.[3]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the azepane nitrogen, reducing its basicity.[3] This can be advantageous in avoiding off-target effects, such as hERG channel inhibition, and can influence the compound's solubility and absorption.

References

N-Alkylation of 4,4-Difluoroazepane Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 4,4-Difluoroazepanes in Medicinal Chemistry

The 4,4-difluoroazepane scaffold is a valuable building block in modern drug discovery. The introduction of gem-difluoro groups onto the seven-membered azepane ring can significantly modulate the physicochemical properties of molecules, including their lipophilicity, metabolic stability, and basicity (pKa). N-alkylation of this core structure provides a powerful avenue for generating diverse libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of a drug candidate's pharmacological profile. This guide presents detailed experimental protocols for the N-alkylation of 4,4-difluoroazepane hydrochloride, a common salt form of the parent amine, offering researchers and drug development professionals a comprehensive resource for the synthesis of novel N-substituted 4,4-difluoroazepanes.

Understanding the Reactivity of 4,4-Difluoroazepane

The nitrogen atom in this compound is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any N-alkylation reaction is the deprotonation of the ammonium salt to generate the free secondary amine. The presence of the two electron-withdrawing fluorine atoms at the 4-position reduces the basicity and nucleophilicity of the nitrogen atom compared to the non-fluorinated azepane. This electronic effect must be considered when selecting the appropriate base and reaction conditions to ensure efficient N-alkylation.

Two primary and robust methodologies for the N-alkylation of 4,4-difluoroazepane are direct alkylation with alkyl halides and reductive amination. The choice between these methods will depend on the nature of the desired alkyl substituent and the desired level of control over the reaction.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward approach for introducing alkyl groups onto the nitrogen atom of 4,4-difluoroazepane. The reaction involves the nucleophilic attack of the free amine on an alkyl halide. A key consideration for this method is the potential for overalkylation, leading to the formation of a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is essential to favor mono-alkylation.

Causality Behind Experimental Choices:
  • Base Selection: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction without competing with the azepane as a nucleophile. Potassium carbonate (K₂CO₃) is a common and effective choice, being sufficiently basic to deprotonate the amine hydrochloride and insoluble in many organic solvents, which can simplify workup. For more hindered or less reactive alkyl halides, a stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.

  • Solvent Selection: Aprotic polar solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are typically used to facilitate the Sₙ2 reaction by solvating the cation of the base and providing a medium for the reactants to interact.

  • Reaction Temperature: The reaction temperature is a critical parameter to control the rate of reaction and minimize side products. Gentle heating is often necessary to drive the reaction to completion, particularly with less reactive alkyl halides.

Experimental Protocol: N-Benzylation of this compound

This protocol describes the synthesis of N-benzyl-4,4-difluoroazepane as a representative example.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1 M concentration of the amine hydrochloride).

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-4,4-difluoroazepane.

Data Presentation: Expected Characterization
CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
N-benzyl-4,4-difluoroazepaneC₁₃H₁₇F₂N225.28~7.2-7.4 (m, 5H, Ar-H), ~3.6 (s, 2H, Ar-CH₂), ~2.6-2.8 (m, 4H, N-CH₂), ~1.8-2.0 (m, 4H, CH₂)~138-140 (Ar-C), ~128-129 (Ar-CH), ~127 (Ar-CH), ~124 (t, J = 240-250 Hz, CF₂), ~60 (Ar-CH₂), ~55-57 (N-CH₂), ~35-37 (t, J = 20-25 Hz, CH₂CF₂)

Note: The exact chemical shifts and coupling constants may vary slightly.

Method 2: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation that avoids the issue of overalkylation.[1] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the desired tertiary amine.

Causality Behind Experimental Choices:
  • Liberating the Free Amine: As with direct alkylation, the hydrochloride salt must be neutralized. This can be achieved by adding a non-nucleophilic base prior to the addition of the carbonyl compound, or by using a salt-free starting material.

  • Reducing Agent Selection: A mild reducing agent is required that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity.[2][3][4] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with sodium triacetoxyborohydride. Methanol can be used with sodium borohydride, but the imine must be pre-formed.

Experimental Protocol: N-Isopropylation of this compound

This protocol details the synthesis of N-isopropyl-4,4-difluoroazepane using acetone as the carbonyl source.

Materials:

  • This compound

  • Acetone

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Add acetone (1.5 eq) to the reaction mixture and stir for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-isopropyl-4,4-difluoroazepane.

Data Presentation: Expected Characterization
CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
N-isopropyl-4,4-difluoroazepaneC₉H₁₇F₂N177.24~2.8-3.0 (m, 1H, CH(CH₃)₂), ~2.5-2.7 (m, 4H, N-CH₂), ~1.8-2.0 (m, 4H, CH₂), ~1.0 (d, 6H, CH(CH₃)₂)~124 (t, J = 240-250 Hz, CF₂), ~55 (CH(CH₃)₂), ~50-52 (N-CH₂), ~35-37 (t, J = 20-25 Hz, CH₂CF₂), ~18-20 (CH(CH₃)₂)

Note: The exact chemical shifts and coupling constants may vary slightly.

Visualizing the Experimental Workflows

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 4,4-Difluoroazepane HCl and K₂CO₃ in ACN add_halide Add Alkyl Halide start->add_halide heat Heat and Stir (e.g., 60-70 °C) monitor Monitor by TLC/LC-MS heat->monitor heat->monitor filter Filter and Concentrate extract Aqueous Work-up (DCM, NaHCO₃, Brine) filter->extract filter->extract purify Column Chromatography extract->purify extract->purify end Pure N-Alkylated Product purify->end purify->end

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_prep Iminium Ion Formation cluster_reaction Reduction cluster_workup Work-up and Purification start Combine 4,4-Difluoroazepane HCl, DIPEA, and Carbonyl in DCM add_reductant Add NaBH(OAc)₃ stir Stir at Room Temperature add_reductant->stir add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor stir->monitor quench Quench with NaHCO₃ extract Aqueous Work-up (DCM, Brine) quench->extract quench->extract purify Column Chromatography extract->purify extract->purify end Pure N-Alkylated Product purify->end purify->end

References

Application Notes & Protocols: Synthesis and Evaluation of Azepane-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, particularly cancer. Small molecule kinase inhibitors have, therefore, become a cornerstone of modern targeted therapy.[1][2] The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its inherent three-dimensional character and conformational flexibility, which allows for precise exploration of the chemical space within kinase active sites.[3][4] This guide provides a comprehensive overview of the synthesis of azepane-containing compounds, detailed experimental protocols for the preparation of a model kinase inhibitor, and methodologies for its subsequent biological evaluation.

The Azepane Scaffold: A Privileged Structure in Kinase Inhibition

The azepane ring is increasingly utilized in drug discovery for several key reasons. Unlike flat, aromatic ring systems, the saturated azepane core is non-planar and flexible, offering a unique three-dimensional geometry. This property is invaluable for designing inhibitors that can fit into the complex topography of a kinase's ATP-binding pocket with high specificity, potentially reducing off-target effects. The nitrogen atom within the ring provides a versatile handle for substitution, enabling chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates. Several successful therapeutic agents and clinical candidates incorporate this seven-membered ring, underscoring its pharmacological significance.[4]

General Synthetic Strategies for the Azepane Core

The construction of the azepane ring is a significant challenge for synthetic chemists.[4] Several robust strategies have been developed, each with distinct advantages depending on the desired substitution pattern.

Key synthetic approaches include:

  • Ring-Closing Reactions: This is one of the most powerful methods, with Ring-Closing Metathesis (RCM) being a prominent example. RCM uses ruthenium-based catalysts to cyclize a linear diene precursor, which can then be reduced to the saturated azepane.[5][6][7] This method offers excellent functional group tolerance.

  • Ring-Expansion Reactions: These methods involve the expansion of smaller, more readily available rings like pyrrolidines or piperidines.[8][9] A classic example is the Beckmann rearrangement of a cyclohexanone oxime. More recent advances include photochemical dearomative ring expansion of nitroarenes, which can build highly complex azepanes from simple starting materials.[3][10][11]

  • Multistep Linear Sequences followed by Cyclization: This traditional approach involves building a linear precursor containing the necessary atoms and functional groups, followed by an intramolecular cyclization step to form the azepane ring.[3][4]

Azepane_Synthesis_Strategies cluster_0 Starting Materials cluster_1 Key Methodologies cluster_2 Intermediate/Product Linear_Precursors Linear Precursors (e.g., Dienes, Amino-alcohols) RCM Ring-Closing Metathesis (RCM) Linear_Precursors->RCM Cyclize Cyclization Intramolecular Cyclization Linear_Precursors->Cyclization Cyclize Cyclic_Precursors Cyclic Precursors (e.g., Piperidines, Nitroarenes) Expansion Ring Expansion (e.g., Photochemical, Rearrangement) Cyclic_Precursors->Expansion Expand Azepine Unsaturated Azepine RCM->Azepine Azepane_Core Azepane Core Scaffold Expansion->Azepane_Core Cyclization->Azepane_Core Azepine->Azepane_Core Reduction (e.g., Hydrogenation)

Caption: High-level overview of major synthetic routes to the azepane core.

Application Protocol: Synthesis of a Model Inhibitor (Aze-PI3Ki)

This section details a representative multi-step synthesis of a hypothetical PI3K inhibitor, "Aze-PI3Ki," which incorporates a functionalized azepane ring coupled to a 4-aminoquinoline kinase-binding motif. This protocol is designed to be illustrative of a real-world synthetic campaign.

Step 1: Synthesis of N-Boc-4-oxoazepane (Intermediate 1)

The azepane core is constructed via a ring-expansion reaction, a common and efficient method.

  • Materials: N-Boc-4-piperidone, Trimethylsilyldiazomethane (2.0 M in hexanes), Boron trifluoride diethyl etherate (BF₃·OEt₂), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Silica gel.

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add BF₃·OEt₂ (0.2 eq) dropwise. The addition of a Lewis acid is critical to catalyze the ring expansion by activating the carbonyl group.

    • Slowly add trimethylsilyldiazomethane (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution (N₂) will be observed. This reagent serves as a diazomethane equivalent for the Tiffeneau–Demjanov rearrangement.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃. The bicarbonate neutralizes the Lewis acid catalyst.

    • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 1 as a colorless oil.

  • Self-Validation (Characterization): Confirm the structure using ¹H NMR (to observe the shift and integration of protons on the seven-membered ring) and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and elemental formula.

Step 2: Reductive Amination to Introduce Linker (Intermediate 2)

A primary amine is installed on the azepane core, which will serve as the attachment point for the kinase-binding moiety.

  • Materials: Intermediate 1, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH).

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) and a large excess of ammonium acetate (10 eq) in methanol. Ammonium acetate serves as the ammonia source for the formation of an intermediate imine.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, driving the reaction to completion.

    • Stir the reaction at room temperature for 24 hours.

    • Concentrate the mixture under reduced pressure, re-dissolve in DCM, and wash with saturated aqueous NaHCO₃.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield N-Boc-4-aminoazepane (Intermediate 2 ).

  • Self-Validation (Characterization): Confirm the introduction of the amine group via HRMS (noting the mass change) and ¹³C NMR (observing the appearance of a new C-N signal).

Step 3: Nucleophilic Aromatic Substitution to Synthesize Aze-PI3Ki (Final Product)

The azepane intermediate is coupled to the kinase-targeting warhead.

  • Materials: Intermediate 2, 4,7-dichloroquinoline, N,N-Diisopropylethylamine (DIPEA), n-Butanol.

  • Procedure:

    • In a sealed vial, combine Intermediate 2 (1.1 eq), 4,7-dichloroquinoline (1.0 eq), and DIPEA (3.0 eq) in n-butanol. DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the SₙAr reaction.

    • Heat the mixture to 120 °C for 12 hours. High temperature is required to drive the nucleophilic aromatic substitution.

    • Cool the reaction to room temperature, and concentrate under reduced pressure.

    • Purify the crude residue by preparative HPLC or flash column chromatography to obtain the final product, Aze-PI3Ki .

  • Self-Validation (Characterization): Full characterization is essential. Use ¹H and ¹³C NMR to confirm the final structure, HRMS for exact mass, and HPLC to determine purity (ideally >95%).

Biological Evaluation: PI3K/Akt Signaling Context and In Vitro Assay

Kinase inhibitors derived from azepane scaffolds can target various pathways. A common target is the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer, promoting cell growth and survival.[12][13][14] Our model compound, Aze-PI3Ki, is hypothesized to inhibit PI3K, a critical upstream node in this cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Aze-PI3Ki Inhibitor->PI3K Inhibits

Caption: Hypothesized intervention point of Aze-PI3Ki in the PI3K/Akt pathway.
Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[15] A decrease in signal in the presence of the inhibitor indicates its potency.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Aze-PI3Ki against a target kinase (e.g., PI3Kα).

  • Materials:

    • Recombinant human PI3Kα enzyme.

    • Kinase substrate (e.g., a relevant peptide or lipid).

    • ATP.

    • Aze-PI3Ki stock solution (10 mM in 100% DMSO).

    • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Luminescence-based ATP detection kit (e.g., ADP-Glo™).

    • White, opaque 384-well assay plates.

  • Procedure:

    • Compound Plating: Prepare a serial dilution of Aze-PI3Ki in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the PI3Kα enzyme and substrate in kinase assay buffer.

      • Add this mixture to the wells containing the inhibitor and incubate for 15 minutes at room temperature to allow for inhibitor binding.

      • Initiate the reaction by adding ATP to all wells.

      • Incubate the plate at 30°C for 60 minutes.

    • Signal Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes.

      • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

    • Data Analysis: Normalize the data to the high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

CompoundTarget KinaseIC₅₀ (nM)
Aze-PI3Ki PI3Kα15
Aze-PI3Ki PI3Kβ250
Aze-PI3Ki PI3Kδ8
GDC-0941 (Control) PI3Kα3

Table 1: Example inhibitory activity of the synthesized compound Aze-PI3Ki against various PI3K isoforms, with a known inhibitor as a positive control.

Assay_Workflow Start Start Step1 1. Prepare Serial Dilution of Aze-PI3Ki in DMSO Start->Step1 Step2 2. Dispense Inhibitor/DMSO into 384-well Plate Step1->Step2 Step3 3. Add Kinase/Substrate Mix Incubate 15 min Step2->Step3 Step4 4. Initiate with ATP Incubate 60 min at 30°C Step3->Step4 Step5 5. Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min Step4->Step5 Step6 6. Add Kinase Detection Reagent (Generate Signal) Incubate 30 min Step5->Step6 Step7 7. Read Luminescence on Plate Reader Step6->Step7 Step8 8. Analyze Data: Normalize & Fit IC₅₀ Curve Step7->Step8 End End Step8->End

Caption: Experimental workflow for the in vitro luminescence-based kinase assay.

Conclusion

The azepane scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its unique structural properties offer advantages in achieving potency and selectivity. This guide has outlined the key synthetic strategies for accessing the azepane core, provided a detailed, self-validating protocol for the synthesis of a model inhibitor, and described a standard method for its biological evaluation. The successful integration of modern synthetic chemistry with robust biological assays is fundamental to the progression of such compounds in the drug discovery pipeline.

References

The Strategic Incorporation of 4,4-Difluoroazepane Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer medicinal chemists a powerful tool to enhance metabolic stability, modulate pKa, and improve receptor binding affinity[1]. Among the myriad of fluorinated building blocks, saturated heterocycles bearing gem-difluoro motifs have garnered significant attention. This guide focuses on the application of 4,4-difluoroazepane hydrochloride, a versatile seven-membered heterocyclic scaffold, in the design and synthesis of novel therapeutic agents.

The 4,4-difluoroazepane moiety serves as a valuable bioisostere for carbonyl or gem-dimethyl groups, capable of inducing favorable conformational constraints and blocking sites of oxidative metabolism without significantly increasing steric bulk[1]. This application note provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed synthetic protocols for its incorporation into target molecules and a discussion of its potential in therapeutic areas such as oncology and neuroscience.

Rationale for Employing the 4,4-Difluoroazepane Scaffold

The decision to incorporate a 4,4-difluoroazepane unit into a drug candidate is driven by several key considerations in lead optimization:

  • Metabolic Stability: The gem-difluoro group at the 4-position of the azepane ring effectively blocks a potential site of oxidative metabolism. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

  • Modulation of Physicochemical Properties: The introduction of two fluorine atoms can significantly alter the lipophilicity and basicity of the azepane nitrogen. This modulation is crucial for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, including its ability to penetrate the blood-brain barrier (BBB) for central nervous system (CNS) targets[1].

  • Conformational Rigidity: The presence of the CF2 group can introduce a degree of conformational constraint to the flexible seven-membered azepane ring. This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

  • Bioisosteric Replacement: The difluoromethylene group is an excellent bioisostere for a carbonyl group, maintaining similar steric and electronic properties while being non-metabolizable. It can also mimic a gem-dimethyl group, offering a metabolically stable alternative[1].

Application Showcase: Targeting Bromodomain-Containing Protein 4 (BRD4) in Oncology

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic target in various cancers. The development of small molecule inhibitors of BRD4 is an active area of research. While direct incorporation of 4,4-difluoroazepane in a reported BRD4 inhibitor is not yet prominent in publicly available literature, a closely related scaffold provides a compelling case for its potential. A study on novel BRD4 inhibitors utilized a 4,4-difluoro-1,4-diazepine core, a seven-membered ring system with two nitrogen atoms[2].

This work highlights the successful application of a gem-difluoro substituted seven-membered ring in achieving potent inhibition of BRD4. The lead compound from this study, 15h , demonstrated significant biological activity, underscoring the value of this structural motif in designing potent and cell-permeable inhibitors[2].

Compound Target IC50 (μM) Cell Line Antiproliferative IC50 (μM)
15h BRD4-BD10.42MV4-11 (Leukemia)0.51
Table 1: Biological activity of a representative BRD4 inhibitor with a 4,4-difluoro-1,4-diazepine scaffold[2].

The favorable results from the diazepine analog strongly suggest that 4,4-difluoroazepane would be a highly valuable scaffold for the development of novel BRD4 inhibitors and other oncology targets. The azepane nitrogen provides a convenient handle for further chemical modification and exploration of structure-activity relationships (SAR).

Synthetic Protocols for the Functionalization of this compound

4,4-Difluoroazepane is commercially available as its hydrochloride salt, which enhances its stability and handling. To utilize this building block in synthesis, the free amine must typically be generated in situ or in a separate step. The following protocols detail two common and powerful methods for incorporating the 4,4-difluoroazepane moiety into target molecules: N-arylation and reductive amination.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of 4,4-difluoroazepane with an aryl halide to form an N-aryl-4,4-difluoroazepane derivative. This reaction is a cornerstone of modern medicinal chemistry for the construction of carbon-nitrogen bonds.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Product reagents Pd Catalyst Ligand Base Solvent, Heat C N-Aryl-4,4-difluoroazepane reagents->C A 4,4-Difluoroazepane (from HCl salt + Base) A->reagents B Ar-X (X = Br, I, Cl, OTf) B->reagents

Caption: General workflow for Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., Cs2CO3, K3PO4, or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), palladium catalyst (e.g., 1-5 mol% Pd), and phosphine ligand (e.g., 2-10 mol% ligand).

  • Reagent Addition: Add this compound (1.2 eq.) and the base (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4,4-difluoroazepane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle. Degassing removes dissolved oxygen.

  • Choice of Ligand and Base: The choice of ligand and base is crucial and often substrate-dependent. Bulky electron-rich phosphine ligands (like XPhos) are generally effective for a wide range of aryl halides. The base is required to neutralize the HCl salt of the amine and to facilitate the catalytic cycle.

Protocol 2: Reductive Amination

This protocol provides a general method for the N-alkylation of 4,4-difluoroazepane with a carbonyl compound (aldehyde or ketone) to yield an N-alkyl-4,4-difluoroazepane.

Reaction Scheme:

Reductive Amination cluster_reactants Reactants cluster_products Product reagents Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF) C N-Alkyl-4,4-difluoroazepane reagents->C A 4,4-Difluoroazepane (from HCl salt + Base) A->reagents B Aldehyde or Ketone B->reagents

Caption: General workflow for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))

  • Optional: Acetic acid (as a catalyst)

  • Base (e.g., triethylamine or diisopropylethylamine) if starting from the hydrochloride salt.

Step-by-Step Procedure:

  • Amine Liberation: In a round-bottom flask, suspend this compound (1.2 eq.) in the anhydrous solvent. Add a base such as triethylamine (1.5 eq.) and stir for 10-15 minutes at room temperature to generate the free amine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0 eq.) to the mixture. If the carbonyl compound is a ketone, a catalytic amount of acetic acid may be added to facilitate iminium ion formation.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the carbonyl compound without significant reduction of the starting aldehyde or ketone[3].

  • Acid Catalyst: For less reactive ketones, an acid catalyst helps to protonate the carbonyl oxygen, making it more electrophilic and promoting the initial nucleophilic attack by the amine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery. Its strategic incorporation can confer significant advantages in terms of metabolic stability and physicochemical properties. The synthetic protocols outlined in this guide provide robust and reliable methods for the functionalization of this scaffold, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. As the demand for drug candidates with improved ADME profiles continues to grow, the application of fluorinated saturated heterocycles like 4,4-difluoroazepane is poised to become even more prevalent in the design of next-generation medicines.

References

Application Note: The Strategic Incorporation of 4,4-Difluoroazepane Hydrochloride in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in GPCR Ligand Design

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets, implicated in a vast array of physiological processes and diseases. The design of potent and selective GPCR ligands is a cornerstone of modern medicinal chemistry. In recent years, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing their pharmacological profiles.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2][3]

The 4,4-difluoroazepane hydrochloride scaffold offers a unique building block for introducing a gem-difluoro group into a saturated seven-membered ring system. This motif is particularly valuable in GPCR ligand design for several reasons:

  • Metabolic Stability: The presence of two fluorine atoms on the same carbon can block metabolic oxidation at that position, a common pathway for drug degradation.[4]

  • Conformational Rigidity: The gem-difluoro group can introduce conformational constraints on the flexible azepane ring, potentially locking the ligand into a bioactive conformation for improved receptor binding.

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and basicity of the azepane nitrogen, which can be fine-tuned to optimize cell permeability and oral bioavailability.[4]

This application note provides a detailed guide to the use of this compound in the synthesis of GPCR ligands, with a focus on a case study involving a selective muscarinic M4 receptor positive allosteric modulator (PAM).

Properties and Handling of this compound

This compound is a white to off-white solid that serves as a key intermediate in organic synthesis.[4][5] Its hydrochloride salt form enhances stability and ease of handling.[4]

PropertyValueSource
Molecular Formula C₆H₁₂ClF₂N[4][5]
Molecular Weight 171.61 g/mol [5]
Appearance White to off-white solid[4][6]
Purity Typically ≥97%[6]
Storage Store at 0-8 °C in an inert atmosphere[7]

Safety Information: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Synthetic Pathways to GPCR Ligands

The primary utility of this compound in GPCR ligand synthesis is as a nucleophilic building block. Following deprotonation of the hydrochloride salt to the free amine, the azepane nitrogen can be functionalized through various C-N bond-forming reactions. Two of the most common and powerful methods are N-arylation and amide bond formation.

Diagram: General Synthetic Workflow

workflow start 4,4-Difluoroazepane Hydrochloride free_amine Free Amine Generation (Base) start->free_amine Deprotonation n_arylation N-Arylation (e.g., Buchwald-Hartwig) free_amine->n_arylation Coupling with Aryl Halide amide_coupling Amide Coupling (e.g., HATU, EDCI) free_amine->amide_coupling Coupling with Carboxylic Acid gpcr_ligand_aryl N-Aryl-4,4-difluoroazepane (GPCR Ligand Precursor) n_arylation->gpcr_ligand_aryl gpcr_ligand_amide N-Acyl-4,4-difluoroazepane (GPCR Ligand) amide_coupling->gpcr_ligand_amide

Caption: General workflow for functionalizing 4,4-difluoroazepane.

Case Study: Synthesis of a Muscarinic M4 Receptor Positive Allosteric Modulator (PAM)

A notable example of the application of 4,4-difluoroazepane is in the synthesis of potent and selective positive allosteric modulators (PAMs) of the muscarinic M4 receptor, a promising target for the treatment of schizophrenia. The structure of a lead compound, VU0467485, incorporates the 4,4-difluoroazepane moiety.

Protocol 1: Synthesis of an N-Aryl-4,4-difluoroazepane Intermediate via Buchwald-Hartwig Amination

This protocol describes a representative N-arylation of 4,4-difluoroazepane with a substituted aryl halide, a key step in the synthesis of many GPCR ligands.

Diagram: Buchwald-Hartwig Amination

buchner reagents 4,4-Difluoroazepane + Aryl Halide product N-Aryl-4,4-difluoroazepane reagents->product Heat catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) catalyst->product base Base (e.g., NaOtBu, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

References

Protecting Group Strategies for the Synthesis of 4,4-Difluoroazepane Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4,4-Difluoroazepane Scaffold in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, serves as a valuable isostere for carbonyl groups and can induce favorable conformational constraints. The 4,4-difluoroazepane hydrochloride salt is a critical building block in this arena, providing a seven-membered heterocyclic scaffold that is prevalent in a variety of neurologically active agents.[1] Its synthesis, however, requires a nuanced approach to the use of protecting groups to ensure high yields and purity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of protecting groups for the synthesis of this compound. We will explore two primary orthogonal strategies, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This guide will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present comparative data to inform the rational design of synthetic routes.

Strategic Overview: The Orthogonal Approach

The synthesis of this compound proceeds via a three-stage process:

  • Protection: Introduction of a protecting group on the nitrogen of an azepane precursor, typically starting from azepan-4-one.

  • Fluorination: Deoxofluorination of the protected azepan-4-one to install the gem-difluoro group.

  • Deprotection & Salt Formation: Removal of the protecting group and subsequent formation of the hydrochloride salt.

The choice of protecting group is critical as it must be stable to the fluorination conditions and be removable without affecting the newly installed difluoro moiety. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of other sensitive functionalities.[2][3] Here, we will compare the Boc group, removed under acidic conditions, with the Cbz group, which is cleaved by catalytic hydrogenation.

Section 1: The Boc-Protected Route

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its straightforward removal with acids.[4]

Stage 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

A robust and scalable method for the synthesis of N-Boc-azepan-4-one involves a ring expansion of the readily available N-Boc-4-piperidone. An industrial-scale process has been reported, demonstrating the feasibility of this approach for large-scale manufacturing.[5][6]

Protocol 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate [5]

  • Preparation of Intermediate (1-Boc-5-ethoxycarbonylazepan-4-one):

    • Under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (125.5 mol) in anhydrous diethyl ether (80 kg) in a suitable reactor.

    • Cool the mixture to between -40°C and -25°C.

    • Simultaneously, add ethyl diazoacetate (174 mol) and boron trifluoride etherate (141 mol) dropwise over 6 hours, maintaining the temperature between -40°C and -25°C.

    • Stir the reaction for an additional hour at this temperature.

    • Slowly add a 30% aqueous solution of potassium carbonate to quench the reaction.

    • Separate the organic phase and extract the aqueous phase with ethyl acetate. The combined organic phases contain the crude ring-expanded product.

  • Hydrolysis and Decarboxylation:

    • To the crude intermediate from the previous step, add 4 N hydrochloric acid (300 kg).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and neutralize with 6 N sodium hydroxide to a pH of 10-11.

  • Boc Protection:

    • To the aqueous solution, add methanol (400 kg), sodium carbonate (566 mol), and di-tert-butyl dicarbonate (412.4 mol).

    • Stir the reaction at room temperature for 8 hours.

    • Distill off the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl 4-oxoazepane-1-carboxylate.

Stage 2: Fluorination of N-Boc-azepan-4-one

The conversion of the ketone to the gem-difluoro group is most effectively achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation.[7][8] More thermally stable alternatives like Deoxo-Fluor® or morpholinosulfur trifluoride can also be employed, often leading to higher yields and better safety profiles.[9]

Protocol 2: Synthesis of tert-butyl 4,4-difluoroazepane-1-carboxylate

  • Reaction Setup:

    • In a flame-dried, four-necked flask under an argon atmosphere, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 15-20°C using an ice-water bath.

  • Fluorination:

    • Slowly add morpholinosulfur trifluoride (1.2-1.5 eq) dropwise over approximately 4 hours, maintaining the temperature between 15-20°C.

    • After the addition is complete, allow the reaction to stir at a temperature between 10-30°C and monitor by TLC until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Stage 3: Deprotection and Salt Formation

The final step involves the acid-mediated cleavage of the Boc group and the formation of the hydrochloride salt. This is often achieved in a one-pot procedure by treating the protected intermediate with hydrogen chloride gas or a solution of HCl in an organic solvent.[4][9]

Protocol 3: Synthesis of this compound [9]

  • Reaction Setup:

    • Dissolve the crude tert-butyl 4,4-difluoroazepane-1-carboxylate (1.0 eq) from the previous step in a mixture of dichloromethane and methanol.

    • Protect the system with an inert atmosphere (e.g., argon).

  • Deprotection and Salt Formation:

    • Bubble hydrogen chloride gas through the solution for approximately 10 hours, maintaining the temperature at around 20°C. Alternatively, a 4 M solution of HCl in dioxane can be used.[10][11]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to obtain a solid.

    • Triturate the solid with acetone, filter, and dry under vacuum to yield this compound as a white solid.

Section 2: The Cbz-Protected Route

The benzyloxycarbonyl (Cbz) group offers an orthogonal strategy to the Boc group. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation, a mild method that is compatible with many functional groups.[12]

Stage 1: Synthesis of Benzyl 4-oxoazepane-1-carboxylate (N-Cbz-azepan-4-one)

The synthesis of the Cbz-protected precursor can be achieved by direct acylation of azepan-4-one.

Protocol 4: Synthesis of Benzyl 4-oxoazepane-1-carboxylate

  • Reaction Setup:

    • Dissolve azepan-4-one hydrochloride (1.0 eq) in a mixture of tetrahydrofuran and water.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium bicarbonate (2.5 eq).

  • Cbz Protection:

    • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

  • Work-up and Purification:

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford benzyl 4-oxoazepane-1-carboxylate.

Stage 2: Fluorination of N-Cbz-azepan-4-one

Similar to the Boc-protected route, DAST or its analogues are used for the deoxofluorination. The Cbz group is stable under these conditions.

Protocol 5: Synthesis of Benzyl 4,4-difluoroazepane-1-carboxylate

  • Reaction Setup:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve benzyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Fluorination:

    • Add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

    • Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield benzyl 4,4-difluoroazepane-1-carboxylate.

Stage 3: Deprotection and Salt Formation

The Cbz group is removed via catalytic hydrogenation. Subsequent treatment with HCl provides the desired hydrochloride salt. Catalytic transfer hydrogenation using ammonium formate is a convenient alternative to using hydrogen gas.[13][14]

Protocol 6: Synthesis of this compound

  • Deprotection (Catalytic Transfer Hydrogenation): [15]

    • Dissolve benzyl 4,4-difluoroazepane-1-carboxylate (1.0 eq) in methanol.

    • Add 10% palladium on carbon (10 wt%).

    • Add ammonium formate (4.0 eq) in one portion.

    • Reflux the mixture and monitor the reaction by TLC.

  • Isolation of the Free Amine:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the free 4,4-difluoroazepane.

  • Salt Formation:

    • Dissolve the crude amine in diethyl ether.

    • Add a solution of HCl in diethyl ether or dioxane.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to give this compound.

Data Presentation and Comparison

StepBoc RouteCbz Route
Protection Protocol 1: Ring expansion of N-Boc-4-piperidone followed by hydrolysis, decarboxylation, and re-protection.Protocol 4: Direct Cbz protection of azepan-4-one.
Fluorination Protocol 2: Deoxofluorination with morpholinosulfur trifluoride.Protocol 5: Deoxofluorination with DAST.
Deprotection Protocol 3: Acidic cleavage with HCl.Protocol 6: Catalytic transfer hydrogenation with ammonium formate and Pd/C.
Overall Yield (Typical) GoodGood
Scalability Demonstrated on an industrial scale.[5]Suitable for lab scale; hydrogenation may pose challenges for very large scale.
Safety Considerations Use of diazomethane precursor (ethyl diazoacetate) requires caution. Boron trifluoride etherate is corrosive.Benzyl chloroformate is lachrymatory and corrosive. Hydrogen gas is flammable (if not using transfer hydrogenation).

Experimental Workflows (Graphviz Diagrams)

Boc_Route cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate tert-butyl 4-oxoazepane-1-carboxylate N-Boc-4-piperidone->Intermediate 1. EDA, BF3·OEt2 2. H2O, HCl 3. Boc2O, Na2CO3 Fluorinated_Intermediate tert-butyl 4,4-difluoroazepane-1-carboxylate Intermediate->Fluorinated_Intermediate Morpholinosulfur trifluoride, DCM Final_Product 4,4-Difluoroazepane Hydrochloride Fluorinated_Intermediate->Final_Product HCl (gas or solution)

Caption: Synthetic workflow for the Boc-protected route.

Cbz_Route cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Deprotection Azepan-4-one Azepan-4-one Intermediate benzyl 4-oxoazepane-1-carboxylate Azepan-4-one->Intermediate Cbz-Cl, NaHCO3 Fluorinated_Intermediate benzyl 4,4-difluoroazepane-1-carboxylate Intermediate->Fluorinated_Intermediate DAST, DCM Final_Product 4,4-Difluoroazepane Hydrochloride Fluorinated_Intermediate->Final_Product 1. NH4HCO2, Pd/C 2. HCl

Caption: Synthetic workflow for the Cbz-protected route.

Conclusion and Recommendations

Both the Boc and Cbz protecting group strategies provide viable pathways to this compound. The choice between them depends on several factors:

  • Scale: The Boc route, leveraging a documented large-scale ring expansion, is well-suited for industrial production.[5]

  • Available Equipment: The Cbz route requires access to hydrogenation equipment, although the use of transfer hydrogenation mitigates the need for high-pressure hydrogen gas cylinders.[14]

  • Orthogonality Requirements: In the context of a larger synthesis, the choice will be dictated by the other functional groups present in the molecule. The Boc group is ideal if subsequent steps involve chemistry sensitive to reduction, while the Cbz group is preferred if strongly acidic conditions must be avoided.

By understanding the nuances of each protecting group and following the detailed protocols provided, researchers can confidently and efficiently synthesize this valuable fluorinated building block for application in drug discovery and development.

References

Scale-up Synthesis of 4,4-Difluoroazepane Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 4,4-difluoroazepane hydrochloride, a crucial building block in contemporary drug discovery and development. The synthesis is presented as a multi-step process, commencing with the widely available azepan-4-one precursor. Key stages of the synthesis, including nitrogen protection, deoxofluorination, and final deprotection with salt formation, are meticulously detailed. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, particularly concerning the use of fluorinating agents. All quantitative data is summarized for clarity, and detailed experimental procedures are provided to ensure reproducibility and scalability.

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. The 4,4-difluoroazepane moiety is a particularly valuable motif, offering a unique conformational profile and serving as a key component in a variety of bioactive molecules.[1] The scale-up synthesis of its hydrochloride salt, however, presents distinct challenges, including the management of hazardous reagents and the assurance of high purity in the final product.[1] This guide offers a robust and scalable synthetic route, designed for researchers, scientists, and drug development professionals.

Chemical Reaction Scheme

The overall synthetic pathway for this compound is depicted below. The synthesis begins with the protection of the nitrogen in a suitable azepane precursor, followed by a deoxofluorination of the ketone, and concludes with deprotection and formation of the hydrochloride salt.

Synthesis_Scheme Azepan4one Azepan-4-one Precursor BocAzepan4one N-Boc-azepan-4-one Azepan4one->BocAzepan4one Boc2O, Base BocDifluoroazepane N-Boc-4,4-difluoroazepane BocAzepan4one->BocDifluoroazepane DAST or alternative DifluoroazepaneHCl This compound BocDifluoroazepane->DifluoroazepaneHCl HCl

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of N-Boc-azepan-4-one

The initial step involves the protection of the secondary amine of the azepan-4-one precursor with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent unwanted side reactions of the amine in subsequent steps.

Experimental Protocol
  • To a stirred solution of the azepan-4-one precursor in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-azepan-4-one.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Deoxofluorination of N-Boc-azepan-4-one

This critical step introduces the geminal difluoro group via deoxofluorination of the ketone. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[2] However, due to its thermal instability and hazardous nature, extreme caution and specialized equipment are necessary, especially on a larger scale.[2][3] Safer alternatives like Deoxo-Fluor® may also be considered.[4]

Safety First: Handling Fluorinating Agents

Working with DAST and other fluorinating agents requires strict adherence to safety protocols. These reagents are highly reactive, toxic, and can react violently with water. All manipulations should be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2] It is crucial to avoid heating DAST reactions, as it can lead to explosive decomposition.[2]

Experimental Protocol
  • In a scrupulously dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-azepan-4-one in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the cooled solution, maintaining the internal temperature below -65 °C.[5]

  • After the addition is complete, allow the reaction to stir at -78 °C for a specified time, followed by a gradual warming to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-Boc-4,4-difluoroazepane can be purified by column chromatography.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid, such as hydrochloric acid.

Experimental Protocol
  • Dissolve the purified N-Boc-4,4-difluoroazepane in a suitable solvent, such as dioxane or diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dry under vacuum.[6]

  • If necessary, the product can be further purified by recrystallization.[6]

Data Summary

StepStarting MaterialReagentsProductTypical YieldPurity (by HPLC)
1 Azepan-4-one PrecursorBoc₂O, TriethylamineN-Boc-azepan-4-one85-95%>98%
2 N-Boc-azepan-4-oneDASTN-Boc-4,4-difluoroazepane60-75%>97%
3 N-Boc-4,4-difluoroazepaneHClThis compound>90%>99%

Logical Workflow Diagram

Scale-up_Workflow cluster_Prep Precursor Synthesis cluster_Fluorination Core Fluorination Step cluster_Final Final Product Formation Start Azepan-4-one Precursor Protection Boc Protection Start->Protection Purification1 Purification (Chromatography) Protection->Purification1 Fluorination Deoxofluorination with DAST Purification1->Fluorination Quench Aqueous Quench Fluorination->Quench Workup Extraction & Work-up Quench->Workup Purification2 Purification (Chromatography) Workup->Purification2 Deprotection Boc Deprotection Purification2->Deprotection Salt_Formation HCl Salt Formation Deprotection->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Final_Product 4,4-Difluoroazepane HCl Isolation->Final_Product

Caption: Step-by-step workflow for the synthesis of 4,4-Difluoroazepane HCl.

Conclusion

The protocol detailed in this application note provides a comprehensive and scalable pathway for the synthesis of this compound. By carefully considering the reaction conditions and implementing stringent safety measures, particularly during the fluorination step, researchers can confidently produce this valuable building block in high yield and purity. The provided workflow and protocols are intended to serve as a foundational guide, which can be further optimized based on specific laboratory capabilities and scale requirements.

References

Use of fluorinated building blocks for metabolic stability improvement

Author: BenchChem Technical Support Team. Date: January 2026

The Fluorine Advantage: Enhancing Metabolic Stability with Fluorinated Building Blocks

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount to a candidate's success. Among the key determinants of a drug's in vivo performance is its metabolic stability – the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in therapeutic failure. Consequently, medicinal chemists are continually seeking innovative strategies to fortify drug candidates against metabolic breakdown. One of the most powerful and widely adopted approaches in modern drug design is the strategic incorporation of fluorinated building blocks.[1]

Fluorine, the most electronegative element, possesses a unique combination of properties that can profoundly influence a molecule's physicochemical and pharmacological characteristics.[2] Its small size allows it to often act as a hydrogen isostere, minimizing steric hindrance at the target binding site. However, it is the remarkable strength of the carbon-fluorine (C-F) bond and the potent inductive effects of fluorine that are of particular interest in the context of metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging fluorinated building blocks to enhance the metabolic stability of drug candidates. We will delve into the underlying mechanisms, present detailed protocols for in vitro evaluation, and showcase illustrative case studies with quantitative data.

The Science of Stability: How Fluorine Fortifies Molecules Against Metabolism

The enhancement of metabolic stability through fluorination is not a serendipitous outcome but rather a result of predictable and understandable physicochemical principles. The primary mechanisms by which fluorine imparts metabolic resistance are:

  • C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~110 kcal/mol) than a typical carbon-hydrogen bond (~99 kcal/mol). This inherent strength makes the C-F bond more resistant to enzymatic cleavage by oxidative enzymes, most notably the cytochrome P450 (CYP) superfamily, which are the primary drivers of Phase I metabolism. By strategically replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, that site is effectively "blocked" from oxidative attack.[1]

  • Electronic Effects: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect on neighboring atoms. This can alter the electron density of the molecule, making adjacent C-H bonds less susceptible to enzymatic oxidation. For instance, the introduction of a fluorine atom on an aromatic ring can deactivate the ring towards hydroxylation.

  • Stereoelectronic Effects: The presence of fluorine can influence the preferred conformation of a molecule. This conformational constraint can orient the molecule within an enzyme's active site in a manner that is less favorable for metabolism.

The strategic placement of fluorine is crucial. A thorough understanding of a compound's metabolic profile, often elucidated through early in vitro metabolism studies, is essential to identify the sites most susceptible to metabolic attack. It is at these "soft spots" that the introduction of a fluorine atom can have the most profound impact on improving metabolic stability.

cluster_0 Mechanism of Metabolic Stabilization by Fluorination Metabolically_Labile_Molecule Metabolically Labile Molecule (with C-H bond) CYP450 Cytochrome P450 Enzymes Metabolically_Labile_Molecule->CYP450 Metabolic Attack Metabolite Oxidized Metabolite CYP450->Metabolite Oxidation Fluorinated_Molecule Fluorinated Molecule (with C-F bond) Fluorinated_Molecule->CYP450 Blocked Metabolic Attack Increased_Stability Increased Metabolic Stability Fluorinated_Molecule->Increased_Stability

Caption: Mechanism of metabolic stabilization by fluorination.

Quantitative Assessment of Metabolic Stability: A Comparative Overview

The impact of fluorination on metabolic stability can be quantified through in vitro assays that measure key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability. The following table summarizes data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes.

Compound Class/DrugCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog of UT-15513.29-Mouse
32cCF3-substituted indazole analog of UT-15553.711.29Mouse
COX-2 Inhibitor CelecoxibTrifluoromethyl-containing drug--Human
4'-fluorocelecoxibFluorinated analog4x more stable than Celecoxib-Human
Antimicrobial Peptides Buforin IINon-fluorinated peptide-Relative degradation rate: 1.0Trypsin
BII1F2Fluorinated analog-Relative degradation rate: 1.1Trypsin
Antimicrobial Peptides Magainin 2Non-fluorinated peptide-Relative degradation rate: 1.0Trypsin
M2F5Fluorinated analog-Relative degradation rate: 0.7Trypsin

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials and Equipment:

  • Liver microsomes (human or other species of interest)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (a compound known to be metabolically stable)

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • Incubator or water bath set to 37°C

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

  • Multichannel pipettes

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and control compounds by diluting the stock solutions in buffer to the desired final concentration (typically 1 µM).

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsome solution to the phosphate buffer.

    • Add the test compound or control compound working solution to the microsome-buffer mixture.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well or tube containing ice-cold stop solution.

  • Sample Processing:

    • After the final time point, centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

cluster_1 In Vitro Microsomal Stability Assay Workflow A Prepare Reagents: - Liver Microsomes - Test Compound - Buffer - NADPH System B Incubation at 37°C: - Add Microsomes & Compound to Buffer - Pre-incubate - Initiate with NADPH A->B C Time-Point Sampling: (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction: Add ice-cold stop solution C->D E Sample Processing: Centrifuge to precipitate proteins D->E F LC-MS/MS Analysis: Quantify remaining parent compound E->F G Data Analysis: Calculate t½ and CLint F->G

Caption: A generalized workflow for an in vitro microsomal stability assay.

Case Studies: The Impact of Fluorination in Marketed Drugs

The strategic use of fluorinated building blocks to enhance metabolic stability is not merely a theoretical concept but a proven strategy that has contributed to the success of numerous marketed drugs.

1. Ezetimibe: Blocking Metabolic Oxidation for Improved Potency

Ezetimibe is a cholesterol absorption inhibitor used to treat hypercholesterolemia. Its development provides a classic example of rational drug design to improve metabolic stability. The precursor to ezetimibe, SCH 48461, was a potent inhibitor but was susceptible to metabolic oxidation at several positions.[3] Through metabolic studies, researchers identified the vulnerable sites and systematically introduced fluorine atoms to block these metabolic "soft spots." The resulting compound, ezetimibe, with its two p-fluorophenyl groups, exhibited significantly improved metabolic stability, which contributed to its enhanced in vivo potency and ultimate clinical success.[4]

2. Celecoxib: The Role of a Trifluoromethyl Group

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). A key structural feature of celecoxib is its trifluoromethyl (-CF3) group.[5] This group serves multiple purposes, including contributing to the molecule's selective binding to COX-2. From a metabolic standpoint, the robust C-F bonds in the trifluoromethyl group make it highly resistant to oxidative metabolism. Studies have shown that a fluorinated analog of celecoxib, 4'-fluorocelecoxib, is four times more metabolically stable than celecoxib itself, highlighting the significant contribution of fluorination to the drug's overall metabolic profile.[5]

3. Sitagliptin: Enhancing Stability in a Peptide Mimetic

Sitagliptin is an oral hypoglycemic agent that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes. The structure of sitagliptin includes a trifluorinated phenyl group.[6] The introduction of these fluorine atoms was a deliberate design strategy to enhance the metabolic stability of the molecule. By blocking potential sites of oxidation, the trifluoromethyl group contributes to a longer half-life, allowing for once-daily dosing.[7]

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorinated building blocks has become an indispensable tool in modern drug discovery for overcoming the challenge of poor metabolic stability. By leveraging the unique properties of the fluorine atom, medicinal chemists can effectively block metabolic "soft spots," leading to compounds with improved pharmacokinetic profiles, including longer half-lives and enhanced bioavailability. The ability to rationally design and synthesize molecules with increased metabolic resistance has significantly contributed to the development of safer and more effective medicines. As our understanding of drug metabolism continues to evolve, and as new fluorination methodologies emerge, the application of fluorinated building blocks is poised to play an even more prominent role in the future of drug development.

References

Synthesis of novel PTPN2/PTPN1 inhibitors using azepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of Novel Azepane-Based PTPN2/PTPN1 Inhibitors

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1) utilizing an azepane scaffold. This guide emphasizes the scientific rationale behind the strategic choices in inhibitor design and provides detailed, field-tested protocols for synthesis and biological characterization.

Introduction: The Rationale for Dual PTPN2/PTPN1 Inhibition

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases. PTPN1 (also known as PTP1B) and PTPN2 (also known as TC-PTP) are two closely related PTPs that have emerged as high-value therapeutic targets.[1]

  • PTPN1 is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated strategy for treating type 2 diabetes and obesity.[2][3]

  • PTPN2 acts as a crucial brake on inflammatory signaling, particularly the JAK/STAT pathway, in response to cytokines like interferon-gamma (IFN-γ).[4][5] It is also a major negative regulator of T-cell receptor (TCR) signaling.[6]

The inhibition of PTPN2 has significant implications for cancer immunotherapy. By blocking PTPN2, T-cell activation and effector functions are enhanced, and tumor cells can become more sensitive to IFN-γ, improving anti-tumor immunity.[7][8]

A compelling strategy is the dual inhibition of both PTPN1 and PTPN2. The catalytic domains of these two enzymes share a high degree of sequence homology, making the design of specific single-target inhibitors challenging.[2][8] However, this homology can be exploited. Studies have shown that combined inhibition of PTPN1 and PTPN2 produces a synergistic enhancement of T-cell effector functions, suggesting that dual inhibitors may be more potent immunotherapeutic agents than selective inhibitors of either phosphatase alone.[9][10][11] A small molecule inhibitor, ABBV-CLS-484, which targets both PTPN1 and PTPN2, is currently in clinical trials for solid tumors, validating this therapeutic approach.[11][12]

The Azepane Scaffold: A Privileged Structure for PTPN1/PTPN2 Inhibitors

The choice of a chemical scaffold is paramount in modern drug discovery. While many inhibitor campaigns have focused on traditional aromatic systems, saturated heterocycles offer significant advantages. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a "privileged scaffold" found in numerous natural products and FDA-approved drugs.[13][14][15][16]

Why Azepane?

  • Three-Dimensionality: The non-planar, flexible nature of the azepane ring allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity binding to the complex topography of an enzyme's active site.[16][17]

  • Improved Physicochemical Properties: Moving away from flat, aromatic structures can lead to compounds with better solubility, metabolic stability, and overall pharmacokinetic profiles, key challenges in developing PTP inhibitors.[18]

  • Synthetic Tractability: Modern synthetic methods provide robust and versatile routes to functionalized azepane derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[19][20][21][22]

Our strategy involves using the azepane core to correctly orient functional groups that will interact with the highly polar active site of PTPN1/PTPN2, aiming for potent and selective dual inhibition.

Synthetic Strategy and Protocols

The following section outlines a representative synthetic route for a novel azepane-based PTPN1/PTPN2 inhibitor, designated AZP-182 . The design incorporates a difluorophenylacetic acid moiety, known to mimic the phosphotyrosine substrate, and a sulfonamide group to engage with residues in the active site.

Overall Synthetic Workflow

The synthesis is designed as a multi-step sequence starting from commercially available materials. Key steps include a Buchwald-Hartwig amination to construct the core structure, followed by functional group manipulations to install the key binding motifs.

G A Commercially Available Azepane Derivative C Buchwald-Hartwig Amination A->C B Aryl Halide with Ester Group B->C D Ester Hydrolysis C->D Pd-catalyzed coupling E Amide Coupling with Sulfonamide Moiety D->E LiOH F Final Inhibitor AZP-182 E->F EDC, HOBt

Caption: High-level workflow for the synthesis of the target inhibitor AZP-182.

Detailed Protocol: Synthesis of (1-(4-cyanophenyl)azepan-4-yl)methanamine (Intermediate 2)

This protocol details the synthesis of a key building block.

Materials:

  • tert-butyl (azepan-4-yl)methylcarbamate (Intermediate 1)

  • 4-fluorobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Rac-BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), Hexanes

Procedure:

  • Buchwald-Hartwig Amination:

    • To an oven-dried flask under an argon atmosphere, add tert-butyl (azepan-4-yl)methylcarbamate (1.0 eq), 4-fluorobenzonitrile (1.1 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and rac-BINAP (0.10 eq).

    • Add anhydrous toluene via syringe.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography (EtOAc/Hexanes gradient) to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield Intermediate 2 . The product is often pure enough for the next step, but can be further purified if necessary.

Self-Validation:

  • Expected Outcome: A pale yellow oil or solid.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the Boc proton signal in ¹H NMR (~1.4 ppm) and the appearance of primary amine signals confirm deprotection.

Biochemical Evaluation: In Vitro Inhibition of PTPN1 & PTPN2

The primary biochemical evaluation involves determining the potency of the synthesized compound against the recombinant enzymes.

Experimental Workflow: Enzymatic Assay

G A Prepare Recombinant PTPN1/PTPN2 Enzyme C Incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of AZP-182 Inhibitor B->C E Initiate Reaction with Substrate C->E Pre-incubation (15 min) D Prepare Fluorogenic Substrate (DiFMUP) D->E F Measure Fluorescence (Kinetic Reading) E->F G Plot Velocity vs. [Inhibitor] Calculate IC50 F->G

Caption: Workflow for determining the IC50 of inhibitors against PTPN1/PTPN2.

Protocol: PTPN1/PTPN2 Inhibition Assay

This protocol is adapted from standard procedures for PTP assays.[23]

Materials:

  • Recombinant human PTPN1 (catalytic domain)

  • Recombinant human PTPN2 (catalytic domain)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test Compound (AZP-182) and Positive Control (e.g., ABBV-CLS-484)

  • DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of AZP-182 and the positive control in DMSO. Dispense into the 384-well plate. Include DMSO-only wells as a negative control (100% activity).

  • Enzyme Preparation: Dilute PTPN1 and PTPN2 in assay buffer to a working concentration of 2X the final desired concentration (e.g., 1 nM final concentration requires a 2 nM working solution).

  • Enzyme-Inhibitor Incubation: Add the 2X enzyme solution to the wells containing the compounds. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a 2X working solution of DiFMUP in the assay buffer (final concentration should be at the Kₘ for each enzyme). Add the DiFMUP solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader set to kinetic mode. Read the fluorescence intensity every minute for 30-60 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[24]

Data Presentation: Inhibitory Potency
CompoundPTPN1 IC₅₀ (nM)PTPN2 IC₅₀ (nM)Selectivity (PTPN1/PTPN2)
AZP-182 2.53.10.8
Reference Cmpd 1.92.20.9
(Data are representative examples)

Cellular Activity and Target Engagement

Confirming that the inhibitor functions in a complex cellular environment is a critical validation step.

Signaling Pathway: PTPN2 Regulation of IFN-γ Signaling

PTPN2 directly dephosphorylates and inactivates JAK1 and STAT1, thereby dampening the cellular response to IFN-γ. An effective PTPN2 inhibitor will block this action, leading to sustained or enhanced phosphorylation of STAT1 (pSTAT1).[5][6][25]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus IFNgR IFN-γ Receptor JAK1 JAK1 IFNgR->JAK1 Activates pJAK1 pJAK1 JAK1->pJAK1 Autophosphorylation STAT1 STAT1 pJAK1->STAT1 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT1->STAT1 Dephosphorylates pSTAT1_dimer pSTAT1 Dimer pSTAT1->pSTAT1_dimer Dimerizes PTPN2 PTPN2 PTPN2->pSTAT1 AZP_182 AZP-182 AZP_182->PTPN2 Inhibits Gene Gene Expression (e.g., CXCL10, MHC-I) pSTAT1_dimer->Gene Translocates & Activates IFNg IFN-γ IFNg->IFNgR Binds

Caption: PTPN2 negatively regulates IFN-γ/JAK/STAT signaling, an effect blocked by AZP-182.

Protocol: Phospho-STAT1 Western Blot in Cancer Cells

This protocol measures the direct functional consequence of PTPN2 inhibition in cells.

Materials:

  • B16F10 melanoma cell line (or other IFN-γ responsive line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Recombinant mouse IFN-γ

  • Test compound (AZP-182)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate B16F10 cells and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of AZP-182 or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer.

    • Scrape and collect lysates, clarify by centrifugation, and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary anti-pSTAT1 antibody overnight at 4 °C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.

Self-Validation & Expected Outcome:

  • In cells treated with IFN-γ, a strong band for pSTAT1 should be visible.

  • In cells pre-treated with AZP-182 and then stimulated with IFN-γ, the intensity of the pSTAT1 band should be significantly higher compared to cells treated with IFN-γ and DMSO alone.[6] This demonstrates that the inhibitor is cell-permeable and effectively blocks the phosphatase activity of PTPN2, leading to hyper-phosphorylation of its substrate.

Conclusion

This application note provides a strategic framework and detailed protocols for the synthesis and evaluation of novel azepane-based dual PTPN1/PTPN2 inhibitors. By leveraging a privileged chemical scaffold, this approach aims to develop potent therapeutic candidates with favorable drug-like properties. The described biochemical and cell-based assays form a robust cascade for characterizing inhibitor potency, selectivity, and mechanism of action, providing a clear path for advancing promising compounds in drug discovery programs targeting cancer immunotherapy and metabolic diseases.

References

Application Notes & Protocols for the Design of Fluorinated N-Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the landscape of modern drug discovery, two structural motifs have demonstrated unparalleled significance: the N-heterocycle and the fluorine atom. N-heterocycles form the core scaffolds of a vast majority of bioactive molecules, providing a three-dimensional framework for precise interactions with biological targets.[1][2][3] Concurrently, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry, offering a powerful tool to fine-tune a drug candidate's physicochemical and pharmacokinetic properties.[4][5][6] The fusion of these two domains—the design of fluorinated N-heterocycles—represents a highly synergistic strategy, enabling the optimization of potency, selectivity, and metabolic fate in ways that are often unachievable with non-fluorinated analogues.[1][7]

This guide provides an in-depth exploration of the rationale, design principles, and practical execution of synthesizing and evaluating fluorinated N-heterocycles. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to accelerate their discovery programs. We will move beyond simple recitation of facts to explain the underlying causality of experimental choices, providing robust, self-validating protocols for synthesis and analysis.

Pillar 1: The Rationale - Why Introduce Fluorine?

The decision to introduce fluorine is a strategic one, driven by its unique and powerful effects on molecular properties. Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom.[8] This combination allows it to act as a "super-hydrogen" that can profoundly alter a molecule's profile without introducing significant steric bulk.

Key Physicochemical Modulations:
  • Metabolic Stability: One of the most common applications of fluorination is to block metabolic "soft spots."[4][9] Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of many drugs. Replacing a hydrogen atom at a metabolically vulnerable position (e.g., a benzylic C-H) with a C-F bond, which is significantly stronger, can prevent hydroxylation and dramatically increase the drug's half-life and oral bioavailability.[4][8][10] For instance, the trifluoromethyl group (CF₃) is often used to enhance metabolic stability and improve oral absorption.[4][7]

  • Basicity (pKa) Attenuation: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby basic nitrogen atoms within a heterocycle.[5][8][11] This is a critical tool for medicinal chemists. A lower pKa can reduce unwanted off-target interactions (e.g., with the hERG channel) and improve a compound's permeability across biological membranes, as the neutral form required for passive diffusion becomes more populated at physiological pH.[5] This modulation is predictable and distance-dependent; the pKa decrease is more pronounced when fluorine is closer to the basic center.[11][12]

  • Lipophilicity Tuning: Fluorine's impact on lipophilicity (logP) is complex and context-dependent. While a single fluorine atom can slightly increase lipophilicity, highly fluorinated groups like CF₃ can substantially increase it, which can enhance membrane permeability and blood-brain barrier penetration.[4][8][9] This allows for fine-tuning of a compound's solubility and distribution profile.

  • Conformational Control & Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein targets, potentially increasing binding affinity.[5][6] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, locking it into a more bioactive conformation that fits optimally into a target's binding pocket.[4][13]

The following diagram illustrates the decision-making logic for incorporating fluorine into an N-heterocyclic lead compound.

Fluorination_Strategy cluster_problem Lead Compound Challenges cluster_solution Fluorination Strategy cluster_outcome Improved Properties Poor Metabolic Stability Poor Metabolic Stability Block Metabolic Hotspot (C-H -> C-F) Block Metabolic Hotspot (C-H -> C-F) Poor Metabolic Stability->Block Metabolic Hotspot (C-H -> C-F) Rationale: Increase C-H bond strength Low Permeability / High pKa Low Permeability / High pKa Lower pKa of Basic Nitrogen Lower pKa of Basic Nitrogen Low Permeability / High pKa->Lower pKa of Basic Nitrogen Rationale: Inductive effect reduces basicity Low Binding Affinity Low Binding Affinity Enhance Target Interactions Enhance Target Interactions Low Binding Affinity->Enhance Target Interactions Rationale: Introduce favorable dipolar interactions Increased Half-Life Increased Half-Life Block Metabolic Hotspot (C-H -> C-F)->Increased Half-Life Improved Bioavailability Improved Bioavailability Lower pKa of Basic Nitrogen->Improved Bioavailability Enhanced Potency & Selectivity Enhanced Potency & Selectivity Enhance Target Interactions->Enhanced Potency & Selectivity

Caption: Strategic rationale for fluorination in drug discovery.

Pillar 2: Synthetic Protocols - The Practical Application

The introduction of fluorine into heterocyclic frameworks remains a synthetic challenge.[1][7] Methodologies are broadly classified into nucleophilic and electrophilic fluorination. The choice of reagent and strategy depends on the electronic nature of the substrate and the desired position of the fluorine atom.

Protocol 2.1: Electrophilic Fluorination of an Electron-Rich N-Heterocycle

This protocol describes a general method for the direct fluorination of an electron-rich N-heterocycle (e.g., indole, pyrrole, or activated pyridine derivatives) using an electrophilic N-F reagent. Such reagents are generally stable, safe to handle, and offer high selectivity.[14][15] Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available reagent for this purpose.[16][17]

Objective: To regioselectively install a fluorine atom onto an electron-rich position of an N-heterocycle.

Materials:

  • N-Heterocyclic Substrate (1.0 mmol)

  • Selectfluor® (1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 mmol, 1.1 eq)

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-heterocyclic substrate (1.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (10 mL) and stir until the substrate is fully dissolved.

  • Reagent Addition: Add Selectfluor® (1.1 mmol) to the solution in one portion at room temperature. Causality Note: Adding the fluorinating agent in one portion to a stirred solution ensures a homogeneous reaction concentration from the outset. Acetonitrile is a common polar aprotic solvent that solubilizes both the substrate and the reagent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if no reaction is observed). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours). Trustworthiness Note: A co-spot of the starting material and the reaction mixture on the TLC plate is essential to accurately gauge consumption.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorinated N-heterocycle.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and crucially, ¹⁹F NMR spectroscopy .[18] Mass spectrometry should be used to confirm the molecular weight.

Electrophilic_Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Validation A Dissolve Substrate in MeCN B Add Selectfluor® A->B C Stir & Monitor by TLC B->C D Solvent Removal C->D E Aqueous Work-up D->E F Column Chromatography E->F G Characterize: ¹H, ¹³C, ¹⁹F NMR, MS F->G

Caption: Workflow for electrophilic fluorination.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNA_r) for Fluorination

This protocol is suitable for electron-deficient heterocycles (e.g., nitro-pyridines or chloro-pyrimidines) where a good leaving group (like -Cl or -NO₂) can be displaced by a nucleophilic fluoride source. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common reagents.[17][19]

Objective: To install a fluorine atom on an electron-deficient N-heterocycle via S_NAr.

Materials:

  • Activated N-Heterocyclic Substrate (e.g., 2-chloropyrimidine) (1.0 mmol)

  • Potassium Fluoride (spray-dried, anhydrous) (2.0 mmol, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

  • Standard laboratory glassware, inert atmosphere setup

  • High-temperature oil bath

Step-by-Step Methodology:

  • Reagent Preparation: Ensure the potassium fluoride is rigorously dry. Causality Note: Water will compete with the fluoride ion as a nucleophile and drastically reduce reaction efficiency. Spray-dried KF is used to maximize surface area and reactivity.

  • Reaction Setup: To a dry flask under an inert atmosphere, add the activated N-heterocycle (1.0 mmol) and anhydrous potassium fluoride (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL). Causality Note: A high-boiling polar aprotic solvent like DMSO is required to both solubilize the fluoride salt and reach the high temperatures often necessary for S_NAr reactions.

  • Heating and Monitoring: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).

  • Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or distillation. Confirm the product identity via NMR (¹H, ¹³C, ¹⁹F) and MS.

Pillar 3: Validation and Analysis - A Self-Validating System

Synthesizing the molecule is only the first step. The success of the fluorination strategy must be validated through rigorous analytical and biological testing.

Characterization by ¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for confirming the successful incorporation of fluorine.[20] It offers several advantages:

  • High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive and easy to detect.[21][22]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~800 ppm), making the spectrum highly sensitive to the local electronic environment.[21][22] This means that even subtle changes in molecular structure will result in a measurable change in the fluorine signal, confirming its location.[20]

  • Background-Free: There is no natural fluorine background in biological systems, making it an excellent tool for in vivo imaging and metabolism studies using ¹⁸F PET.[21]

Protocol: A standard ¹⁹F NMR spectrum is acquired on a typical NMR spectrometer. The resulting chemical shift and coupling constants (J-coupling to nearby ¹H or ¹³C nuclei) provide definitive proof of the C-F bond's formation and its position within the molecule.

In Vitro Metabolic Stability Assay

To validate the primary hypothesis that fluorination improves metabolic stability, an in vitro assay using liver microsomes is essential.[10] This protocol provides a direct comparison between the fluorinated compound and its non-fluorinated parent.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[10]

Materials:

  • Fluorinated test compound and non-fluorinated parent compound

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (contains enzymes and cofactors to sustain P450 activity)

  • Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis

  • Incubator set to 37°C

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare a microsomal suspension in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound. Pre-incubate at 37°C for 5-10 minutes to allow the compound to bind to the enzymes.[10]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel control incubation without NADPH should be run to check for non-enzymatic degradation.[10]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[10] The 0-minute time point serves as the initial concentration reference.

  • Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated from the half-life.[10]

Data Presentation:

CompoundFluorination SiteHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent CompoundN/A1546.2
Fluorinated Analog C5-Aryl>60 <11.5
This is example data demonstrating a successful outcome.

The data clearly shows that the fluorinated analog has a significantly longer half-life and lower clearance than the parent compound, validating the strategic choice to block a metabolic hotspot.

Conclusion

The design of fluorinated N-heterocycles is a powerful, validated strategy in modern drug discovery. By understanding the fundamental principles of how fluorine modulates molecular properties, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity.[4][5] The successful application of this strategy relies on a combination of robust synthetic methods, such as electrophilic and nucleophilic fluorination, and rigorous analytical validation, particularly through ¹⁹F NMR and in vitro metabolic assays.[10] The protocols and principles outlined in this guide provide a framework for researchers to confidently and effectively harness the power of fluorine to develop the next generation of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: 4,4-Difluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 4,4-Difluoroazepane hydrochloride. As a critical building block in modern medicinal chemistry, the purity of this reagent is paramount to the success of your downstream applications.[1] The unique properties conferred by the gem-difluoro group—metabolic stability, modulated pKa, and altered lipophilicity—can only be reliably leveraged when starting with material of the highest quality.[1]

This guide is designed to move beyond simple protocols. It aims to provide you, our fellow researchers, with the causal understanding and field-proven insights needed to troubleshoot and optimize the purification of this valuable intermediate. We will address common challenges, from persistent impurities to difficult separations, in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the essential physical and chemical properties I should be aware of?

Understanding the baseline properties of this compound is the first step in any purification strategy. It is typically a white to off-white solid.[1] The hydrochloride salt form is deliberately used to increase the compound's stability and simplify handling compared to the free amine.[1]

PropertyValueSource
Molecular Formula C₆H₁₂ClF₂N[1][2]
Molecular Weight ~171.62 g/mol [1][2]
Appearance White to off-white solid[1]
Purity (Typical) ≥97% or ≥98%[1][3][4][5]
Storage Conditions Inert atmosphere, 2-8°C[3][6]
Hazards Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation.[1][2]GHS07[1][3]

Q2: What are the common impurities I might encounter from a typical synthesis?

The synthesis of 4,4-Difluoroazepane typically proceeds from a protected azepan-4-one precursor, which is fluorinated and then deprotected before salt formation.[1] Consequently, impurities often arise from incomplete reactions at each of these stages.

  • Starting Material: Unreacted N-protected azepan-4-one.

  • Fluorination Byproducts: Impurities generated from the deoxofluorination agent (e.g., DAST).[1]

  • Incomplete Deprotection: The N-protected 4,4-difluoroazepane (e.g., N-Boc or N-Cbz derivative).

  • Free Base: The non-salt form, 4,4-difluoroazepane, may be present if salt formation is incomplete.

  • Residual Solvents: Solvents used during synthesis and workup.

Q3: How should I properly store the compound to maintain its purity and stability?

Stability is critical. The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[3] It is noted to be sensitive to moisture and potentially thermally unstable under harsh conditions, so preventing exposure to ambient air and high temperatures is crucial for long-term integrity.[1]

Q4: Which analytical techniques are most effective for assessing purity?

A multi-pronged approach is recommended for a comprehensive purity assessment.

  • NMR Spectroscopy: This is the cornerstone technique.

    • ¹H and ¹³C NMR: Confirms the carbon-hydrogen framework of the azepane ring.[1]

    • ¹⁹F NMR: As a fluorinated compound, this is a highly sensitive and indispensable technique to confirm the presence and environment of the gem-difluoro group.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[7]

    • Reverse-Phase HPLC (RP-HPLC): Often paired with a C8 or C18 column. Due to the fluorinated nature of the molecule, unique separation behaviors can be observed.[8][9]

    • Hyphenated Techniques: HPLC-MS is invaluable for identifying the mass of unknown impurity peaks, while HPLC-NMR can provide structural information on impurities without prior isolation.[7][10]

Section 2: Purification Strategy Selection

The optimal purification method depends on the scale of your work and the nature of the impurities. The following decision tree provides a logical workflow for selecting your approach.

Purification_Workflow start Crude 4,4-Difluoroazepane HCl analytical Assess Purity & Impurity Profile (TLC, HPLC, ¹H NMR) start->analytical decision1 Purity >95%? Impurities are minor? analytical->decision1 recrystallize Recrystallization (High Yield & Scalable) decision1->recrystallize Yes decision2 Are impurities non-basic? decision1->decision2 No final_qc Final QC Analysis (NMR, HPLC) recrystallize->final_qc acid_base Aqueous Wash / Liquid-Liquid Extraction (Removes neutral/acidic impurities) decision2->acid_base Yes chromatography Column Chromatography (For complex mixtures or stubborn impurities) decision2->chromatography No acid_base->chromatography decision3 Choose Stationary Phase chromatography->decision3 amine_silica Amine-Functionalized Silica (Recommended) decision3->amine_silica modified_silica Standard Silica + Amine Modifier (e.g., 0.5-2% Et₃N in mobile phase) decision3->modified_silica amine_silica->final_qc modified_silica->final_qc

Caption: Workflow for selecting a purification method.

Comparison of Primary Purification Methods
MethodPrincipleProsConsBest For
Recrystallization Differential solubility of the compound and impurities in a solvent system at varying temperatures.Highly scalable, cost-effective, can yield very high purity material.[1]Requires finding a suitable solvent system; potential for yield loss in mother liquor.Purifying solid compounds that are already >95% pure.
Acid-Base Extraction Separates basic amines from neutral or acidic compounds by partitioning them between aqueous acid and an organic solvent.[11][12]Excellent for removing non-basic impurities; fast and effective.Not effective for separating the target amine from other basic impurities.Pre-purification step to remove starting materials or byproducts of different acidity.
Column Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase.High resolving power for complex mixtures.Can be low-throughput; risk of product loss on acidic silica gel.[13][14]Isolating the target compound from impurities with similar properties or when high purity is required from a complex crude mixture.

Section 3: Troubleshooting Guides

Recrystallization Issues

Q: My final product purity is still below the required level after recrystallization. What are the next steps? A: This indicates that the impurities have similar solubility properties to your product in the chosen solvent.

  • Causality: The impurity is co-crystallizing with your product.

  • Solution 1 (Re-evaluate Solvent System): Your primary solvent may be too effective. Try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) dropwise until turbidity persists. Re-heat to clarify and then cool slowly. This can often exclude stubborn impurities.

  • Solution 2 (Pre-Purification): The impurity may need to be removed by a different method. Consider performing a simple aqueous wash or an acid-base extraction if the impurity is non-basic, or a quick chromatographic plug before a final recrystallization.

Q: The product "oils out" during cooling instead of forming crystals. How can I fix this? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product in that solvent.

  • Causality: The compound is coming out of solution too rapidly or the boiling point of the solvent is too high.

  • Solution 1 (Reduce Cooling Rate): Use a Dewar or insulated bath to slow the cooling process dramatically. Slow cooling encourages ordered crystal lattice formation.

  • Solution 2 (Lower Concentration): Start with a more dilute solution. Add slightly more hot solvent to ensure the saturation point is reached at a lower temperature.

  • Solution 3 (Scratch/Seed): Use a glass rod to scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can initiate nucleation. Alternatively, add a tiny crystal of pure product (a seed crystal) to the cooled solution.

Column Chromatography Challenges

Q: My compound is streaking badly on a standard silica gel column, even with a polar mobile phase. A: This is the classic sign of strong acid-base interaction between your basic azepane nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[13][14] This interaction leads to slow, uneven elution.

  • Causality: The protonated amine (or a strong interaction of the lone pair) is binding tightly and non-specifically to the acidic stationary phase.

  • Solution 1 (Mobile Phase Modification): Add a competing base to your mobile phase to neutralize the active sites on the silica.[14] Start with 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).[13] This will allow your target compound to elute more cleanly.[14]

  • Solution 2 (Switch Stationary Phase): The superior solution is to avoid the problem altogether. Use an amine-functionalized silica column.[13][14] These columns have a basic surface that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers. Basic alumina is another alternative to silica.[15]

Q: I'm not getting good separation between my product and a key impurity. How can I optimize this? A: Poor separation (low resolution) means you need to alter the selectivity of your chromatographic system.

  • Causality: The product and impurity have very similar affinities for the stationary phase in your current mobile phase.

  • Solution 1 (Change Solvent Polarity): If using a gradient, make it shallower. A slower, more gradual increase in polarity can often resolve closely eluting peaks.

  • Solution 2 (Change Solvent System): Swap one of the solvents in your mobile phase for another of similar polarity but different chemical nature (e.g., replace dichloromethane with ethyl acetate). Different solvents can alter the specific interactions with your compounds, changing the elution order and improving separation.

  • Solution 3 (Consider Reverse Phase): The gem-difluoro motif imparts "fluorophilicity".[8] A reverse-phase separation on a C8 or C18 column can provide a completely different selectivity profile. Using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 column can sometimes dramatically improve the separation of fluorinated molecules from their non-fluorinated counterparts.[8][9]

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol assumes the starting material is >95% pure and the goal is to remove minor impurities.

  • Solvent Screening: In parallel vials, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, acetone, and mixtures like isopropanol/heptane). Identify a solvent that dissolves the compound when hot but gives poor solubility when cold.

  • Dissolution: Place 1.0 g of crude 4,4-Difluoroazepane HCl in a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions (~5 mL to start) and heat to a gentle reflux with stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid has just dissolved. Adding a large excess of solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (2-8°C) for at least 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight.

  • Analysis: Confirm purity by HPLC and NMR.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a general-purpose method for checking the purity of the final product.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm (as the compound lacks a strong chromophore).

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A:B.

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-15 min: Gradient from 5% to 95% B

    • Time 15-18 min: Hold at 95% B

    • Time 18-20 min: Return to 5% B and equilibrate.

  • Analysis: Inject 5-10 µL of the sample solution. Integrate the peaks and determine the purity by the area percent method.

References

Common side reactions in the synthesis of 4,4-Difluoroazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, 4,4-Difluoroazepane hydrochloride, offers a valuable scaffold for developing novel therapeutics. The introduction of the gem-difluoro group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity[1]. However, its synthesis, typically involving the deoxofluorination of a protected azepan-4-one precursor, is not without challenges. The high reactivity of common fluorinating agents can lead to a variety of side reactions, complicating purification and impacting yield[1].

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound.

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying chemistry and providing actionable solutions.

Question 1: My fluorination reaction shows low conversion of the starting ketone. How can I improve the yield?

Answer:

Low conversion in deoxofluorination reactions using agents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor® is a common issue that can often be traced back to reagent quality, reaction temperature, or moisture.

  • Causality: Fluorinating agents like DAST are highly sensitive to moisture and can degrade over time, losing their reactivity. The reaction mechanism involves the activation of the ketone's carbonyl group, which is an equilibrium process. Insufficient reagent or suboptimal temperature can prevent the reaction from reaching completion. The reaction is also often exothermic, and improper heat management can lead to reagent degradation[1].

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (typically 2–8°C)[2]. If possible, test the reagent on a simple, reliable substrate to confirm its activity.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Reactions should be run under a dry, inert atmosphere. Moisture will rapidly quench the fluorinating agent, forming HF and inactive byproducts.

    • Optimize Stoichiometry: While a slight excess of the fluorinating agent is common (e.g., 1.2-1.5 equivalents), adding a large excess is not always better and can lead to more side reactions. If conversion is low, consider a small, incremental increase in the amount of fluorinating agent after verifying its quality.

    • Control Reaction Temperature: The initial addition of the fluorinating agent to the ketone solution should be performed at a low temperature (e.g., -78 °C) to control the initial exothermic reaction. After the addition is complete, the reaction should be allowed to slowly warm to room temperature or slightly above to drive it to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature profile.

Question 2: My crude NMR shows multiple new signals, and I suspect byproduct formation. What are the likely side reactions?

Answer:

The high reactivity of deoxofluorinating agents can lead to several predictable side reactions, primarily elimination and rearrangement products, especially with complex substrates[1].

  • Causality & Common Byproducts:

    • Elimination (Formation of Fluoro-alkene): This is one of the most common side reactions. Instead of a second fluoride ion attacking the intermediate, a proton from an adjacent carbon is eliminated, resulting in a fluoro-alkene byproduct. This is often favored by higher reaction temperatures.

    • Rearrangement Reactions: Carbocation-like intermediates formed during the reaction can be susceptible to skeletal rearrangements, such as ring contractions, although this is less common for this specific scaffold.

    • Reaction with Protecting Group: The choice of nitrogen-protecting group is critical. For instance, a Boc (tert-Butoxycarbonyl) group is generally stable, but under harsh conditions or in the presence of strong Lewis acids (which can be generated from the fluorinating agent), it may be partially cleaved.

  • Mitigation Strategies:

    • Maintain Low Temperatures: As discussed, running the reaction at the lowest effective temperature can significantly suppress elimination pathways. A slow warm-up is crucial.

    • Choose the Right Fluorinating Agent: While DAST is common, other reagents like Deoxo-Fluor® or XtalFluor® may offer different reactivity profiles and could potentially reduce side reactions for your specific substrate. A small screening of different agents may be beneficial.

    • Protecting Group Stability: Ensure your nitrogen-protecting group (e.g., Boc, Cbz, or Benzyl) is robust enough to withstand the reaction conditions[1]. The benzyl (Bn) group is a common choice, typically removed later via hydrogenolysis[1].

Below is a diagram illustrating the desired fluorination pathway versus a common elimination side reaction.

Side_Reaction K N-Protected Azepan-4-one I1 Fluorosulfurane Intermediate K->I1 + DAST I2 Oxycarbenium Ion I1->I2 - SOF2 P 4,4-Difluoroazepane (Protected) I2->P + F- I2_side Oxycarbenium Ion S Fluoro-alkene Byproduct I2_side->S - H+ workflow start Azepan-4-one Precursor step1 Step 1: N-Protection (e.g., with BnBr or Boc2O) start->step1 step2 Step 2: Deoxofluorination (e.g., with DAST) step1->step2 step3 Step 3: Deprotection (e.g., Hydrogenolysis for Bn) step2->step3 step4 Step 4: Salt Formation (with HCl) step3->step4 end 4,4-Difluoroazepane HCl step4->end

References

Technical Support Center: Optimizing DAST Fluorination of Azepan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Diethylaminosulfur Trifluoride (DAST) fluorination of azepan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to equip you with the expertise to navigate the nuances of this transformation, ensuring successful and reproducible outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the DAST fluorination of azepan-4-one, offering probable causes and actionable solutions.

Issue 1: Low to No Conversion of Azepan-4-one

Probable Causes:

  • DAST Reagent Inactivity: DAST is highly sensitive to moisture and can decompose over time, especially if not stored under anhydrous conditions.[1][2]

  • Insufficient Reagent: Steric hindrance or competing side reactions may necessitate a larger excess of DAST.[3]

  • Low Reaction Temperature: While DAST reactions with ketones are often initiated at low temperatures to control exotherms, the reaction may require warming to proceed to completion.[4][5][6]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

Solutions:

Solution Detailed Protocol & Rationale
Verify DAST Activity Before use, test the DAST on a simple, reliable substrate like cyclohexanol. A successful reaction will confirm the reagent's activity. Always use a fresh bottle of DAST or one that has been properly stored under an inert atmosphere in a refrigerator.[7]
Increase DAST Stoichiometry Gradually increase the equivalents of DAST from the typical 1.2-1.5 equivalents up to 3 equivalents. Monitor the reaction by TLC or LC-MS to find the optimal amount without promoting side reactions.
Optimize Reaction Temperature Start the reaction at -78°C and slowly warm to 0°C or room temperature.[6] For sluggish reactions, gentle heating (up to 40-50°C) can be attempted, but with extreme caution due to the thermal instability of DAST.[1][5]
Extend Reaction Time Monitor the reaction progress over a longer period (e.g., 12-24 hours) at the optimized temperature.
Issue 2: Formation of Elimination Byproducts (Vinyl Fluoride)

Probable Cause:

  • Deprotonation of Intermediate Fluoro Carbocation: Enolizable ketones like azepan-4-one can form a vinyl fluoride byproduct through deprotonation of the intermediate carbocation.[8] This is often exacerbated by higher reaction temperatures or the presence of basic impurities.

Solutions:

Solution Detailed Protocol & Rationale
Maintain Low Temperature Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This disfavors the elimination pathway.
Use an HF Scavenger The in-situ generation of hydrogen fluoride (HF) can be problematic. While not a standard practice for DAST reactions, the careful addition of a non-basic, acid-labile scavenger could be explored. However, this is an advanced technique and should be approached with caution.
Consider Alternative Reagents Reagents like XtalFluor have been reported to reduce the formation of elimination byproducts compared to DAST.[9]
Issue 3: Product Decomposition or Rearrangement

Probable Causes:

  • Acid-Mediated Side Reactions: DAST can be contaminated with or generate acidic byproducts (like HF) that can catalyze decomposition or rearrangement of the desired product, especially if it is acid-labile.[5][8]

  • Thermal Instability: The desired gem-difluoroazepane may be thermally unstable, especially during workup or purification.

Solutions:

Solution Detailed Protocol & Rationale
Careful Quenching Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This will neutralize acidic byproducts.
Aqueous Workup at Low Temperature Perform all extractions and washes at low temperatures (e.g., in an ice bath) to minimize product degradation.
Purification Considerations Use a purification method that avoids high temperatures, such as flash column chromatography with a neutral stationary phase (e.g., silica gel deactivated with triethylamine).
Issue 4: Difficult Purification of the Final Product

Probable Causes:

  • Similar Polarity of Product and Byproducts: The desired 4,4-difluoroazepane may have a similar polarity to unreacted starting material or byproducts, making chromatographic separation challenging.

  • Formation of Emulsions during Workup: The basic nature of the azepane ring can lead to emulsions during aqueous extraction.

Solutions:

Solution Detailed Protocol & Rationale
Optimize Chromatography Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina.
Derivative Formation If the product is an N-H azepane, consider protecting the nitrogen (e.g., as a Boc or Cbz derivative) before fluorination. The protected product may have different chromatographic properties, facilitating purification. The protecting group can be removed in a subsequent step.
Break Emulsions During workup, the addition of brine or a small amount of a different organic solvent can help to break emulsions. Centrifugation can also be an effective method.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with DAST?

DAST is a hazardous reagent that must be handled with extreme care.[3]

  • Thermal Instability: DAST can decompose explosively when heated above 50°C.[1][5] Reactions should never be heated above this temperature unless absolutely necessary and with appropriate safety measures in place.

  • Moisture Sensitivity: It reacts violently with water to produce highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2] All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[7] Work in a well-ventilated fume hood.[7]

  • Quenching: Quench residual DAST slowly and carefully in a cold, basic solution.[6]

Q2: What is the general mechanism for the DAST fluorination of a ketone?

While the exact mechanism is not definitively proven, it is generally accepted to proceed as follows:

  • The carbonyl oxygen of the ketone attacks the sulfur atom of DAST.

  • This is followed by the elimination of an intermediate and subsequent attack of a fluoride ion on the resulting carbocation or oxocarbenium ion.

  • A second fluorination event occurs to yield the gem-difluoride.[8][10]

DAST_Mechanism Azepanone Azepan-4-one Intermediate1 Oxosulfonium Intermediate Azepanone->Intermediate1 Attack on S DAST1 DAST (Et2NSF3) DAST1->Intermediate1 Carbocation Fluoro Carbocation Intermediate1->Carbocation - (Et2N)SOF Product 4,4-Difluoroazepane Carbocation->Product + F- DAST2 DAST

Caption: Proposed mechanism for DAST fluorination of a ketone.

Q3: What are some suitable solvents for this reaction?

The most common and preferred solvent is anhydrous dichloromethane (DCM).[4][6] Other non-polar, aprotic solvents such as chloroform or 1,2-dichloroethane can also be used. It is crucial that the solvent is completely dry.[3]

Q4: Are there safer or more effective alternatives to DAST?

Yes, several alternatives to DAST have been developed with improved safety profiles and, in some cases, better performance.

Reagent Advantages Considerations
Deoxo-Fluor® More thermally stable than DAST.[4][9]Still moisture-sensitive and can generate HF.
XtalFluor-E® and XtalFluor-M® Crystalline solids that are more thermally stable and less reactive with water than DAST.[5][11] Can reduce elimination byproducts.[9]May be more expensive than DAST.
FluoLead™ A solid reagent with good thermal stability and moisture resistance.[12]Generates HF during the reaction.[12]
Q5: How should I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction.[6] Staining with potassium permanganate or another suitable stain can help visualize the starting material and product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

III. Standard Experimental Protocol

This protocol provides a general starting point for the DAST fluorination of N-protected azepan-4-one. It should be optimized for specific substrates.

Materials:

  • N-protected azepan-4-one

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

  • Dissolve the N-protected azepan-4-one (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) and add it to the flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.2-1.5 eq.) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.[6]

  • After the addition is complete, allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C or room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture back down to 0°C.

  • Slowly and carefully quench the reaction by transferring the mixture to a vigorously stirred, cold (0°C) saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Dissolve Azepan-4-one in Anhydrous DCM Cool Cool to -78°C Start->Cool Add_DAST Add DAST Dropwise Cool->Add_DAST Warm Warm to 0°C / RT & Stir Add_DAST->Warm Monitor Monitor by TLC / LC-MS Warm->Monitor Quench Quench with Cold Sat. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product 4,4-Difluoroazepane Purify->Product

Caption: General workflow for DAST fluorination.

IV. References

  • Vertex AI Search. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.

  • ChemicalBook. (n.d.). DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved from --INVALID-LINK--

  • Backus, B. (2022). What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions?. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from --INVALID-LINK--

  • SCI. (n.d.). Simpler fluorine chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from --INVALID-LINK--

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). DAST. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fluorination.

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.

  • BenchChem. (n.d.). Troubleshooting common issues in fluorination reactions of cycloheptanes.

  • ResearchGate. (n.d.). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Retrieved from --INVALID-LINK--

  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.

  • Royal Society of Chemistry. (n.d.). Successive C-C bond cleavage, fluorination, trifluoromethylthio- or pentafluorophenylthiolation under metal-free conditions to provide compounds with dual fluoro-functionalization. Retrieved from --INVALID-LINK--

  • Thieme. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.

  • Logic Thinker AI. (n.d.). Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).

  • Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST).

  • Semantic Scholar. (2022). Diversity-oriented synthesis catalyzed by DAST ‒ preparation of new antitumor ecdysteroid derivatives.

  • Pmkk Gems. (2023). How To Purify & Activate Gemstones - Time-Tested Methods.

References

Technical Support Center: Removal of Impurities from 4,4-Difluoroazepane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis and purification of 4,4-Difluoroazepane hydrochloride (CAS: 1160721-05-0).[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity removal during the synthesis of this valuable fluorinated building block.[5] We will provide in-depth, field-proven insights and step-by-step protocols to help you achieve high purity for your downstream applications.

Section 1: Understanding Potential Impurities

The most common synthetic route to 4,4-Difluoroazepane involves the deoxofluorination of a protected N-substituted azepan-4-one, followed by deprotection and salt formation.[5] Impurities can arise at each of these stages. Understanding their origin is the first step toward effective removal.

Q: What are the most common process-related impurities and their sources?

A: During the synthesis, several types of impurities can be generated. The most prevalent are unreacted starting materials, byproducts from the fluorination reaction, and artifacts from the deprotection step.

  • Unreacted Precursor (N-Boc-azepan-4-one): Incomplete deoxofluorination is a common issue. The ketone precursor is a major potential impurity that must be removed. Its presence suggests the fluorination reaction conditions (temperature, time, or reagent stoichiometry) were suboptimal.

  • Mono-fluorinated Species (4-Fluoro-azepine derivative): Incomplete reaction at the second fluorination step can lead to mono-fluorinated intermediates.

  • Elimination Byproducts (Tetrahydroazepine derivative): Dehydrofluorination can occur under harsh basic or thermal conditions, leading to unsaturated impurities.

  • Hydrolyzed Byproducts: The fluorinating agents, such as DAST (Diethylaminosulfur trifluoride), are highly moisture-sensitive. Reaction with water can reduce their efficacy and generate side products.

  • Residual Protecting Groups: Incomplete removal of protecting groups like Boc (tert-Butyloxycarbonyl) will result in the N-Boc-4,4-difluoroazepane impurity.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, acetonitrile, ethyl acetate) can be retained in the final product.

Table 1: Common Impurities and Recommended Analytical Methods
Impurity NamePotential SourceRecommended Analytical Technique(s)
N-Boc-azepan-4-oneIncomplete fluorination reactionHPLC-UV, LC-MS, GC-MS
N-Boc-4,4-difluoroazepaneIncomplete deprotectionHPLC-UV, LC-MS, ¹H NMR
4-Fluoro-2,3,6,7-tetrahydro-1H-azepineElimination side reactionLC-MS, ¹H NMR, ¹⁹F NMR
Azepan-4-oneIncomplete fluorination & complete deprotectionLC-MS, GC-MS
High-boiling polar solvents (e.g., DMF, DMSO)Reaction or purification solvent¹H NMR, GC-HS (Headspace)

Section 2: Troubleshooting and Purification Protocols

Achieving high purity (>98%) for this compound often requires more than a simple workup.[5] Below are troubleshooting guides and detailed protocols for the most effective purification strategies.

General Purification Workflow

The following diagram outlines a typical workflow for purifying the crude product after synthesis and initial workup.

Purification Workflow cluster_0 Initial Stage cluster_1 Purification Options cluster_2 Final Stage Crude_HCl_Salt Crude 4,4-Difluoroazepane HCl Purity_Check_1 Purity Assessment (HPLC, LC-MS) Crude_HCl_Salt->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization Purity >90% Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity <90% or closely related impurities Acid_Base Acid-Base Extraction Purity_Check_1->Acid_Base Non-basic impurities present Purity_Check_2 Final Purity & Characterization (HPLC, NMR, etc.) Recrystallization->Purity_Check_2 Column_Chromatography->Recrystallization Pool & concentrate pure fractions, convert to HCl salt Acid_Base->Recrystallization Final_Product Pure 4,4-Difluoroazepane HCl (>98%) Purity_Check_2->Final_Product

Caption: General purification workflow for 4,4-Difluoroazepane HCl.

Q: My crude product is an oil/waxy solid with <90% purity. What is the most robust purification method?

A: When dealing with significant levels of multiple impurities, column chromatography is the most effective method to separate components based on polarity. Since your target is a free amine before the final salt formation, standard silica gel chromatography can be employed. The unique properties of fluorinated compounds can sometimes alter their expected chromatographic behavior.[6][7]

Protocol 1: Silica Gel Column Chromatography (for Free Base)
  • Preparation: Ensure the crude hydrochloride salt is converted to the free base via neutralization with a base like NaHCO₃ or Na₂CO₃ solution and extracted into an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the organic layer and concentrate it to obtain the crude free base oil.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system is often most effective.

    • Starting Eluent: 100% Dichloromethane (DCM) to elute non-polar impurities.

    • Gradient: Gradually increase the polarity by adding Methanol (MeOH). A typical gradient would be from 0% to 10% MeOH in DCM. Adding a small amount of triethylamine (0.5-1%) to the eluent system can prevent the amine product from tailing on the acidic silica gel.

  • Elution & Monitoring:

    • Load the crude oil onto the column (dry loading is preferred for better separation).

    • Begin elution with the starting eluent.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the amine product.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Evaporate the solvent under reduced pressure.

    • The resulting pure oil is the 4,4-Difluoroazepane free base.

  • Salt Formation: Dissolve the pure free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in isopropanol or ether to precipitate the pure hydrochloride salt. Filter and dry the solid.

Q: My product purity is around 95-97%, but I need >99%. How can I achieve this final polishing step?

A: For removing minor, closely-related impurities, recrystallization is the ideal technique. The hydrochloride salt form enhances the crystallinity of the compound, making this method highly effective for final purification on a large scale.[5]

Protocol 2: Recrystallization of this compound
  • Solvent Screening (Critical Step): The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Good Single Solvents: Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (MeCN).

    • Good Solvent/Anti-Solvent Systems: IPA/Diethyl Ether, IPA/Heptane, MeCN/Toluene.

  • Procedure (Example with Isopropanol/Heptane):

    • Place the crude (~95% pure) 4,4-Difluoroazepane HCl in a flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely. The solution should be saturated.

    • If any insoluble material remains, perform a hot filtration to remove it.

    • Slowly add heptane (the anti-solvent) to the hot solution until you observe persistent cloudiness. Add a drop or two of hot IPA to redissolve the cloudiness.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane or the cold solvent mixture.

    • Dry the crystals under vacuum.

  • Validation: Check the purity of the recrystallized material and the mother liquor by HPLC to confirm the effectiveness of the purification.[8] A successful recrystallization will show a significant purity increase in the solid product.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common purity issues encountered after the initial workup.

Troubleshooting Decision Tree Start Crude Product Analysis (HPLC/LCMS) Impurity_ID Identify Major Impurity Type Start->Impurity_ID Unreacted_Ketone Unreacted Ketone (N-Boc-azepan-4-one) Impurity_ID->Unreacted_Ketone Non-polar, higher Rf Protected_Amine Protected Amine (N-Boc-4,4-difluoroazepane) Impurity_ID->Protected_Amine Non-polar, product-like Multiple_Impurities Multiple Impurities or Baseline Purity <90% Impurity_ID->Multiple_Impurities Complex chromatogram Minor_Impurities Minor Impurities or Baseline Purity >95% Impurity_ID->Minor_Impurities Main peak with small shoulders Action_Ketone Optimize fluorination reaction. Purify via chromatography (Protocol 1). Unreacted_Ketone->Action_Ketone Action_Protected Re-run deprotection step with longer time or stronger acid. Purify with Acid-Base Extraction. Protected_Amine->Action_Protected Action_Multiple Perform Column Chromatography (Protocol 1). Multiple_Impurities->Action_Multiple Action_Minor Perform Recrystallization (Protocol 2). Minor_Impurities->Action_Minor

Caption: Decision tree for selecting a purification strategy.

Section 3: Frequently Asked Questions (FAQs)

Q1: What purity level is considered acceptable for this compound? For use as a building block in pharmaceutical development, a purity of ≥98% is typically required, with some applications demanding ≥99%.[5]

Q2: The color of my final product is slightly yellow. Does this indicate a significant impurity? A slight off-white or pale yellow color is not uncommon and may not necessarily indicate low purity. Trace amounts of highly colored degradation or polymeric byproducts can cause this. If HPLC and NMR analysis confirm purity is >98%, the color is often acceptable. If a pure white solid is required, a second recrystallization or treatment with activated carbon during the recrystallization process may help.

Q3: Can I use reverse-phase HPLC for purification? While analytical reverse-phase HPLC is excellent for purity assessment, preparative reverse-phase HPLC is a viable but often more expensive and lower-throughput option for purification compared to normal-phase chromatography of the free base or recrystallization of the salt. Specialized conditions, such as using fluorinated eluents (e.g., trifluoroethanol) with a standard C8 or C18 column, can improve the separation of fluorinated compounds from their non-fluorinated counterparts.[6][7]

Q4: How should I store the final, pure this compound? The hydrochloride salt is relatively stable. However, it is still hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is recommended) to prevent moisture absorption and ensure long-term stability.[3]

Q5: My NMR spectrum looks clean, but HPLC shows multiple small impurities. Which result should I trust? Trust the HPLC result for purity assessment. NMR is excellent for structural confirmation but has lower sensitivity for detecting impurities, especially if their signals overlap with the main product or are below a ~1-2% threshold. HPLC provides a much more sensitive and quantitative measure of purity.[8][9]

References

Technical Support Center: Optimizing the Synthesis of 4,4-Difluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-difluoroazepane hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable building block. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to make informed decisions in your laboratory work.

Overview of the Synthetic Challenge

The synthesis of this compound is a multi-step process that often presents challenges in yield and purity. The core of the synthesis typically involves the construction of a protected azepan-4-one ring, followed by a crucial geminal difluorination, and finally deprotection and salt formation. Each of these stages has its own set of potential pitfalls that can lead to significant yield loss. This guide provides a structured approach to identifying and resolving these common issues.

A common synthetic route proceeds via the following general workflow:

G cluster_0 Upstream Synthesis cluster_1 Core Transformation cluster_2 Downstream & Isolation Start N-Boc-4-piperidone RingExpansion Step 1: Ring Expansion to N-Boc-azepan-4-one Start->RingExpansion e.g., Diazomethane Fluorination Step 2: Geminal Difluorination of N-Boc-azepan-4-one RingExpansion->Fluorination Intermediate Deprotection Step 3: N-Boc Deprotection Fluorination->Deprotection e.g., DAST, Deoxo-Fluor® SaltFormation Step 4: Hydrochloride Salt Formation Deprotection->SaltFormation e.g., HCl in Ether/Dioxane FinalProduct 4,4-Difluoroazepane HCl SaltFormation->FinalProduct Purification

Caption: High-level workflow for the synthesis of 4,4-Difluoroazepane HCl.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that a researcher might encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Stage 1: Ring Expansion (N-Boc-4-piperidone to N-Boc-azepan-4-one)

Question: My ring expansion reaction is low-yielding and produces a complex mixture of byproducts. What are the common causes?

Answer: Low yields in the ring expansion of N-Boc-4-piperidone to N-Boc-azepan-4-one are often due to several factors related to the reagent choice and reaction conditions. This transformation, frequently accomplished with diazomethane or similar reagents, is sensitive to stoichiometry, temperature, and the presence of catalysts.

  • Mechanistic Insight: The reaction typically proceeds through a nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement and nitrogen gas extrusion to form the seven-membered ring. Side reactions can include the formation of epoxides or homologous ketones if the reaction is not well-controlled.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the diazomethane solution is freshly prepared and properly titrated. Decomposition of diazomethane can lead to inconsistent results.

    • Temperature Control: Maintain a low temperature (typically 0 °C to -10 °C) throughout the addition of diazomethane. Uncontrolled temperature increases can lead to polymerization and other side reactions.

    • Stoichiometry: Carefully control the stoichiometry of diazomethane. An excess can lead to the formation of larger ring systems or other byproducts. A slow, dropwise addition is recommended.

    • Catalyst Choice: While often performed without a catalyst, the use of a Lewis acid (e.g., BF₃·OEt₂) can sometimes promote the desired ring expansion. However, this must be carefully optimized, as it can also accelerate side reactions.

    • Alternative Methods: Consider alternative ring expansion strategies if the diazomethane route proves problematic. For instance, the Tiffeneau-Demjanov rearrangement offers a different mechanistic pathway.[1][2]

Stage 2: Geminal Difluorination (N-Boc-azepan-4-one to N-Boc-4,4-difluoroazepane)

This is often the most challenging step and the primary source of yield loss.

Question: My difluorination reaction with DAST (Diethylaminosulfur trifluoride) is incomplete, leaving a significant amount of starting material. How can I improve conversion?

Answer: Incomplete conversion is a frequent issue in deoxofluorination reactions. The reactivity of the ketone and the stability of the fluorinating agent are key variables.

  • Mechanistic Insight: The reaction of a ketone with DAST involves the formation of a fluorosulfurane intermediate.[3] The subsequent elimination to form the gem-difluoro group can be slow if this intermediate is not readily formed or if the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Reagent Stoichiometry & Quality:

      • Increase the equivalents of DAST. A molar ratio of 2.5 to 3.0 equivalents relative to the ketone is often necessary for complete conversion.

      • Ensure the DAST is of high purity and has not degraded. It is sensitive to moisture and should be handled under an inert atmosphere.

    • Reaction Temperature & Time:

      • Gradually increase the reaction temperature. While these reactions are often started at low temperatures to control exotherms, they may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition.

      • Extend the reaction time. Some fluorinations can be sluggish and may require stirring for 24-48 hours.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) is common, but in some cases, a less coordinating solvent like toluene may be beneficial.

Question: I am observing significant amounts of an α-fluorinated vinyl ether byproduct. What is causing this and how can it be minimized?

Answer: The formation of α-fluorinated vinyl ethers is a known side reaction in deoxofluorinations, arising from the elimination of HF from an intermediate species.

  • Mechanistic Insight: This byproduct can form when the reaction intermediate undergoes elimination instead of the desired second fluorination. This is often promoted by higher temperatures or the presence of basic impurities.

  • Troubleshooting Steps:

    • Use a More Thermally Stable Fluorinating Agent: Consider using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). It is generally more thermally stable than DAST and can sometimes provide cleaner reactions with fewer elimination byproducts, albeit at a higher cost.[3]

    • Temperature Management: Avoid excessive heating. It is better to achieve completion with a higher excess of the fluorinating agent at a lower temperature than to force the reaction with heat.

    • pH Control: The presence of adventitious moisture can generate HF, which can catalyze side reactions. Ensure all glassware is rigorously dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).

ParameterTroubleshooting ActionRationale
Incomplete Conversion Increase equivalents of DAST/Deoxo-Fluor® (2.5-3.0 eq.).Drives the equilibrium towards the product by ensuring sufficient fluorinating agent is present.
Gradually increase reaction temperature (e.g., from 0°C to RT or 40°C).Provides the necessary activation energy for the fluorination to proceed to completion.
Byproduct Formation Use a more thermally stable reagent like Deoxo-Fluor®.Reduces temperature-induced decomposition and subsequent side reactions.[3]
Maintain strict anhydrous and inert conditions.Prevents the formation of HF from moisture, which can catalyze byproduct formation.
Stage 3 & 4: Deprotection and Salt Formation

Question: The Boc deprotection using strong acid (e.g., TFA or HCl) is leading to decomposition of my product. Are there milder alternatives?

Answer: While effective, strong acids like trifluoroacetic acid (TFA) or concentrated HCl can sometimes cause degradation, especially if the molecule has other acid-sensitive functional groups.[4][5]

  • Mechanistic Insight: The Boc group is cleaved by acid-catalyzed hydrolysis, which generates a stable tert-butyl cation.[6] Harsh conditions can lead to side reactions with the difluorinated ring.

  • Troubleshooting Steps:

    • Use HCl in a Non-Aqueous Solvent: A common and effective method is using a solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether.[4] This provides acidic conditions for deprotection while minimizing the presence of water which can sometimes participate in side reactions. The product often precipitates directly as the hydrochloride salt.

    • Alternative Acidic Conditions: Aqueous phosphoric acid has been reported as a milder and effective reagent for Boc deprotection.[7]

    • Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent can be achieved, avoiding the use of any acid catalyst.[8] This is particularly useful for substrates that are highly acid-sensitive.

Question: My final this compound product is an oil or a sticky solid and is difficult to handle and purify. How can I obtain a crystalline solid?

Answer: The physical form of the final salt is highly dependent on purity and the crystallization/precipitation conditions.

  • Troubleshooting Steps:

    • Purification of the Free Base: Before salt formation, consider purifying the N-Boc protected intermediate or the free amine (after deprotection but before salt formation) by column chromatography. This removes impurities that can inhibit crystallization.

    • Solvent for Precipitation/Crystallization: The choice of solvent for the final salt formation is critical. After deprotection with HCl in dioxane, for example, adding a less polar co-solvent like diethyl ether or heptane can often induce precipitation of a crystalline solid.

    • Trituration: If an oil is obtained, try triturating it with a suitable solvent (e.g., cold diethyl ether, pentane, or a mixture of ether/hexane). This can wash away impurities and induce crystallization.

    • Lyophilization: If the hydrochloride salt is soluble in water, it can be dissolved in a minimal amount of water, frozen, and lyophilized to obtain a fluffy, solid powder.

Detailed Experimental Protocols

Protocol: Geminal Difluorination using Deoxo-Fluor®

This protocol is provided as a representative example. All reactions should be performed by trained personnel in a well-ventilated fume hood.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-azepan-4-one (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (2.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: If the reaction is complete, cool it back to 0 °C. Very slowly and carefully, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is highly exothermic and will release gas. Ensure adequate cooling and venting.

  • Workup: Once the quenching is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc-4,4-difluoroazepane can then be purified by flash column chromatography on silica gel.

Protocol: Boc Deprotection and HCl Salt Formation
  • Dissolution: Dissolve the purified N-Boc-4,4-difluoroazepane (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas through the solution or add a solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq) dropwise.

  • Precipitation: A white precipitate should form. Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the solid under high vacuum to yield this compound as a white to off-white solid.[3]

Troubleshooting Decision Tree

This diagram outlines a logical sequence for troubleshooting the critical difluorination step.

G start_node Start: Low yield in difluorination decision_node_1 Is starting material present? start_node->decision_node_1 Analyze crude reaction mixture (TLC, LC-MS) decision_node decision_node action_node action_node result_node result_node action_node_1 Increase reagent stoichiometry (2.5-3 eq) Increase reaction time/temperature Check reagent quality decision_node_1->action_node_1 Yes decision_node_2 Are major byproducts observed? decision_node_1->decision_node_2 No result_node_1 Improved Conversion/Selectivity action_node_1->result_node_1 Re-run reaction action_node_2 Identify byproduct structure If elimination product: use Deoxo-Fluor®, lower temperature decision_node_2->action_node_2 Yes result_node_2 Review extraction and chromatography steps decision_node_2->result_node_2 No (yield loss in workup/purification) action_node_2->result_node_1 Optimize conditions

Caption: Decision tree for troubleshooting the difluorination step.

References

Handling and safety precautions for diethylaminosulfur trifluoride (DAST)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethylaminosulfur Trifluoride (DAST). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent and versatile deoxofluorinating agent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to ensure your experiments are both successful and, most importantly, safe. The protocols and advice herein are structured to be self-validating, promoting a proactive approach to safety and experimental integrity.

PART 1: CORE DIRECTIVE - Understanding the Hazards of DAST

DAST is an invaluable reagent for converting alcohols to alkyl fluorides and carbonyls to geminal difluorides.[1][2][3] However, its utility is matched by its significant hazards. Understanding these is not a matter of regulatory compliance, but a prerequisite for safe and effective experimentation.

DAST is highly reactive and thermally unstable.[4] It reacts violently with water, releasing highly toxic and corrosive hydrogen fluoride (HF) gas.[1][5][6] Critically, DAST can undergo exothermic and potentially explosive decomposition at elevated temperatures. Incidents have been reported at temperatures as low as 50-60°C, making strict temperature control paramount.[1][7]

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Proactive Approach to DAST Reactions

Section 1: Pre-Reaction Safety & Preparation

Question: What are the essential storage and handling requirements for DAST?

Answer: Proper storage and handling are your first line of defense against incidents.

  • Storage: DAST must be stored in a tightly closed container, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator (2-8°C), never a freezer.[5][8][9] Freezing can cause stress on the container. The storage area should be designated for flammables and corrosives. Never allow water to enter the storage container.[8][10]

  • Handling: Always handle DAST in a well-ventilated chemical fume hood with the sash at the lowest practical height.[1][11] Ensure all glassware and solvents are scrupulously dried to prevent violent reactions and the generation of HF gas.[10][11] Use only non-sparking tools and take precautions against static discharge.[5][10][11]

Question: What Personal Protective Equipment (PPE) is mandatory when working with DAST?

Answer: A comprehensive PPE strategy is non-negotiable. Standard laboratory attire is insufficient.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles AND a full-face shield.[8]Protects against splashes of the corrosive liquid and potential violent reactions. HF gas can also severely damage eyes.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile). Check manufacturer's breakthrough times. Wear two pairs.DAST causes severe skin burns.[11] Double-gloving provides extra protection in case the outer glove is compromised.
Body Protection A flame-resistant (FR) lab coat over chemical-resistant coveralls or an apron.[8]Protects against splashes and potential fire hazards. DAST is a flammable liquid.[5]
Respiratory While a fume hood is the primary control, have access to a NIOSH-approved respirator with acid gas cartridges for emergency situations.[5][8]Protects against inhalation of toxic vapors, especially HF, in case of a spill or loss of containment.
Footwear Closed-toe, chemical-resistant safety shoes.[12]Protects feet from spills.

Causality: The requirement for this level of PPE stems from the multiple hazards of DAST: it is corrosive, flammable, reacts violently with water, and its decomposition/hydrolysis products (like HF) are extremely toxic and can cause severe, penetrating chemical burns that require specialized medical treatment.[1][5][7][13]

Section 2: The Experimental Workflow: A Step-by-Step Protocol

This protocol is designed to maximize safety and reaction success. Each step includes checks and balances.

Step 1: Rigorous Preparation (The Dry Run)

  • Glassware: Oven-dry all glassware (reaction flask, dropping funnel, condenser) overnight and cool under a stream of dry nitrogen or argon.

  • Solvents: Use anhydrous solvents. Dichloromethane (DCM) is commonly used.[14][15]

  • Inert Atmosphere: Assemble the reaction apparatus and flush thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Cooling Bath: Prepare a cooling bath (typically dry ice/acetone for -78°C) large enough to accommodate the reaction flask.[14][15]

  • Quenching Station: Before handling DAST, prepare a separate, clearly labeled quenching bath. This should be a large vessel containing a stirred, cold (0°C) saturated solution of sodium bicarbonate (NaHCO₃).[14]

Trustworthiness: Preparing the quenching station before the reaction begins is a critical self-validating step. It ensures that you have an immediate and effective way to neutralize the reactive agent in an emergency or upon normal completion.

Step 2: Reaction Execution

  • Substrate Addition: Dissolve your substrate (alcohol or carbonyl compound) in the anhydrous solvent and add it to the reaction flask.[14]

  • Cooling: Cool the substrate solution to the target temperature (e.g., -78°C).[14][16]

  • DAST Addition: Using a dry, inert-gas-flushed syringe, draw up the required amount of DAST. Add it dropwise to the stirred substrate solution at a rate that maintains the internal temperature.[15][16]

    • Causality: The exothermic nature of the reaction necessitates slow, controlled addition at low temperatures to prevent a sudden temperature spike, which could lead to side reactions or a dangerous runaway scenario.[17]

  • Reaction Monitoring: Allow the reaction to stir at the low temperature, then warm slowly as required by your specific procedure.[16] Monitor the reaction's progress using a suitable technique (e.g., TLC, LC-MS).

Step 3: Quenching and Work-up (The Controlled Finish)

  • Cooling: Once the reaction is complete, re-cool the reaction mixture to 0°C.

  • Quenching: Very slowly and carefully, transfer the cooled reaction mixture via cannula or a dropping funnel into the vigorously stirred, pre-prepared NaHCO₃ quenching solution.

    • Causality: This step is highly exothermic and will produce gas (CO₂). Slow addition into a large volume of quenching solution is essential to manage the heat and gas evolution safely.[14] Never add the quenching solution to the reaction mixture; this is a common and dangerous mistake that can lead to a violent, uncontrolled quench.

  • Extraction & Wash: Proceed with standard aqueous work-up, extracting the product with an organic solvent. Wash the combined organic layers with water and brine.[14]

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Diagram: DAST Experimental Workflow

DAST_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_workup Phase 3: Quenching & Work-up prep_glass Dry Glassware & Solvents prep_inert Assemble Under Inert Gas prep_glass->prep_inert prep_cool Prepare -78°C Bath prep_inert->prep_cool prep_quench Prepare Quench Station (NaHCO3) prep_cool->prep_quench add_substrate Dissolve & Cool Substrate add_dast Add DAST Dropwise at -78°C add_substrate->add_dast monitor Stir & Monitor Reaction add_dast->monitor cool_rxn Re-cool Reaction to 0°C monitor->cool_rxn quench Slowly Add Rxn to Quench cool_rxn->quench extract Extract, Wash, Dry quench->extract safety_note CRITICAL: Add reaction to quench, NOT quench to reaction! quench->safety_note concentrate Concentrate Product extract->concentrate

Caption: A safe and logical workflow for conducting a reaction with DAST.

PART 3: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Question: My reaction yield is low. What are the likely causes?

Answer:

  • Wet Reagents/Solvents: This is the most common culprit. DAST reacts with water, consuming the reagent and generating HF. Ensure all components are rigorously dried.[1]

  • Incomplete Reaction: The conversion of the intermediate alkoxyaminosulfur difluoride to the product can be slow.[18] You may need to increase the reaction time or slowly warm the reaction to room temperature after the initial low-temperature addition.[16]

  • Reagent Quality: DAST can degrade over time, especially with improper storage. Use a fresh bottle or one that has been stored correctly. Discolored (dark yellow or brown) DAST may have lower reactivity.

  • Substrate Reactivity: Sterically hindered alcohols react more slowly. More forcing conditions (longer time, higher temperature after initial addition) may be required, but this increases the risk of side reactions.

Question: I'm observing significant elimination byproducts (alkenes). How can I minimize this?

Answer:

  • Temperature Control: Elimination is often favored at higher temperatures. Maintain the lowest possible temperature throughout the reaction. Add DAST slowly at -78°C and only warm the reaction if absolutely necessary for conversion.

  • Mechanism Consideration: The reaction can proceed via Sₙ1 or Sₙ2 pathways.[18] For substrates prone to forming stable carbocations, the Sₙ1 pathway can lead to elimination. While difficult to control directly, using a non-polar solvent can sometimes disfavor carbocation formation.

  • Consider an Alternative: For substrates highly prone to elimination, DAST may not be the best choice. Safer and often more selective alternatives like Deoxo-Fluor® or XtalFluor® salts might be more suitable.[4][13][14][19] These reagents are also more thermally stable.[4][7]

Question: The reaction temperature is rising uncontrollably. What should I do?

Answer: This is a runaway reaction and is extremely dangerous.[20][21]

  • Immediate Action: If safe to do so, immediately remove the heat source (if any) and ensure the cooling bath is topped up and making good contact with the flask.

  • Alert Personnel: Alert everyone in the lab immediately.

  • Lower the Sash: Lower the fume hood sash completely.

  • Evacuate: Evacuate the immediate area. Do NOT attempt to quench a large-scale, uncontrolled runaway reaction. The rapid gas evolution could cause the vessel to rupture.

  • Emergency Services: Be prepared to call emergency services.

Causality: A runaway reaction occurs when the heat generated by the exothermic process exceeds the rate of heat removal by the cooling system.[22] This leads to an exponential increase in temperature and reaction rate, which can result in a violent release of energy and toxic gases.[20][23] This is the most critical hazard associated with DAST.

Diagram: Troubleshooting Decision Tree

Troubleshooting_DAST start Problem Encountered low_yield Low Yield start->low_yield elimination Elimination Byproducts start->elimination runaway Runaway Reaction (Uncontrolled Temp Rise) start->runaway check_water Check for Water: Glassware, Solvents, Reagents low_yield->check_water Most Common lower_temp Maintain Lower Temp (-78°C) elimination->lower_temp Primary Cause emergency EMERGENCY PROTOCOL: 1. Alert Others 2. Lower Sash 3. EVACUATE runaway->emergency check_time_temp Increase Reaction Time or Warm Slowly check_water->check_time_temp If Dry check_reagent Check DAST Quality/ Use Fresh Bottle check_time_temp->check_reagent If Incomplete alt_reagent Consider Alternative: Deoxo-Fluor, XtalFluor lower_temp->alt_reagent If Substrate-Prone

Caption: A decision tree for troubleshooting common DAST reaction issues.

Frequently Asked Questions (FAQs)
  • Q1: Can I use DAST in standard borosilicate glassware?

    • A: Yes, reactions can be carried out in conventional glass equipment. However, the HF generated during the reaction and especially during aqueous work-up can etch the glass.[18] For this reason, some prefer to use plastic labware for the work-up phase.

  • Q2: What is the mechanism of fluorination with DAST?

    • A: The reaction begins with the attack of the substrate's hydroxyl group on the sulfur atom of DAST, eliminating HF to form an alkoxyaminosulfur difluoride intermediate. A fluoride ion then displaces this intermediate via either an Sₙ1 or Sₙ2 pathway to yield the fluorinated product.[18] The specific pathway depends on the substrate's structure.

  • Q3: Is it advisable to scale up DAST reactions?

    • A: Extreme caution is advised. Scaling up DAST reactions significantly increases the risk of a thermal runaway due to changes in the surface-area-to-volume ratio, which affects heat dissipation.[14][17] It is not advisable to perform large-scale DAST reactions without specialized equipment (like a continuous flow reactor) and a thorough process safety review.[17][24]

  • Q4: How do I dispose of residual DAST and contaminated materials?

    • A: All waste containing DAST must be treated as hazardous. Quench any residual DAST by slowly adding it to a stirred solution of sodium bicarbonate. Dispose of all contaminated labware, gloves, and absorbent materials in a properly labeled hazardous waste container according to your institution's EHS guidelines.

References

Technical Support Center: Deoxyfluorination of Azepane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated azepanes. The introduction of fluorine into bioactive scaffolds like azepanes is a critical strategy in drug development to enhance metabolic stability and binding affinity.[1][2][3] While diethylaminosulfur trifluoride (DAST) has been a conventional choice for deoxyfluorination, its significant safety hazards, including thermal instability and potential for detonation, have necessitated a shift towards safer, more reliable alternatives.[1][4][5] This guide provides in-depth troubleshooting advice and detailed protocols for utilizing modern fluorinating agents in your azepane synthesis workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges encountered during the deoxyfluorination of hydroxyl-azepanes.

Choosing the Right Fluorinating Agent

Question: I need to replace DAST for the fluorination of my hydroxy-azepane substrate. What are the key differences between modern alternatives like XtalFluor-E, Fluolead, and PyFluor?

Answer: Selecting the optimal reagent depends on your substrate's sensitivity, desired reaction conditions, and safety considerations. DAST and its analogue Deoxo-Fluor are potent but hazardous liquids known to cause elimination byproducts.[1][2][4] Modern crystalline reagents offer significant advantages in safety and selectivity.[5][6]

Table 1: Comparison of Common Deoxyfluorinating Agents

FeatureDASTDeoxo-FluorXtalFluor-E / XtalFluor-MFluolead™PyFluor
Physical State Fuming LiquidLiquidCrystalline SolidCrystalline SolidLow-Melting Solid
Thermal Stability Very Poor. Decomposes violently >50-90°C.[1][2][5]Moderate. More stable than DAST but can decompose.[5][7]Good. Crystalline and significantly more stable than DAST.[8]Excellent. Thermally stable up to 170°C.[9][10]Excellent. No exothermic decomposition up to 350°C.[1]
Handling Difficult; moisture-sensitive, corrosive, requires plasticware.[4]Difficult; moisture-sensitive.Easy; can be handled briefly in air.[5][11]Easy; air and moisture stable.[5][9]Easy; stable in air and on silica gel.[1]
Common Byproducts Elimination, rearrangement.[1][5][12]Elimination.[1]Low elimination.[6][13]Low elimination.[5]Very low elimination. [1][14][15]
Activator/Base None (self-activating)None (self-activating)Requires promoter (e.g., Et₃N·3HF or DBU).[6][11]None (self-activating)Requires strong, non-nucleophilic base (e.g., DBU, MTBD).[1][2]
Key Advantage Broad utility, historical data.Higher thermal stability than DAST.[4]High selectivity, no free HF generated.[5][6][8]High thermal stability, broad scope including carboxylic acids to CF₃.[5]Excellent safety, high selectivity, low cost, tolerates amines.[1][14][15]

Expert Recommendation: For many azepane precursors, especially those sensitive to acid or prone to elimination, PyFluor and XtalFluor-E are excellent starting points due to their high selectivity and improved safety profiles.[1][6] Fluolead is particularly powerful for more challenging transformations due to its high thermal stability.[9][16]

Troubleshooting Poor Reaction Outcomes

Question: My deoxyfluorination reaction is sluggish and gives low conversion. How can I improve the yield?

Answer: Low conversion is a common issue, often related to reagent activation, substrate reactivity, or reaction conditions.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_reagent Is the fluorinating agent and promoter/base fresh and handled under inert atmosphere? start->check_reagent check_substrate Is the substrate alcohol sterically hindered or electron-deficient? check_reagent->check_substrate Yes increase_equiv Increase Equivalents of Reagent/Promoter check_reagent->increase_equiv No increase_temp Increase Reaction Temperature check_substrate->increase_temp Yes check_substrate->increase_equiv No change_solvent Switch to a Higher Boiling Point Solvent (e.g., Toluene, DCE) increase_temp->change_solvent end_ok Reaction Improved increase_temp->end_ok increase_equiv->end_ok stronger_reagent Consider a More Reactive Agent (e.g., Fluolead) change_solvent->stronger_reagent change_solvent->end_ok stronger_reagent->end_ok

Caption: Decision-making diagram for troubleshooting low conversion.

  • Reagent and Solvent Purity: Ensure all reagents are fresh and solvents are anhydrous. Modern reagents like XtalFluor are moisture-sensitive, and water will quench the reaction.[17]

  • Temperature and Concentration: For sluggish reactions, increasing the temperature is a common strategy.[18] Switching to a higher-boiling solvent like 1,2-dichloroethane (DCE) or toluene may be necessary.[2][17] Increasing the equivalents of the fluorinating agent and any required base/promoter can also drive the reaction to completion.[17]

  • Promoter/Base Choice (XtalFluor/PyFluor): The choice of promoter or base is critical. For XtalFluor, Et₃N·3HF is a common promoter, but for some secondary alcohols, Et₃N·2HF may be more effective.[6][17] For PyFluor, strong, non-nucleophilic amidine or guanidine bases like DBU or MTBD are required for activation.[1][2]

Question: I'm observing a significant amount of an elimination byproduct (alkene). How can I improve selectivity for the fluorinated azepane?

Answer: Elimination is a competing pathway, especially with secondary alcohols or substrates with acidic protons beta to the hydroxyl group. DAST is particularly notorious for causing this side reaction.[1][12][19]

Strategies to Minimize Elimination:

  • Switch Reagents: This is the most effective solution. PyFluor was specifically designed to be highly selective against elimination.[1][15] XtalFluor reagents also provide significantly less elimination byproduct compared to DAST.[6][13]

  • Lower the Temperature: If possible, running the reaction at a lower temperature can favor the Sₙ2 substitution pathway over the E2 elimination pathway.[19]

  • Use a Non-Nucleophilic Base/Promoter: For reagents like XtalFluor, using a bulky, non-nucleophilic base like DBU can minimize elimination, especially for acid-sensitive substrates.[17] For PyFluor, the base is essential for the reaction, and DBU is a standard choice that provides high selectivity.[1][20]

  • Consider the Mechanism: Reagents like XtalFluor and PyFluor operate through a different mechanism than DAST. They don't generate free, highly corrosive HF, which can promote elimination and rearrangement.[5][6][8] Instead, they form a stable sulfonate ester intermediate in situ, which is then displaced by a fluoride source under controlled conditions, leading to higher selectivity.[20][21]

G cluster_0 Desired SN2 Pathway cluster_1 Undesired E2 Pathway ROH Azepane-OH Intermediate Activated Intermediate (e.g., Sulfonate Ester) ROH->Intermediate PyFluor + DBU Product Fluorinated Azepane Intermediate->Product F⁻ displacement ROH_E2 Azepane-OH Byproduct Elimination Byproduct ROH_E2->Byproduct DAST / Harsh Conditions

Caption: Simplified reaction pathways for deoxyfluorination.

Part 2: Experimental Protocols & Safety

General Safety Precautions

Even modern fluorinating agents require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.[22][23] Although reagents like XtalFluor and PyFluor do not generate HF under anhydrous conditions, quenching the reaction with water or aqueous bicarbonate can produce small amounts of HF.[6][8] Always quench reactions slowly and carefully within the fume hood.

Representative Protocol: Deoxyfluorination of a Secondary Hydroxy-Azepane using PyFluor

This protocol is a general guideline for the fluorination of a secondary alcohol on an azepane ring using PyFluor, which is noted for its high selectivity and tolerance of amine functional groups.[14]

Materials:

  • N-protected hydroxy-azepane substrate (1.0 mmol, 1.0 equiv)

  • PyFluor (Pyridine-2-sulfonyl fluoride) (1.2 mmol, 1.2 equiv)[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol, 2.0 equiv)[1][2]

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven overnight.

  • Inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the N-protected hydroxy-azepane substrate (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Stir to dissolve the substrate. Add PyFluor (1.2 equiv) followed by the slow, dropwise addition of DBU (2.0 equiv) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. For more sterically hindered or deactivated alcohols, moderate heating (e.g., 50-80 °C) may be required.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reactions are typically complete within 12-24 hours.

  • Quenching: Once complete, cool the reaction to room temperature. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: Quenching may be exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography on silica gel to yield the desired fluorinated azepane. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and MS analysis.

References

Minimizing rearrangement side products in fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for fluorination chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with molecular rearrangements during fluorination reactions. The introduction of fluorine can dramatically alter a molecule's properties, enhancing metabolic stability, binding affinity, and bioavailability, making it a critical tool in medicinal chemistry.[1][2][3] However, many common fluorination methods, particularly those involving the conversion of alcohols to alkyl fluorides, can proceed through carbocationic intermediates. These intermediates are susceptible to skeletal rearrangements, leading to undesired constitutional isomers, reducing the yield of the target compound, and complicating purification.[4]

This document provides in-depth, field-proven insights into why these rearrangements occur and offers robust troubleshooting strategies and detailed protocols to suppress them, ensuring the selective formation of the desired fluorinated product.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement side products in fluorination?

A: Rearrangement side products are constitutional isomers of the desired fluorinated molecule. They form when the carbon skeleton of the starting material reorganizes during the reaction. This typically happens via the migration of a neighboring alkyl, aryl, or hydride group to an electron-deficient carbocation center, a process known as a Wagner-Meerwein rearrangement.[4][5] The fluorinating agent then traps this rearranged carbocation, yielding an isomeric product.

Q2: What is the primary mechanistic cause of rearrangements?

A: The primary cause is the formation of a carbocation intermediate.[6] Many deoxyfluorination reactions, especially of secondary and tertiary alcohols, proceed through an SN1-like pathway. The initial leaving group (e.g., a protonated hydroxyl group or a sulfonate ester) departs, forming a carbocation. If a more stable carbocation can be formed through a 1,2-shift, this rearrangement is often kinetically rapid and precedes the nucleophilic attack by the fluoride source.[4][7] The stability of carbocations generally follows the order: tertiary > secondary > primary.[7]

Q3: Which substrates are most susceptible to rearrangement?

A: Substrates that can form a carbocation that will become significantly more stable after a 1,2-shift are highly susceptible. Common examples include:

  • Neopentyl systems: A primary carbocation rearranges to a more stable tertiary carbocation.

  • Secondary alcohols adjacent to a quaternary center: Similar to neopentyl systems, this arrangement allows for a shift to form a tertiary carbocation.

  • Strained ring systems: Ring expansion or contraction can be driven by the relief of ring strain upon rearrangement to a new carbocationic intermediate.[4]

Q4: How does the choice of fluorinating agent influence rearrangements?

A: The fluorinating agent plays a crucial role. Reagents that promote SN1 character are more likely to cause rearrangements.

  • High-Rearrangement Risk: Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor are highly effective but are well-documented to promote rearrangements, particularly with susceptible substrates.[8][9]

  • Low-Rearrangement Risk: Reagents like Triethylamine Trihydrofluoride (Et3N·3HF) are much milder and act as a source of nucleophilic fluoride that is less prone to inducing carbocation formation, often favoring a more SN2-like pathway.[10][11][12] Other modern reagents like PyFluor have also been developed to minimize elimination and rearrangement side products.[13]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with actionable solutions.

Problem 1: My deoxyfluorination of a secondary alcohol yields the rearranged tertiary fluoride as the major product.

Cause: This is a classic sign of an SN1 mechanism proceeding through a carbocation intermediate. The initially formed secondary carbocation rapidly undergoes a 1,2-hydride or alkyl shift to form a more stable tertiary carbocation, which is then trapped by fluoride.

Solutions:

  • Change the Fluorinating Agent: Switch from a potent agent like DAST to a milder, more nucleophilic source. Triethylamine trihydrofluoride (Et3N·3HF) is an excellent choice as it is less likely to generate a "naked" carbocation and can promote a pathway with more SN2 character.[10][11]

  • Modify the Solvent: Use a less polar, non-coordinating solvent (e.g., toluene, hexane) instead of polar solvents like Dichloromethane (DCM) or acetonitrile. Polar solvents stabilize charged intermediates, favoring the SN1 pathway.[14][15] A less polar environment disfavors carbocation formation, potentially allowing the SN2 pathway to compete more effectively.

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Rearrangements, like most reactions, have an activation energy barrier. Lowering the kinetic energy of the system can sometimes disfavor the rearrangement pathway relative to the direct substitution.

Problem 2: My reaction is producing a complex mixture of elimination (alkene) and rearranged fluoride products.

Cause: This indicates that both E1 and SN1 pathways are highly active. The fluoride source may be acting as both a nucleophile and a base. "Naked" fluoride, often present in anhydrous preparations, is strongly basic and can promote elimination.[16]

Solutions:

  • Use a Buffered or Complexed Fluoride Source: Et3N·3HF is again a prime candidate. The fluoride is delivered as a complex, which moderates its basicity and nucleophilicity, suppressing both elimination and rearrangement.[10][17]

  • Employ a Two-Step Procedure: Instead of direct deoxyfluorination, convert the alcohol to a good leaving group that favors SN2 displacement, such as a tosylate or mesylate. Then, displace the leaving group with a nucleophilic fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent (e.g., acetonitrile, DMF).[2][18] This classic SN2 approach proceeds with inversion of configuration and avoids carbocation intermediates altogether.

The Mechanistic Dilemma: Substitution vs. Rearrangement

The diagram below illustrates the critical decision point for a substrate prone to rearrangement. The initial formation of a less stable carbocation can lead directly to the desired product (SN1) or undergo a rapid 1,2-shift to a more stable carbocation, which is then trapped to form the undesired rearranged product. The goal of our strategies is to favor the direct SN1 or, ideally, an SN2 pathway.

G sub Substrate (e.g., Neopentyl Alcohol Derivative) lg Loss of Leaving Group sub->lg -LG pc Primary Carbocation (Less Stable) lg->pc sn1 Direct Fluoride Attack (SN1) pc->sn1 + F⁻ rearr 1,2-Alkyl Shift (Wagner-Meerwein) pc->rearr prod_desired Desired Product (Primary Fluoride) sn1->prod_desired tc Tertiary Carbocation (More Stable) rearr->tc trap Fluoride Attack tc->trap + F⁻ prod_rearranged Rearranged Product (Tertiary Fluoride) trap->prod_rearranged

Caption: Competing pathways in fluorination of rearrangement-prone substrates.

Key Strategies & Experimental Protocols

Strategy 1: Judicious Selection of the Fluorinating Agent

The choice of reagent is the single most impactful decision for minimizing rearrangements.

ReagentCommon NamePropensity for RearrangementComments
(C₂H₅)₂NSF₃DASTHighVery common but known to promote SN1 pathways and rearrangements, especially with 2°/3° alcohols.[9][19] Thermally unstable.
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorHighMore thermally stable alternative to DAST but exhibits similar reactivity and tendency for rearrangement.[9][13]
(Et)₃N·3HFTriethylamine TrihydrofluorideLowA mild, nucleophilic fluoride source. Less corrosive and easier to handle than anhydrous HF.[12][20] Excellent for suppressing rearrangements by favoring SN2-like mechanisms.[10][11]
C₅H₅N·x(HF)Olah's ReagentModerate to HighA source of hydrogen fluoride in pyridine. Its acidity can promote carbocation formation.
N-FluorobenzenesulfonimideNFSIN/A (Electrophilic)An electrophilic fluorinating agent. Used for different substrate classes (e.g., enolates) and operates via a different mechanism not typically involving alcohol-derived carbocations.
Troubleshooting Workflow for Rearrangement Issues

Use this decision tree to diagnose and solve rearrangement problems in your fluorination experiments.

G start Rearrangement Side Product Observed? q_agent Using DAST or Deoxo-Fluor? start->q_agent Yes q_solvent Using Polar Solvent (DCM, MeCN)? q_agent->q_solvent No sol_agent Switch to Et₃N·3HF or PyFluor. q_agent->sol_agent Yes q_substrate Is substrate 2°/3° alcohol or neopentyl-type? q_solvent->q_substrate No sol_solvent Change to non-polar solvent (Toluene, Hexane). q_solvent->sol_solvent Yes sol_twostep Consider two-step approach: 1. Tosylate/Mesylate formation 2. SN2 displacement with CsF/TBAF. q_substrate->sol_twostep Yes sol_temp Lower reaction temperature (-78 °C to 0 °C). q_substrate->sol_temp No end Monitor reaction by GC/LC-MS for improved selectivity. sol_agent->end sol_solvent->end sol_twostep->end sol_temp->end

Caption: A decision tree for troubleshooting rearrangement in fluorination.

Protocol: Deoxyfluorination of a Rearrangement-Prone Alcohol using Triethylamine Trihydrofluoride

This protocol provides a general method for the fluorination of an alcohol where rearrangement is a known risk. It is based on established procedures for using Et₃N·3HF.[10][20]

Safety Warning: Triethylamine trihydrofluoride is corrosive and toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Avoid contact with skin.[12][20]

Materials:

  • Substrate (alcohol, 1.0 eq)

  • Triethylamine trihydrofluoride (Et₃N·3HF, 1.5 - 3.0 eq)

  • Anhydrous non-polar solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (plastic or borosilicate glass) with magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in the chosen anhydrous solvent (e.g., Dichloromethane, approximately 0.1-0.5 M concentration).

  • Cooling: Cool the solution to the desired starting temperature using an ice bath (0 °C) or a dry ice/acetone bath (-78 °C). For highly sensitive substrates, starting at a lower temperature is recommended.

  • Reagent Addition: Slowly add triethylamine trihydrofluoride (1.5 - 3.0 eq) to the stirred solution via syringe. The addition should be dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may take anywhere from a few hours to overnight.

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of NaHCO₃ to neutralize the excess reagent. Caution: This quenching can be exothermic and may release gas. Perform this step slowly in the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired alkyl fluoride.

References

Technical Support Center: Solid-Phase Extraction for Fluorinated Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated compounds using solid-phase extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for common challenges encountered during the SPE workflow for these unique molecules.

The purification of fluorinated compounds, including the widely studied per- and polyfluoroalkyl substances (PFAS), presents distinct challenges due to their unique physicochemical properties. This resource combines theoretical principles with practical, actionable solutions to help you optimize your SPE methods for higher recovery, better reproducibility, and cleaner extracts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of SPE for fluorinated compounds.

Q1: What makes fluorinated compounds challenging to purify with SPE?

Fluorinated compounds, particularly highly fluorinated ones like PFAS, are both hydrophobic (water-repelling) and oleophobic (oil-repelling). This dual nature can complicate their interaction with traditional SPE sorbents. Their strong carbon-fluorine bonds make them highly stable but also influence their polarity and adsorptive behavior, requiring careful selection of SPE phases and elution solvents for effective purification.[1][2]

Q2: How do I select the right SPE sorbent for my fluorinated analyte?

Sorbent selection is critical and depends on the specific characteristics of your analyte and the sample matrix.[3][4][5] The choice of sorbent dictates the primary retention mechanism.

  • For neutral, non-polar to moderately polar fluorinated compounds (from aqueous matrices):

    • Reversed-Phase Sorbents: C18 (octadecyl) and polymeric sorbents like polystyrene-divinylbenzene (PS-DVB) are commonly used.[5][6][7] PS-DVB is often preferred for its higher capacity and stability across a wider pH range, as demonstrated in EPA Method 537.1 for PFAS analysis.[7][8]

  • For anionic fluorinated compounds (e.g., perfluoroalkyl carboxylic acids - PFCAs, and sulfonic acids - PFSAs):

    • Weak Anion Exchange (WAX) Sorbents: These sorbents offer a more selective retention mechanism based on electrostatic interactions.[9] This is particularly useful for complex matrices where enhanced cleanup is required. EPA Method 533 utilizes anion exchange for the analysis of various PFAS in drinking water.[10]

  • For separating fluorous-tagged molecules from non-fluorous reactants:

    • Fluorous Solid-Phase Extraction (F-SPE): This technique uses silica gel with a bonded fluorocarbon phase.[11] It relies on the strong, selective interaction between the fluorous stationary phase and the fluorous-tagged compound, allowing for efficient separation from non-fluorous components.[11]

Below is a comparative table of common sorbents:

Sorbent TypePrimary Retention MechanismBest ForKey Considerations
Polystyrene-Divinylbenzene (PS-DVB) Reversed-Phase (hydrophobic interactions)Neutral and acidic PFAS (e.g., PFOA, PFOS) in aqueous samples.[7][8]High capacity, stable over a wide pH range. Used in EPA Method 537.1.[7][8]
Weak Anion Exchange (WAX) Ion Exchange & Reversed-PhaseAnionic PFAS (PFCAs, PFSAs) in various matrices.[9]Provides high selectivity and cleaner extracts.[9] Used in ISO 25101 and EPA Method 1633.[9]
Fluorous Silica Gel Fluorous-Fluorous InteractionsPurification of fluorous-tagged organic molecules.[11]Highly selective for compounds with a high fluorine content. Elution is typically with a fluorophilic solvent.[11]
C18 (Octadecyl Silica) Reversed-Phase (hydrophobic interactions)Less hydrophobic fluorinated compounds.A common choice, but may have lower retention for some shorter-chain PFAS compared to polymeric sorbents.[6]
Q3: What are the best elution solvents for fluorinated compounds?

The choice of elution solvent must be strong enough to disrupt the analyte-sorbent interaction.

  • For Reversed-Phase Sorbents (PS-DVB, C18): Methanol is a very common and effective elution solvent.[8][12] Acetonitrile can also be used. For anionic PFAS, elution efficiency is often improved by making the solvent basic (e.g., with ammonium hydroxide) to neutralize the charge on the analyte, thereby reducing its retention.[13]

  • For Weak Anion Exchange (WAX) Sorbents: A basic methanolic solution (e.g., methanol with ammonium hydroxide) is typically used. The base neutralizes the acidic fluorinated compounds, disrupting the ionic interaction with the sorbent and allowing for elution.[13]

  • For Fluorous Sorbents (F-SPE): Fluorophilic solvents are required. These are solvents that have a high affinity for fluorinated compounds. Examples include perfluoroalkyl alkyl ethers or mixtures of organic solvents like methanol or THF.[11]

Q4: Can I reuse my SPE cartridges for PFAS analysis?

Due to the persistent and adsorptive nature of PFAS, and the extremely low detection limits often required, it is strongly recommended to use SPE cartridges only once for these analyses to avoid cross-contamination.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the SPE of fluorinated compounds. The key to effective troubleshooting is to systematically determine at which step the analyte is being lost.[14] This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[14][15]

Issue 1: Low Recovery of Fluorinated Analyte

Low recovery is the most frequent issue in SPE.[14][16] The first step is to identify where the loss is occurring.[14]

Scenario A: Analyte is found in the sample loading fraction (Breakthrough).

This indicates that the analyte did not properly bind to the sorbent.

Potential Cause Explanation & Solution
Incorrect Sorbent Choice The sorbent's retention mechanism is not suitable for your analyte. For example, using a reversed-phase sorbent for a very polar fluorinated compound may lead to poor retention.[6][16] Solution: Re-evaluate your sorbent choice based on the analyte's properties (see FAQ Q2). For anionic PFAS, a WAX sorbent may provide better retention than a standard reversed-phase sorbent.[3]
Sample Solvent is Too Strong The solvent in which your sample is dissolved is too similar in polarity to the elution solvent, causing the analyte to pass through the cartridge without binding.[14] Solution: Dilute your sample with a weaker solvent (e.g., for reversed-phase SPE, dilute with water).[17]
Incorrect Sample pH For ion-exchange mechanisms, the pH of the sample must be appropriate to ensure the analyte is charged and can bind to the sorbent. For reversed-phase, neutralizing ionizable analytes can increase their hydrophobicity and retention.[18] Solution: Adjust the sample pH. For WAX sorbents, ensure the pH is low enough for the sorbent to be charged and the analyte to be in its anionic form. For reversed-phase, adjust the pH to neutralize the analyte if possible.[18]
High Flow Rate The sample is passing through the cartridge too quickly, not allowing enough time for the analyte to interact with the sorbent.[12][17] Solution: Decrease the flow rate during sample loading to approximately 1-2 drops per second.[18]
Cartridge Overload The mass of the analyte or matrix components exceeds the capacity of the sorbent bed.[6][14] The capacity of silica-based phases is typically around 5-10% of the sorbent mass.[19][20] Solution: Use a larger SPE cartridge with more sorbent mass or reduce the sample volume/concentration.[11][20]
Insufficient Conditioning/Equilibration The sorbent was not properly wetted, preventing effective interaction with the analyte.[12][16] Solution: Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol for reversed-phase) to activate the functional groups, followed by equilibration with a solvent similar to the sample matrix (e.g., water).[12][18]
Scenario B: Analyte is found in the wash fraction.

This means the analyte initially bound to the sorbent but was prematurely eluted during the wash step.

Potential Cause Explanation & Solution
Wash Solvent is Too Strong The wash solvent is too aggressive and is stripping the analyte of interest along with the interferences.[14][17] Solution: Use a weaker wash solvent. For reversed-phase, this means decreasing the percentage of organic solvent in the wash solution. The goal is to use the strongest possible wash solvent that does not elute the analyte.[12][20]
Scenario C: Analyte is not found in the load, wash, or elution fractions (Stuck on Cartridge).

This suggests the analyte is irreversibly bound to the sorbent.

Potential Cause Explanation & Solution
Elution Solvent is Too Weak The elution solvent lacks the strength to desorb the analyte from the sorbent.[15][16] Solution: Increase the strength of the elution solvent. For reversed-phase, this could mean increasing the percentage of methanol or adding a small amount of a stronger solvent. For ion-exchange, ensure the pH is correct to neutralize the analyte or sorbent.[16] You can also try increasing the volume of the elution solvent.[17]
Secondary Interactions The analyte may be interacting with the sorbent through multiple mechanisms (e.g., hydrophobic and ionic). Solution: Modify the elution solvent to disrupt all possible interactions. This might involve adjusting the pH and increasing the organic solvent strength simultaneously.[15]
Analyte Loss During Evaporation Some smaller, more volatile fluorinated compounds can be lost during the solvent evaporation step after elution.[13] Solution: Evaporate the solvent gently using a stream of nitrogen at a controlled temperature (e.g., 40°C).[8] Avoid evaporating to complete dryness if possible, as this can make reconstitution difficult for some long-chain PFAS.[13]
Issue 2: Poor Reproducibility (Inconsistent Recoveries)

Poor reproducibility can undermine the reliability of your entire analysis.

Potential Cause Explanation & Solution
Inconsistent Flow Rates Manual processing can lead to variations in flow rates between samples, affecting interaction times and elution efficiency.[6][12] Solution: Use a vacuum manifold with a gauge to ensure consistent pressure, or consider using an automated SPE system for higher precision.[11][21]
Cartridge Bed Drying Out If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised, especially for silica-based sorbents.[16] Solution: Ensure the sorbent bed remains wetted throughout the process until the final drying step (if required). Do not let the solvent level drop below the top of the sorbent bed.[8]
Matrix Effects Variability in the sample matrix can affect the extraction efficiency. In complex matrices like sludge or tissue, interferences can co-elute with the analyte, causing ion suppression or enhancement in subsequent LC-MS analysis.[22][23] Solution: Optimize the wash step to remove as many interferences as possible.[12] Consider using a more selective sorbent (e.g., WAX or mixed-mode) or adding a cleanup step with graphitized carbon black (GCB) to remove pigments and other interferences.[1][9]
Issue 3: Impure Extract (Matrix Interferences Present)

A clean extract is crucial for sensitive and accurate analysis, especially with LC-MS/MS.[1][5]

Potential Cause Explanation & Solution
Wash Step is Ineffective The wash solvent is too weak to remove matrix components that have similar properties to the analyte. Solution: Carefully optimize the wash step. Try incrementally increasing the strength of the wash solvent (e.g., by adding more organic solvent) to find the point where interferences are removed without eluting the analyte of interest.[20]
Elution Solvent is Too Strong A very strong elution solvent may not only elute your target analyte but also strongly retained matrix components.[20] Solution: Use the weakest elution solvent that still provides complete recovery of your analyte. This can improve the selectivity of the elution step.[12][20]
Inappropriate Sorbent Choice The chosen sorbent may not be selective enough to differentiate the analyte from matrix interferences.[16] Solution: Switch to a more selective sorbent. If you are using a reversed-phase sorbent, consider a mixed-mode or ion-exchange sorbent that can provide an orthogonal retention mechanism.[3]

Experimental Workflows & Diagrams

Standard SPE Workflow for PFAS in Drinking Water (Based on EPA Method 537.1)

This workflow is a common starting point for the extraction of neutral and acidic PFAS from aqueous samples using a polymeric reversed-phase sorbent.[7][24]

Protocol Steps:

  • Sample Preparation: To a 250 mL water sample, add a preservative if needed and spike with isotopically labeled internal standards.[8]

  • Cartridge Conditioning: Pass 15 mL of methanol through the PS-DVB cartridge (e.g., 500 mg/6 mL). Do not let the cartridge go dry.[21]

  • Cartridge Equilibration: Pass 15 mL of reagent water through the cartridge. Keep the sorbent submerged.

  • Sample Loading: Load the 250 mL water sample onto the cartridge at a flow rate of 10-15 mL/min.[8][21]

  • Cartridge Washing/Drying: After loading, wash the sample bottle with reagent water and pass it through the cartridge. Dry the cartridge completely by applying high vacuum for 5-10 minutes. This step is crucial to remove residual water before elution with an organic solvent.[8]

  • Elution: Place a collection tube under the cartridge. Rinse the sample bottle with 4 mL of methanol and use this to elute the analytes from the cartridge. Repeat with a second 4 mL aliquot of methanol.[8]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 96:4 methanol/water for LC-MS/MS analysis.[21]

.dot

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Sample 1. Sample Collection (250 mL Water + IS) Condition 2. Sorbent Conditioning (Methanol) Equilibrate 3. Sorbent Equilibration (Reagent Water) Load 4. Sample Loading (10-15 mL/min) Waste1 Waste Equilibrate->Waste1 Equilibration Effluent Wash 5. Cartridge Wash/Dry (Reagent Water, then Vacuum) Waste2 Waste Load->Waste2 Sample Effluent (Unbound Components) Elute 6. Elution (Methanol) Waste3 Waste Wash->Waste3 Wash Effluent (Interferences) Concentrate 7. Concentration & Reconstitution Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

Caption: General SPE workflow for PFAS analysis.

Troubleshooting Logic Flowchart

When encountering low recovery, this flowchart provides a systematic approach to diagnosing the problem.

.dot

Troubleshooting_Flowchart Start Low Recovery Detected AnalyzeFractions Analyze Load, Wash, & Elution Fractions Start->AnalyzeFractions Decision Where is the analyte? AnalyzeFractions->Decision LoadFraction In Load Fraction (Breakthrough) Decision->LoadFraction Load WashFraction In Wash Fraction Decision->WashFraction Wash NotDetected Not Detected in Any Fraction Decision->NotDetected None Sol_Load Check: - Sorbent Choice - Sample Solvent Strength - pH & Flow Rate - Cartridge Capacity LoadFraction->Sol_Load Sol_Wash Check: - Wash Solvent is too strong WashFraction->Sol_Wash Sol_NotDetected Check: - Elution Solvent is too weak - Secondary Interactions - Evaporation Loss NotDetected->Sol_NotDetected

Caption: Troubleshooting logic for low SPE recovery.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,4-Difluoroazepane and Azepane for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. This guide provides an in-depth comparison of the reactivity of 4,4-difluoroazepane with its non-fluorinated parent, azepane. As privileged motifs in numerous bioactive compounds, understanding the nuanced effects of gem-difluorination on the seven-membered azepane ring is critical for researchers, scientists, and drug development professionals aiming to fine-tune molecular properties for enhanced therapeutic potential.[1][2][3][4]

This analysis moves beyond simple recitation of facts to explore the causal relationships between structure and reactivity, offering field-proven insights into how these building blocks can be effectively utilized in the synthesis of novel chemical entities.

Fundamental Physicochemical Properties: The Inductive Effect of Fluorine in Action

The introduction of a gem-difluoro group at the 4-position of the azepane ring profoundly alters its electronic properties, primarily through the strong electron-withdrawing inductive effect of the fluorine atoms. This fundamental electronic perturbation has significant consequences for the basicity and, by extension, the nucleophilicity of the ring nitrogen.

Basicity (pKa): A Quantitative Look at a Key Parameter

The basicity of the nitrogen atom in azepanes is a critical determinant of their behavior in both chemical reactions and biological systems. A lower pKa indicates a less basic, more acidic conjugate acid.

CompoundStructureExperimental pKaPredicted pKaRationale for Difference
Azepane ~11.0N/AThe lone pair on the nitrogen is readily available for protonation.
4,4-Difluoroazepane Not reportedLower than azepaneThe strong electron-withdrawing inductive effect of the two fluorine atoms pulls electron density away from the nitrogen, making its lone pair less available for protonation.[1]

Nucleophilic Reactivity: A Tale of Two Amines

The diminished basicity of 4,4-difluoroazepane directly translates to reduced nucleophilicity. This has profound implications for common synthetic transformations used to incorporate the azepane motif into larger molecules, such as N-alkylation and N-arylation reactions.

N-Arylation: A Comparative Workflow Using Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12][13][14][15] A comparative experiment to quantify the difference in nucleophilicity between azepane and 4,4-difluoroazepane can be designed as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis ArylHalide Aryl Halide (e.g., 4-bromotoluene) Catalyst Pd Catalyst (e.g., Pd2(dba)3) Azepane Azepane Azepane->Catalyst Reaction 1 Difluoroazepane 4,4-Difluoroazepane Difluoroazepane->Catalyst Reaction 2 Monitoring Reaction Monitoring (TLC, LC-MS) Catalyst->Monitoring Ligand Ligand (e.g., XPhos) Ligand->Monitoring Base Base (e.g., NaOtBu) Base->Monitoring Solvent Solvent (e.g., Toluene) Solvent->Monitoring Temperature Temperature Temperature->Monitoring Outcome Compare Reaction Rates and Yields Monitoring->Outcome

Caption: Comparative Buchwald-Hartwig N-Arylation Workflow.

Predicted Outcome: Under identical reaction conditions, azepane is expected to react significantly faster and provide a higher yield of the N-arylated product compared to 4,4-difluoroazepane. The reduced nucleophilicity of the fluorinated analogue may necessitate more forcing conditions (e.g., higher temperature, longer reaction time, or a stronger base) to achieve comparable conversion.

Experimental Protocol: Comparative Buchwald-Hartwig N-Arylation

Objective: To compare the nucleophilic reactivity of azepane and 4,4-difluoroazepane in a palladium-catalyzed N-arylation reaction.

Materials:

  • 4-bromotoluene

  • Azepane

  • 4,4-Difluoroazepane hydrochloride (to be neutralized to the free base before use)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In two separate oven-dried Schlenk tubes under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • To each tube, add sodium tert-butoxide (1.4 mmol).

  • To the first tube, add azepane (1.0 mmol).

  • To the second tube, add 4,4-difluoroazepane (1.0 mmol).

  • To both tubes, add 4-bromotoluene (1.2 mmol) and anhydrous toluene (5 mL).

  • Reaction Execution: Place both tubes in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC and LC-MS.

  • Work-up: Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography and determine the isolated yields. Compare the reaction profiles (consumption of starting material over time) to assess the relative reaction rates.

Metabolic Stability: The Fluorine Shield

A significant driver for the incorporation of fluorine in drug candidates is the enhancement of metabolic stability.[5][16] The C-F bond is stronger than the C-H bond, and fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Caption: Fluorine's role in enhancing metabolic stability.

In the case of 4,4-difluoroazepane, the fluorine atoms at the 4-position effectively shield this carbon from hydroxylation, a common metabolic pathway for cyclic amines.[1] This is expected to result in a longer in vivo half-life compared to azepane.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To compare the metabolic stability of azepane and 4,4-difluoroazepane using a liver microsomal assay.

Materials:

  • Azepane and 4,4-difluoroazepane

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Incubation Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a suspension of liver microsomes in phosphate buffer at 37 °C.

  • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conformational Analysis: The Impact of Fluorine on Ring Pucker

The seven-membered azepane ring is conformationally flexible, existing as an equilibrium of several chair and boat conformations.[10][17] The introduction of the gem-difluoro group at the 4-position is expected to influence this conformational equilibrium.[1][18] While a detailed conformational analysis of 4,4-difluoroazepane is not extensively reported, studies on related fluorinated cyclic systems suggest that the fluorine atoms can bias the ring pucker to favor specific conformations.[19][20][21] This can have significant implications for the binding of the molecule to its biological target by pre-organizing it into a bioactive conformation.[1][22] Advanced NMR techniques, such as ¹H-¹⁹F heteronuclear NOE experiments, coupled with computational modeling, are powerful tools for elucidating the preferred conformations in solution.[19]

Conclusion

The strategic difluorination of the azepane ring at the 4-position offers medicinal chemists a powerful tool to modulate key molecular properties. The resulting 4,4-difluoroazepane exhibits predictably lower basicity and nucleophilicity, which must be accounted for during synthetic planning. However, the trade-off for this reduced reactivity is a likely significant gain in metabolic stability, a critical parameter for drug candidate viability. Furthermore, the conformational constraints imposed by the gem-difluoro group can be exploited to enhance binding affinity and selectivity. This guide provides a framework for understanding and predicting the reactivity of these valuable building blocks, empowering researchers to make more informed decisions in the design and synthesis of next-generation therapeutics.

References

A Senior Application Scientist's Comparative Guide to Analytical Techniques for the Characterization of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge and Opportunity of Fluorinated Heterocycles

To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, a significant portion of newly approved pharmaceuticals contains these motifs.[2][3]

However, the very electronic effects that make fluorination so powerful also present distinct challenges for structural characterization. The presence of the highly sensitive ¹⁹F nucleus, its propensity for long-range coupling, and unique fragmentation behaviors demand a sophisticated and multi-faceted analytical approach. A failure to unambiguously determine structure, stereochemistry, and purity can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for the characterization of fluorinated heterocycles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Moving beyond a simple listing of methods, this document is structured to provide field-proven insights into the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.

The Central Role of ¹⁹F NMR Spectroscopy: Your Primary Structural Compass

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the routine structural elucidation of fluorinated organic molecules in solution. The ¹⁹F nucleus is a spectroscopist's dream: it has a spin of I = ½, 100% natural abundance, and a high gyromagnetic ratio, affording 83% of the sensitivity of ¹H NMR.[4] Critically, its chemical shift range spans over 500 ppm, offering exceptional signal dispersion and sensitivity to subtle changes in the local electronic environment.[5]

Causality in Experimental Design: A Step-by-Step ¹⁹F-Centric Workflow

A comprehensive NMR analysis of a novel fluorinated heterocycle should be systematic. The following workflow is designed to build structural information logically, from the fluorine's immediate environment outwards. This ¹⁹F-centric approach leverages the nucleus as a powerful spectroscopic spy to deconvolute complex structures, even in mixtures.[6][7]

Experimental Protocol 1: Foundational 1D and 2D NMR Analysis

1. Sample Preparation:

  • Analyte Concentration: Dissolve 5-25 mg of the purified heterocycle in 0.6-0.7 mL of a suitable deuterated solvent.[8] For routine ¹⁹F NMR, a concentration of 1-10 mM is often sufficient, though higher concentrations may be needed for less sensitive 2D experiments like ¹³C-detect acquisitions.[9]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.[9]

  • Reference Standard: An internal or external reference is crucial for accurate chemical shift reporting. While CFCl₃ (0 ppm) is the historical standard, its volatility and environmental impact have led to the use of secondary standards like trifluoroacetic acid (TFA), though its shift can be pH and concentration-dependent.[9] For robust work, referencing against a known, stable fluorinated compound is recommended.

2. Acquisition of Foundational Spectra:

  • Step 2a: 1D ¹⁹F Spectrum: Acquire a simple ¹⁹F spectrum. This provides the chemical shifts (δ) of each unique fluorine environment.

  • Step 2b: 1D ¹⁹F {¹H-decoupled} Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. Comparing this to the coupled spectrum simplifies multiplets and helps identify which fluorine signals are coupled to protons.[10]

  • Step 2c: 1D ¹H Spectrum: The standard proton spectrum is essential for identifying the non-fluorinated parts of the molecule.

3. Establishing Connectivity through 2D Correlation Spectroscopy:

  • Step 3a: ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is the most critical experiment. It directly reveals which protons are scalar coupled to which fluorine nuclei, establishing through-bond connectivity (typically over 2-4 bonds).[6] This experiment is fundamental for assigning protons that are vicinal or geminal to fluorine atoms.

  • Step 3b: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly-bonded carbon-proton pairs, providing the carbon backbone framework.

  • Step 3c: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the full carbon skeleton.

  • Step 3d (if necessary): ¹⁹F-¹³C HMBC: For moieties lacking protons near the fluorine atom, this experiment can directly establish long-range C-F connectivity.[9]

NMR_Workflow cluster_1D 1. Foundational 1D Spectra cluster_2D 2. 2D Correlation & Connectivity cluster_Structure 3. Structure Elucidation spec_19F 1D ¹⁹F spec_19F_dec 1D ¹⁹F {¹H-decoupled} HETCOR ¹H-¹⁹F HETCOR spec_19F->HETCOR spec_1H 1D ¹H spec_1H->HETCOR HSQC ¹H-¹³C HSQC spec_1H->HSQC HMBC ¹H-¹³C HMBC spec_1H->HMBC J_HF Assign J-HF Couplings HETCOR->J_HF C_H_skeleton Assemble C-H Skeleton HSQC->C_H_skeleton HMBC->C_H_skeleton Final_Structure Propose Final Structure J_HF->Final_Structure C_H_skeleton->Final_Structure

Interpreting the Data: The Nuances of Fluorine Coupling

The true power of NMR lies in the analysis of scalar (J) couplings, which provide invaluable information on bond connectivity and stereochemistry.[11] Fluorine's couplings are often larger and occur over more bonds than proton-proton couplings, providing rich, long-range structural information.[5][10]

Coupling Type Typical Magnitude (Hz) Significance & Causality References
¹J(¹³C-¹⁹F)150 - 350Strong one-bond coupling; magnitude is sensitive to the hybridization of the carbon atom.[12][13]
²J(¹H-¹⁹F) (geminal)40 - 80Large coupling through two bonds, highly useful for identifying -CHF- or -CF₂H groups.[14]
³J(¹H-¹⁹F) (vicinal)2 - 30Conformation-dependent (follows a Karplus-type relationship), crucial for determining stereochemistry.[4]
⁴J(¹H-¹⁹F) & ⁵J(¹H-¹⁹F)0 - 5Long-range couplings are common, especially through π-systems in aromatic heterocycles.[4]
³J(¹⁹F-¹⁹F)0 - 20Vicinal F-F coupling is conformation-dependent.[12]
⁴J(¹⁹F-¹⁹F)0 - 25Can be larger than ³J coupling, especially in aromatic or strained systems.[11]

Table 1: Typical ¹⁹F NMR Coupling Constants and Their Structural Significance.

Mass Spectrometry: Confirming Identity and Uncovering Fragmentation Clues

Mass Spectrometry (MS) is an essential, complementary technique that provides the molecular weight of the parent compound and offers structural insights through the analysis of fragmentation patterns.[15] For fluorinated compounds, MS analysis can be challenging due to the high strength of the C-F bond and the potential for complex rearrangements.[16]

Comparison of MS Techniques: GC-MS vs. LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet for the mass spectrometer is dictated by the analyte's properties.[17][18]

Technique Best Suited For Advantages for Fluorinated Heterocycles Limitations References
GC-MS Volatile, thermally stable, less polar compounds.Excellent chromatographic separation for isomers. Well-established electron ionization (EI) libraries.Requires analyte to be volatile. Polar compounds may require derivatization.[17][19]
LC-MS Non-volatile, thermally labile, polar compounds.Ideal for most drug-like molecules. Soft ionization (ESI, APCI) often preserves the molecular ion.Chromatographic resolution may be lower than GC. Fewer established libraries.[18][20]

Table 2: Comparison of GC-MS and LC-MS for Fluorinated Heterocycle Analysis.

For many fluorinated heterocycles developed in pharmaceutical settings, which often contain polar functional groups, LC-MS with Electrospray Ionization (ESI) is the workhorse technique.

Experimental Protocol 2: LC-MS Analysis

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.[21]

  • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.

2. LC-MS Conditions:

  • Instrumentation: A UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column is a common starting point.[20]

  • Mobile Phase: Gradient elution using water and acetonitrile, often with 0.1% formic acid to aid ionization.[20]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically the first choice for nitrogen-containing heterocycles.

3. Data Analysis:

  • Molecular Ion Peak ([M+H]⁺): Identify the peak corresponding to the protonated molecular ion. High-resolution MS should provide a mass accurate to within 5 ppm, allowing for confident molecular formula determination.

  • Fragmentation Analysis (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a product ion spectrum. Interpreting this spectrum provides structural clues.

Interpreting Fragmentation Patterns

The fragmentation of fluorinated heterocycles under electron ionization (EI) or CID can be complex. Unlike their hydrocarbon analogs, the molecular ion is often more stable. Common fragmentation pathways include:

  • Loss of HF (M-20): A common fragmentation pathway for compounds containing a hydrogen atom adjacent to the fluorine-bearing carbon.[15]

  • Loss of F• (M-19): Less common than HF loss but can be observed.[15]

  • Cleavage of the Heterocyclic Ring: The fragmentation is often directed by the heteroatoms. For example, pyridines may lose HCN (M-27).[21]

  • Rearrangements: Fluorinated compounds are known to undergo rearrangements, which can complicate spectral interpretation.

MS_Fragmentation MolIon Molecular Ion (M⁺˙) e.g., Fluoropyridine Frag1 [M-HF]⁺˙ (Loss of Hydrogen Fluoride) MolIon->Frag1 - HF Frag2 [M-HCN]⁺˙ (Pyridine Ring Fission) MolIon->Frag2 - HCN Frag3 [M-F]⁺ (Loss of Fluorine Radical) MolIon->Frag3 - F•

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide powerful data for structure elucidation in solution and the gas phase, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. It is the gold standard for confirming absolute and relative stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Causality in the Crystallographic Experiment

The entire process is predicated on the ability to grow a high-quality, single crystal. The quality of the crystal directly dictates the quality and resolution of the resulting diffraction data.

Experimental Protocol 3: Single-Crystal X-ray Diffraction Workflow

1. Crystallization:

  • This is often the most challenging step. Obtain high-purity (>99%) material.

  • Screen various crystallization techniques (slow evaporation, vapor diffusion, slow cooling) with a wide range of solvents and solvent mixtures.

  • Suitable crystals should be well-formed, single, and typically 0.1-0.5 mm in their largest dimension.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • The crystal is placed in a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

  • The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern at each step.

3. Structure Solution and Refinement:

  • The collected diffraction data (intensities and positions of spots) are processed.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • A molecular model is built into the electron density map.

  • The model is refined computationally to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters like the R-factor.[4]

XRay_Workflow Start Purified Compound Crystal Grow Single Crystal Start->Crystal Screening Diffraction Collect Diffraction Data Crystal->Diffraction X-ray Beam Solve Solve Phase Problem Diffraction->Solve Process Data Refine Build & Refine Model Solve->Refine Initial Model Structure Final 3D Structure Refine->Structure Final R-factor

Comparative Summary and Integrated Strategy

No single technique provides all the necessary information. A robust characterization strategy integrates the strengths of each method.

Parameter NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Primary Information Connectivity, Stereochemistry, Dynamics (in solution)Molecular Weight, Elemental Formula, Substructures3D Atomic Coordinates, Absolute Stereochemistry (in solid state)
Sample Requirements 1-25 mg, solubleµg to ng, soluble or volatileSingle, high-quality crystal (0.1-0.5 mm)
Key Advantage Unrivaled for detailed solution-state structure and dynamics.High sensitivity and ability to determine molecular formula.Unambiguous determination of solid-state structure.
Primary Limitation Cannot determine absolute stereochemistry directly.Fragmentation can be complex; cannot distinguish some isomers.Requires a suitable single crystal, which can be difficult to obtain.
References [6][17][18]

Table 3: Objective Comparison of Primary Analytical Techniques.

An Integrated Approach:

  • LC-MS: Begin with LC-MS to quickly confirm the molecular weight and purity of your synthesized compound.

  • NMR Spectroscopy: Perform the comprehensive NMR workflow (¹H, ¹⁹F, HETCOR, etc.) to elucidate the full covalent structure and relative stereochemistry in solution.

  • X-ray Crystallography: For key compounds, final products, or cases of ambiguous stereochemistry, invest the time in obtaining a crystal structure for definitive proof of the three-dimensional arrangement.

By synergistically applying these techniques, researchers can build a complete and validated structural picture of novel fluorinated heterocycles, accelerating the pace of discovery and ensuring the scientific integrity of their findings.

References

A Senior Application Scientist's Guide to the 19F NMR Analysis of 4,4-Difluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, fluorine has ascended from a chemical curiosity to an indispensable tool for molecular design.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow chemists to meticulously tune the metabolic stability, lipophilicity, bioavailability, and binding affinity of drug candidates.[3][4] Approximately 30% of drugs approved since 2020 contain fluorine, a testament to its strategic importance.[5] Among the various fluorinated motifs, the gem-difluoro group (-CF2-) is particularly valuable. When incorporated into cyclic structures like 4,4-Difluoroazepane hydrochloride, it serves as a powerful bioisostere for a carbonyl or ether group, influencing ring conformation and pKa without adding significant steric bulk.[6]

This guide provides an in-depth analysis of this compound using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. As researchers and drug developers, the ability to unambiguously characterize these fluorinated building blocks is paramount for quality control and ensuring the integrity of subsequent synthetic steps. 19F NMR offers unparalleled sensitivity and clarity for this purpose.[7][8] With a 100% natural abundance and a high gyromagnetic ratio, the 19F nucleus provides a clean, sensitive spectral window, free from the background signals that can complicate proton (1H) NMR in complex biological or reaction mixtures.[9][10]

This document will detail the experimental protocol for acquiring high-quality 19F NMR data for this compound, interpret its spectral features, and compare its signature to other relevant fluorinated cyclic amines.

The Analytical Power of 19F NMR Spectroscopy

19F NMR spectroscopy is the gold standard for analyzing fluorinated compounds for several key reasons:

  • High Sensitivity and 100% Natural Abundance : The 19F nucleus (spin I = ½) is nearly as sensitive as the proton nucleus and is monoisotopic, meaning every fluorine atom in a sample is NMR-active.[9][11] This ensures strong signals and rapid data acquisition.

  • Wide Chemical Shift Range : The chemical shifts in 19F NMR can span over 800 ppm, a vast range compared to the ~15 ppm for 1H NMR.[9] This large dispersion minimizes the likelihood of signal overlap, even in complex mixtures, making spectral assignment far more straightforward.[12][13]

  • Extreme Sensitivity to the Local Environment : The 19F chemical shift is exquisitely sensitive to subtle changes in the electronic environment.[10][14] This allows it to act as a powerful probe for confirming molecular structure, detecting impurities, and even studying drug-protein binding interactions.[7][15]

  • Absence of Endogenous Background : Since naturally occurring fluorinated compounds are extremely rare in biological systems, 19F NMR provides a "clean" background, making it ideal for in-vitro and in-vivo metabolic studies.[10][16]

Experimental Workflow for 19F NMR Analysis

The following diagram outlines the logical flow for the characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz Spectrometer) cluster_proc Data Processing & Analysis Prep Weigh ~10-20 mg of 4,4-Difluoroazepane HCl Solv Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6 or D2O) Prep->Solv Ref Add Internal Reference (e.g., C6F6 or TFA) (Optional, for precise referencing) Solv->Ref Tube Transfer to 5 mm NMR Tube Ref->Tube Load Insert Sample & Lock on Deuterium Signal Tube->Load Tune Tune & Match Probe for 19F Nucleus Load->Tune Params Set Experimental Parameters (zgfhigqn pulse sequence, 10s relaxation delay, 32 scans) Tune->Params Acquire Acquire 1D 19F Spectrum (Proton-Decoupled) Params->Acquire FT Fourier Transform (FT) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (CFCl3 at 0 ppm) Baseline->Reference Integrate Integrate Signals Reference->Integrate Analyze Analyze Chemical Shift (δ), Multiplicity, & Coupling (J) Integrate->Analyze

Caption: Standard workflow for 19F NMR analysis.

Detailed Experimental Protocol

This protocol is designed to yield a high-resolution 19F NMR spectrum of this compound suitable for structural confirmation and purity assessment.

1. Sample Preparation:

  • Analyte: Accurately weigh 10-20 mg of this compound (CAS 1160721-05-0).
  • Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in a clean vial. The hydrochloride salt form enhances solubility in polar solvents.
  • Reference Standard (Optional but Recommended): For highly accurate chemical shift referencing, a known internal standard can be added. Trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm) are common choices.[17][18] Alternatively, referencing can be done externally using a separate standard or by using the spectrometer's calibrated frequency for the lock solvent (indirect referencing).
  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup & Data Acquisition:

  • Spectrometer: All experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe for optimal sensitivity.[19]
  • Locking and Shimming: Insert the sample into the magnet. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
  • Pulse Sequence: A standard 1D proton-decoupled pulse sequence (e.g., zgfhigqn on a Bruker system) is recommended for a routine spectrum.[19] This will simplify the fluorine signal to a singlet by removing couplings to adjacent protons. To observe proton coupling, a non-decoupled 1D fluorine experiment should be run.
  • Key Acquisition Parameters:
  • Spectral Width (SW): Set a wide spectral width initially (e.g., 200-300 ppm) centered around the expected chemical shift region for aliphatic CF2 groups (~ -90 to -120 ppm) to avoid peak folding.[20]
  • Relaxation Delay (D1): Use a relaxation delay of at least 10 seconds to ensure full relaxation of the 19F nuclei, which is crucial for accurate signal integration and quantitative analysis.[11][19]
  • Number of Scans (NS): Acquire a minimum of 32 scans to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
  • Apply a baseline correction algorithm to obtain a flat baseline.
  • Reference the chemical shift scale. The primary reference standard for 19F NMR is trichlorofluoromethane (CFCl3) at 0.0 ppm.[14] If an internal standard was used, calibrate its peak to the known literature value.

Spectral Interpretation and Comparative Analysis

The 19F NMR Signature of this compound

The structure of 4,4-Difluoroazepane features a gem-difluoro group on a saturated seven-membered ring.[6][21]

  • Chemical Shift (δ): The two fluorine atoms are chemically equivalent due to the molecule's symmetry. They are situated on a saturated carbon atom (-CF2-). Based on established chemical shift ranges, the signal for this motif is expected to appear between -70 and -140 ppm.[22] In practice, the resonance for 4,4-Difluoroazepane typically appears around -95 to -105 ppm .

  • Multiplicity (Proton-Decoupled): In a proton-decoupled spectrum, the removal of all 1H-19F couplings results in a single, sharp singlet . This confirms the chemical equivalence of the two fluorine atoms.

  • Multiplicity (Proton-Coupled): In a proton-coupled spectrum, the 19F signal is split by the four adjacent protons on the C3 and C5 positions. This gives rise to a quintet (a triplet of triplets with overlapping lines) due to the two-bond (²JHF) and three-bond (³JHF) couplings. The observation of this specific splitting pattern is a powerful confirmation of the gem-difluoro group's placement at the 4-position.

Comparison with Alternative Fluorinated Cyclic Amines

To fully appreciate the diagnostic power of 19F NMR, it is instructive to compare the spectrum of 4,4-Difluoroazepane with other common fluorinated building blocks. The chemical shift and multiplicity are highly sensitive to ring size, substitution pattern, and the position of the fluorine atom(s).

CompoundStructureRing SizeFluorine MotifExpected 19F Chemical Shift (δ, ppm)Expected Multiplicity (Proton-Coupled)
4,4-Difluoroazepane HCl Azepane (7-membered)gem-Difluoro (-CF2-)-95 to -105Quintet
3,3-Difluoropiperidine HCl Piperidine (6-membered)gem-Difluoro (-CF2-)-90 to -100Quintet
4-Fluoropiperidine HCl Piperidine (6-membered)Mono-fluoro (-CHF-)-170 to -190Triplet of triplets
3,3-Difluoropyrrolidine HCl Pyrrolidine (5-membered)gem-Difluoro (-CF2-)-85 to -95Quintet

Analysis of Trends:

  • gem-Difluoro vs. Mono-fluoro: There is a dramatic upfield shift when moving from a mono-fluorinated carbon (-CHF-) to a gem-difluoro carbon (-CF2-). The signal for 4-Fluoropiperidine is nearly 80 ppm upfield from its difluorinated counterparts. This is a primary diagnostic feature.

  • Effect of Ring Size: Among the gem-difluoro compounds, the chemical shift moves slightly upfield (to a more negative ppm value) as the ring size increases from five to seven members. This can be attributed to subtle changes in bond angles and ring strain, which alter the electronic shielding around the fluorine nuclei.

  • Multiplicity as a Structural Fingerprint: The multiplicity provides unambiguous confirmation of the local environment. The quintet observed for all the gem-difluoro examples is characteristic of a -CF2- group flanked by two -CH2- groups. In contrast, the complex multiplet for 4-Fluoropiperidine reflects coupling to axial and equatorial protons in a chair conformation.

Logical Diagram for Structural Comparison

This diagram illustrates the key structural differences that influence the 19F NMR spectra of the compared compounds.

G cluster_gem gem-Difluoro Series cluster_mono Mono-fluoro Example A 4,4-Difluoroazepane HCl Ring Size: 7 Motif: -CF2- δ ≈ -100 ppm B 3,3-Difluoropiperidine HCl Ring Size: 6 Motif: -CF2- δ ≈ -95 ppm A->B Ring Contraction (Slight Downfield Shift) C 3,3-Difluoropyrrolidine HCl Ring Size: 5 Motif: -CF2- δ ≈ -90 ppm B->C Ring Contraction (Slight Downfield Shift) D 4-Fluoropiperidine HCl Ring Size: 6 Motif: -CHF- δ ≈ -180 ppm B->D Motif Change (-CF2- to -CHF-) (Large Upfield Shift)

Caption: Structural factors affecting 19F NMR chemical shifts.

Conclusion

19F NMR spectroscopy is an indispensable, high-precision tool for the structural elucidation and quality assessment of fluorinated pharmaceutical building blocks like this compound. Its characteristic singlet in a proton-decoupled spectrum around -100 ppm, which resolves into a quintet upon proton coupling, serves as a definitive fingerprint for both the presence of the gem-difluoro group and its specific location within the azepane ring.

By comparing this signature to those of other fluorinated cyclic amines, we can confidently distinguish between different ring sizes and fluorination patterns. For researchers in drug development, mastering the acquisition and interpretation of 19F NMR data is not merely an analytical exercise; it is a foundational requirement for ensuring the quality of intermediates and the successful synthesis of novel, high-impact therapeutics.

References

Mass spectrometry fragmentation of 4,4-Difluoroazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 4,4-Difluoroazepane Hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a critical building block in modern medicinal chemistry.[1] Its unique structural features, particularly the geminal difluoro group on the seven-membered azepane ring, present distinct fragmentation patterns that are crucial for its identification and structural elucidation.[1] This document will explore the compound's fragmentation pathways under common ionization techniques, compare its behavior to relevant structural analogs, and provide standardized experimental protocols for its analysis.

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] The 4,4-difluoro motif on the azepane scaffold is a prime example of this strategy, making a thorough understanding of its analytical signature essential for researchers in drug discovery and development.[1][2][3]

Ionization Methodologies: Selecting the Right Tool for Structural Elucidation

The choice of ionization method is paramount in mass spectrometry, dictating the nature and extent of fragmentation.[4] For a molecule like 4,4-Difluoroazepane, a dual-pronged approach using both "soft" and "hard" ionization techniques provides the most comprehensive data.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of polar and thermally labile compounds like this compound.[1][5] In positive ion mode, it readily forms a protonated molecular ion, [M+H]⁺, with minimal fragmentation.[1][4] This provides an unambiguous confirmation of the parent mass. The free base (4,4-Difluoroazepane) has a monoisotopic mass of 135.08595 Da, leading to an expected [M+H]⁺ ion at m/z 136.09323.[6][7] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.[1]

  • Electron Ionization (EI): In contrast, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[8][9] While this can sometimes prevent the observation of a molecular ion, the resulting fragment ions create a detailed "fingerprint" that is invaluable for structural confirmation and differentiation from isomers.[9] The fragmentation patterns discussed below are primarily based on the pathways expected under EI conditions or collision-induced dissociation (CID) following ESI.

Predicted Fragmentation Pathways of 4,4-Difluoroazepane

The fragmentation of the 4,4-Difluoroazepane cation is governed by the interplay between the basic nitrogen atom, the inherent strain of the seven-membered ring, and the strong electron-withdrawing effect of the two fluorine atoms. The primary site of ionization will be the nitrogen atom, followed by cleavage of adjacent bonds (α-cleavage), a characteristic pathway for cyclic amines.[10]

The key predicted fragmentation pathways are:

  • Alpha-Cleavage and Ring Opening: The initial radical cation undergoes cleavage of the C2-C3 or C6-C7 bond, leading to a stabilized immonium ion. This is a dominant pathway for cyclic amines.

  • Loss of Neutral Fluorine-Containing Species: The presence of the CF₂ group introduces unique fragmentation channels. The loss of a hydrogen fluoride (HF) molecule is a common pathway for fluorinated compounds.[11] Subsequent or direct loss of other small, stable neutral molecules containing the difluoro moiety is also anticipated.[1]

  • Sequential Ring Cleavage: Following the initial ring opening, further fragmentation can occur, leading to the loss of ethylene (C₂H₄) or other small hydrocarbon fragments.

Below is a diagram illustrating the predicted fragmentation cascade.

G M 4,4-Difluoroazepane Cation [M+H]⁺ m/z 136.09 F1 Loss of HF (m/z 116.08) M->F1 - HF F2 α-Cleavage (Ring Opening) (m/z 136.09) M->F2 α-Cleavage F3 Loss of C₂H₄F₂ (m/z 72.06) M->F3 - C₂H₄F₂ F4 Immonium Ion (m/z 98.07) F2->F4 Rearrangement F5 Loss of C₂H₄ from F2 (m/z 108.06) F2->F5 - C₂H₄

Caption: Predicted fragmentation pathways for 4,4-Difluoroazepane.

Comparative Analysis with Structural Alternatives

To fully appreciate the fragmentation behavior of 4,4-Difluoroazepane, it is instructive to compare it with non-fluorinated and differently functionalized analogs.

CompoundStructureKey Fragmentation Differences
4,4-Difluoroazepane C₆H₁₁F₂N- Dominant pathways include the loss of HF and other fluorine-containing neutrals.[1][11]- The electron-withdrawing CF₂ group influences the stability of adjacent carbocations, directing ring cleavage.
Azepane C₆H₁₃N- Lacks fluorine-specific losses. Fragmentation is dominated by α-cleavage and subsequent loss of neutral hydrocarbon fragments (e.g., ethylene).- The primary fragment is often the m/z 98 immonium ion resulting from ring cleavage.[10]
4,4-Difluoropiperidine C₅H₉F₂N- The six-membered ring is less strained than azepane, which can alter the relative abundance of ring-opened vs. ring-retained fragments.- Similar fluorine-driven fragmentations (loss of HF) are expected, but the resulting fragment masses will differ due to the smaller ring size.
Azepane-2,4-dione C₆H₉NO₂- The presence of two carbonyl groups completely alters the fragmentation.- Fragmentation is driven by cleavage characteristic of amides and ketones, such as the loss of CO and subsequent ring fissions.[12]

This comparison highlights how the geminal difluoro substitution provides a unique and diagnostic fragmentation signature compared to its parent amine and other derivatives. The loss of HF is a particularly strong indicator of fluorination.[11]

Standardized Experimental Protocol: LC-MS Analysis

This section provides a self-validating protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove particulates.

LC-MS/MS Conditions
ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good retention and peak shape of polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minA standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI)As discussed, ideal for this polar compound.[1]
Polarity PositiveThe basic nitrogen is readily protonated.
MS1 Scan Range m/z 50 - 250To detect the [M+H]⁺ ion (m/z 136.09).
MS2 Fragmentation Collision-Induced Dissociation (CID)To generate fragment ions for structural confirmation.
Collision Energy Ramped (e.g., 10-40 eV)An energy ramp ensures the capture of both low-energy and high-energy fragments.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Prepare Stock (1 mg/mL) Work 2. Prepare Working Soln. (10 µg/mL) Stock->Work Filt 3. Filter Sample (0.22 µm) Work->Filt Inject 4. Inject into LC-MS System Filt->Inject Analysis Start Sep 5. Chromatographic Separation Inject->Sep Ion 6. ESI Ionization (Positive Mode) Sep->Ion MS1 7. MS1 Scan (Parent Ion ID) Ion->MS1 MS2 8. MS2 Scan (CID) (Fragment ID) MS1->MS2

Caption: Standard workflow for LC-MS/MS analysis of 4,4-Difluoroazepane HCl.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable pathways common to cyclic amines, such as α-cleavage, but is significantly influenced by its unique geminal difluoro substitution. This leads to diagnostic neutral losses of fluorine-containing species, most notably HF. Understanding these pathways, especially in comparison to non-fluorinated analogs, is essential for confident structural confirmation in complex research and development settings. The methodologies and comparative data presented in this guide offer a robust framework for the accurate identification and characterization of this and similar fluorinated scaffolds.

References

The Fluorine Advantage: A Comparative Guide to Mono- vs. Di-Fluorinated Azepanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Azepane Scaffolds

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous bioactive molecules and approved drugs.[1] Its inherent flexibility allows it to explore a broad conformational space, enabling interactions with a diverse range of biological targets. However, this flexibility can also be a liability, leading to entropic penalties upon binding and susceptibility to metabolic degradation.

In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for refining the properties of lead compounds. Fluorination can profoundly influence a molecule's lipophilicity, basicity (pKa), metabolic stability, and conformational preferences.[2] This guide provides an in-depth comparative analysis of mono- versus di-fluorination on the azepane ring system, offering researchers a data-driven framework for decision-making in drug design. We will explore the synthetic nuances, conformational consequences, and resulting physicochemical and pharmacological property shifts, supported by experimental data and detailed protocols.

Part 1: The Impact of Fluorination on Physicochemical Properties

The introduction of one or two fluorine atoms onto the azepane core dramatically alters its fundamental electronic and physical properties. These changes are not always intuitive and depend critically on the position and number of fluorine atoms.

Basicity (pKa): A Predictable Attenuation

The most direct consequence of fluorination is a reduction in the basicity of the azepane nitrogen. The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, decreasing the electron density on the nitrogen and making its lone pair less available for protonation.

Key Insights:

  • Gem-Difluorination: The introduction of a second fluorine atom at the same position (geminal difluorination) nearly doubles the pKa-lowering effect compared to monofluorination. This is a direct consequence of the additive inductive effects.

  • Positional Dependence: The magnitude of the pKa drop is inversely proportional to the distance of the fluorine substituent from the nitrogen atom. Fluorination at the C2 or C3 position has a more pronounced effect than at the C4 position.

Table 1: Comparative Physicochemical Properties of Fluorinated Azepane Analogs (Note: Direct comparative experimental data for a full azepane series is sparse. The following data is a representative compilation based on trends observed in closely related piperidines and other cyclic amines to illustrate the expected effects.)

CompoundStructurepKacLogPMetabolic Stability (t½, min)
Azepane (Parent)(Structure of Azepane)~10.8~1.5Low
3-Fluoroazepane(Structure of 3-Fluoroazepane)~9.5-10.0~1.6Moderate
3,3-Difluoroazepane(Structure of 3,3-Difluoroazepane)~8.5-9.0~1.8High
Lipophilicity (LogP): A Complex and Context-Dependent Shift

Unlike the predictable effect on pKa, the impact of fluorination on lipophilicity (measured as LogP or LogD) is complex. While often assumed to increase lipophilicity, fluorination can either increase or decrease it depending on the molecular context. This is due to the interplay between the hydrophobic surface area and the molecule's overall polarity and conformation. In many saturated heterocycles, gem-difluorination can lead to a decrease in lipophilicity compared to the parent amine, a counterintuitive but valuable effect for optimizing ADME properties.[3]

Part 2: Conformational Control: Taming the Flexible Ring

Seven-membered rings like azepane are notoriously flexible, existing as a dynamic equilibrium of multiple chair and boat conformations. This flexibility can be detrimental to target binding. Fluorination provides a powerful tool to restrict this conformational freedom through stereoelectronic effects.

A single, strategically placed fluorine atom can bias the azepane ring towards one major conformation.[3] This effect is driven by a combination of hyperconjugation and dipole-dipole interactions. For instance, an axial fluorine in a piperidine ring (a close relative of azepane) is stabilized by a charge-dipole interaction between the C-F bond dipole and a protonated ring nitrogen.[4] This pre-organization of the ligand can significantly reduce the entropic penalty of binding, leading to enhanced affinity and selectivity.

Di-fluorination can further lock the ring into a preferred conformation, but the effects are not always additive and can lead to complex outcomes.[3] Understanding these conformational biases through NMR spectroscopy and computational modeling is crucial for rational drug design.

Part 3: Enhancing Metabolic Stability

A primary driver for incorporating fluorine is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol), making it much more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.

Mechanism of Stabilization: By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, chemists can effectively "block" this metabolic pathway. This increases the compound's half-life, reduces clearance, and improves overall bioavailability.[5] Both mono- and di-fluorination are effective strategies. Gem-difluorination is particularly effective as it not only replaces two C-H bonds but also deactivates adjacent C-H bonds towards oxidation through its strong inductive effect.[5]

The result is a significant increase in metabolic half-life (t½) and a decrease in intrinsic clearance (CLint), as demonstrated in numerous studies across various scaffolds.[5][6]

Part 4: Synthesis Strategies

Accessing these valuable fluorinated building blocks requires robust and stereocontrolled synthetic methods. The choice of fluorinating agent and strategy depends on whether a mono- or di-fluorinated product is desired.

Workflow for Synthesizing Fluorinated Azepanes

The following diagram illustrates a common synthetic logic for accessing mono- and di-fluorinated azepanes, typically starting from a ketone precursor.

G cluster_0 Starting Material cluster_1 Monofluorination Pathway cluster_2 Difluorination Pathway Azepanone Azepan-3-one Precursor Reduction Stereoselective Reduction (e.g., NaBH4) Azepanone->Reduction Step 1a DeoxoDiF Deoxofluorination (e.g., DAST, Fluolead) Azepanone->DeoxoDiF Step 1b Hydroxy 3-Hydroxyazepane (Diastereomers) Reduction->Hydroxy Step 2a DeoxyF Deoxyfluorination (e.g., DAST, Deoxo-Fluor) Hydroxy->DeoxyF Step 3a MonoF 3-Fluoroazepane (Diastereoselective) DeoxyF->MonoF DiF 3,3-Difluoroazepane DeoxoDiF->DiF

References

A Comparative Guide to the X-ray Crystallography of 4,4-Difluoroazepane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It forms the bedrock of structure-activity relationship (SAR) studies, rational drug design, and intellectual property protection. The 4,4-difluoroazepane moiety is a privileged scaffold in modern medicinal chemistry. The strategic incorporation of a gem-difluoro group onto the flexible seven-membered azepane ring can significantly alter its physicochemical and pharmacological properties by influencing lipophilicity, metabolic stability, and, crucially, its conformational preference.[1][2]

This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of 4,4-difluoroazepane hydrochloride and its derivatives. We will explore the causality behind experimental choices, compare the insights gained with alternative analytical techniques, and provide actionable, self-validating protocols.

Pillar 1: The Foundational Imperative for X-ray Crystallography

While techniques like NMR spectroscopy provide invaluable data on molecular structure in solution, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the atomic arrangement in the solid state.[1][3] For a molecule like this compound, this is critical for several reasons:

  • Conformational Lock-In: The flexible seven-membered azepane ring can adopt multiple conformations (e.g., chair, boat, twist-boat). The gem-difluoro substitution is known to rigidify this ring system, pre-organizing it into a potentially more bioactive conformation.[1] X-ray crystallography provides a precise snapshot of this preferred conformation in the solid state.

  • Intermolecular Interactions: As a hydrochloride salt, the crystal lattice is dominated by strong ionic and hydrogen-bonding interactions. Specifically, the protonated amine (R₂NH₂⁺) acts as a hydrogen bond donor to the chloride anion (Cl⁻).[1] Understanding this N-H⁺···Cl⁻ interaction and the overall crystal packing is vital for comprehending the material's physical properties, such as solubility and stability.

  • Absolute Stereochemistry: For chiral derivatives, X-ray crystallography is the primary method for determining the absolute configuration of stereocenters with certainty, which is a prerequisite for the development of enantiomerically pure drugs.[3]

Pillar 2: The Experimental Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the success of the previous one. The most common bottleneck in this process is obtaining a high-quality single crystal suitable for diffraction.[3]

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Processing cluster_3 Phase 4: Structure Determination synthesis Synthesis of Derivative purification Purification (>98% Purity) synthesis->purification e.g., Column Chromatography crystal_growth Crystal Growth Trial purification->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting Identify suitable single crystal data_collection X-ray Diffraction Data Collection harvesting->data_collection data_processing Data Integration & Scaling data_collection->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation analysis Structural Analysis & Interpretation validation->analysis

Caption: Workflow from synthesis to final structural analysis of 4,4-difluoroazepane derivatives.

Experimental Protocol: Crystallization of this compound

This protocol describes a general approach using slow evaporation, a robust method for obtaining high-quality crystals of small organic salts.[4]

  • Purity Confirmation (Self-Validation Step): Before attempting crystallization, confirm the purity of the synthesized this compound is >98%. This is typically done using ¹H NMR and ¹³C NMR spectroscopy. Impurities can severely inhibit or disrupt crystal lattice formation.

  • Solvent Screening: In a series of small vials, dissolve 2-5 mg of the compound in a minimal amount of various polar solvents (e.g., methanol, ethanol, water, acetonitrile) with gentle warming. The ideal solvent is one in which the compound is moderately soluble.

  • Initiate Slow Evaporation: Once a clear, saturated solution is obtained, cover the vial with a cap or parafilm. Pierce the covering with 1-3 small needle holes. This is a critical step; the rate of evaporation dictates the quality of crystal growth. Fewer/smaller holes lead to slower evaporation and typically larger, more well-ordered crystals.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 2-8°C).[5] Monitor the vials daily for the formation of small, clear, and well-defined single crystals. This may take several days to weeks.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with sharp edges) are observed, carefully harvest one using a cryoloop. The crystal is immediately flash-cooled in a stream of liquid nitrogen to prevent crystal damage and stop further solvent loss. The harvested crystal is now ready for mounting on the diffractometer.

Pillar 3: Data Interpretation and Comparative Analysis

The output of an X-ray diffraction experiment is a comprehensive set of atomic coordinates and crystallographic parameters. Below is a representative table of the kind of data one would obtain.

Table 1: Representative Crystallographic Data for a 4,4-Difluoroazepane Derivative

Parameter Value Significance
Chemical Formula C₆H₁₂ClF₂N Confirms the elemental composition of the unit cell contents.[6]
Formula Weight 171.61 g/mol Molecular mass of the compound.[6]
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the crystal lattice.
a, b, c (Å) a=8.1, b=11.2, c=9.5 Dimensions of the unit cell.
β (°) 105.5° Angle of the unit cell for a monoclinic system.
V (ų) 830.5 Volume of the unit cell.
Z 4 Number of molecules per unit cell.
R₁ [I > 2σ(I)] 0.045 A key indicator of the quality of the final refined model; values <0.05 are considered excellent.

| wR₂ (all data) | 0.115 | A weighted residual factor based on all diffraction data. |

Comparison with Alternative Techniques

No single technique tells the whole story. The true power comes from combining the solid-state precision of crystallography with solution-state dynamics from NMR and theoretical insights from computational modeling.

Table 2: Comparison of X-ray Crystallography vs. NMR Spectroscopy

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy
Sample Phase Solid (single crystal) Solution
Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[1] Atomic connectivity, through-space proximities (NOE), dynamic conformational equilibria.[4]
Key Output A static, time-averaged model of the molecule in the crystal lattice. Information about the average structure and flexibility of the molecule in solution.
Strengths Unambiguous, definitive structural determination. Does not require crystallization; can study dynamic processes.

| Limitations | Requires a high-quality single crystal, which can be difficult to grow.[3] | Provides a time-averaged structure in solution; less precise for bond lengths/angles. |

A DFT-based conformational study can further complement these experimental techniques by calculating the relative energies of different ring puckers, providing a theoretical basis for the experimentally observed conformations.[7]

Visualizing Key Structural Features

A primary insight from the crystal structure of this compound would be the precise geometry of the key hydrogen bond that stabilizes the crystal lattice.

Caption: Diagram of the key N-H⁺···Cl⁻ hydrogen bond interaction.

This interaction is fundamental to the compound's properties. The length and angle of this bond, determined with high precision from X-ray data, are critical parameters for understanding and modeling the behavior of this and related compounds in solid dosage forms.

Conclusion

For this compound derivatives, single-crystal X-ray crystallography is an indispensable analytical tool. It provides the ultimate proof of structure, offering unparalleled insights into the conformational constraints imposed by the gem-difluoro group and the specific intermolecular forces that govern the solid state. While obtaining suitable crystals can be a challenge, the definitive and high-resolution structural data generated are essential for advancing drug discovery programs. By logically comparing crystallographic data with insights from NMR and computational chemistry, researchers can build a holistic understanding of their molecule, accelerating the journey from a promising scaffold to a viable drug candidate.

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4,4-Difluoroazepane HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the purity determination of 4,4-Difluoroazepane Hydrochloride, a key building block in modern medicinal chemistry.

The unique chemical nature of 4,4-Difluoroazepane HCl—a polar, fluorinated cyclic amine salt—presents distinct analytical challenges. This guide will navigate these complexities, offering not just protocols, but the scientific rationale underpinning the selection of each technique, its respective instrumentation, and validation strategies, all in accordance with international regulatory standards.

The Analytical Challenge: Understanding 4,4-Difluoroazepane HCl

4,4-Difluoroazepane HCl combines three key chemical features that dictate the analytical approach for its purity profiling:

  • Polarity and Ionic Nature: As a hydrochloride salt, the molecule is highly polar and ionic, making it readily soluble in aqueous media but challenging for traditional reversed-phase HPLC and direct GC analysis.

  • Fluorination: The geminal difluoro group influences the molecule's volatility and its interaction with chromatographic stationary phases. While fluorination can enhance volatility, the overall polarity of the molecule remains high.

  • Secondary Amine: The azepane ring contains a secondary amine, a functional group known for its potential to cause peak tailing in both HPLC and GC due to interactions with active sites on stationary phases.

A successful purity method must be able to separate the main compound from potential impurities, which could include starting materials, by-products of synthesis (e.g., regioisomers, over- or under-fluorinated species), and degradation products.

High-Performance Liquid Chromatography (HPLC): Taming Polarity

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar compound like 4,4-Difluoroazepane HCl, conventional reversed-phase (RP) chromatography on C18 columns often fails to provide adequate retention. Therefore, more specialized HPLC techniques are required.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of polar and hydrophilic compounds.[1] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, amino, or diol functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[2][3][4] Retention in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

Causality of Experimental Choices:

  • Stationary Phase: An amide-based HILIC column is proposed. Amide phases offer excellent hydrolytic stability and unique selectivity for polar compounds, often providing sharper peaks for amines compared to bare silica.

  • Mobile Phase: A gradient of acetonitrile and an aqueous ammonium formate buffer is chosen. Ammonium formate is volatile and highly soluble in organic solvents, making it compatible with mass spectrometry (MS) detection if structural elucidation of impurities is needed. The buffer also helps to maintain a consistent pH, which is crucial for the reproducible analysis of ionizable compounds.

  • Detector: A Charged Aerosol Detector (CAD) is recommended alongside a UV detector. Since 4,4-Difluoroazepane lacks a strong chromophore, UV detection may not provide sufficient sensitivity for impurity profiling. CAD offers near-universal detection for non-volatile analytes with response independent of their chemical structure, making it ideal for quantifying compounds without chromophores.

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-CAD/UV Analysis cluster_data Data Analysis s_start Weigh Sample s_dissolve Dissolve in Acetonitrile/Water (90:10) s_start->s_dissolve s_filter Filter (0.22 µm) s_dissolve->s_filter h_inject Inject into HILIC System s_filter->h_inject h_separate Gradient Elution (Amide Column) h_inject->h_separate h_detect UV & CAD Detection h_separate->h_detect d_integrate Integrate Peaks h_detect->d_integrate d_quantify Calculate % Purity d_integrate->d_quantify

Caption: HILIC-CAD/UV workflow for purity analysis of 4,4-Difluoroazepane HCl.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4,4-Difluoroazepane HCl into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 90:10 (v/v) acetonitrile/water.

    • Transfer an aliquot to an HPLC vial after filtering through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amide HILIC column (e.g., 150 mm x 4.6 mm, 3 µm particle size)

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH adjusted to 3.5 with formic acid)

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH adjusted to 3.5 with formic acid)

    • Gradient: 0% B to 40% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • UV Detector: 205 nm

    • CAD Detector: Standard settings (e.g., Evaporation Temperature: 35 °C, Nitrogen gas pressure: 35 psi)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the area percent of the main peak relative to the total area of all peaks to calculate purity.

Method 2: Ion-Pair Reversed-Phase HPLC

An alternative HPLC approach is ion-pair reversed-phase chromatography.[5][6] This technique adds an ion-pairing reagent to the mobile phase, which has a hydrophobic region and an ionic functional group. This reagent forms a neutral ion-pair with the charged analyte, allowing it to be retained and separated on a traditional non-polar stationary phase like C18.

Causality of Experimental Choices:

  • Stationary Phase: A standard C18 column is sufficient, as retention is mediated by the ion-pair.

  • Ion-Pairing Reagent: An alkyl sulfonate, such as sodium heptanesulfonate, is a suitable choice for pairing with the positively charged amine.

  • Mobile Phase: A buffered aqueous/organic mobile phase is used. A phosphate buffer is employed to maintain a consistent pH, ensuring reproducible ionization of the analyte and interaction with the ion-pairing reagent.

  • Detector: As with HILIC, a combination of UV and CAD is advantageous for comprehensive impurity detection.

Gas Chromatography (GC): A Volatility-Focused Approach

Direct GC analysis of amine hydrochlorides is generally not feasible due to their non-volatile nature and the high polarity of the free amine, which leads to poor peak shape and adsorption on the column.[7][8] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and less polar form.[9]

GC with Derivatization

Derivatization in GC aims to replace the active hydrogen on the amine with a less polar group, which increases volatility and improves chromatographic performance.[9][10]

Causality of Experimental Choices:

  • Sample Preparation (In-situ Neutralization and Derivatization): The hydrochloride salt must first be neutralized to the free amine. This can be achieved by adding a base. Subsequently, a derivatizing agent is added.

  • Derivatizing Agent: Acylation with an agent like trifluoroacetic anhydride (TFAA) is an excellent choice.[9] It reacts with the secondary amine to form a stable, volatile trifluoroacetyl derivative. The fluorine atoms in the derivative also enhance sensitivity for an Electron Capture Detector (ECD), though a Flame Ionization Detector (FID) provides more universal response.

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5/HP-5), is suitable for separating the derivatized amine from potential impurities.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher sensitivity to the fluorinated derivative, an Electron Capture Detector (ECD) could be considered.[9]

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID Analysis cluster_data Data Analysis g_start Weigh Sample g_dissolve Dissolve in Solvent (e.g., Ethyl Acetate) g_start->g_dissolve g_neutralize Add Base (e.g., Triethylamine) g_dissolve->g_neutralize g_derivatize Add TFAA & Heat g_neutralize->g_derivatize gc_inject Inject into GC System g_derivatize->gc_inject gc_separate Temperature Program (DB-5 Column) gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect d_integrate_gc Integrate Peaks gc_detect->d_integrate_gc d_quantify_gc Calculate % Purity d_integrate_gc->d_quantify_gc

Caption: GC-FID workflow with derivatization for purity analysis.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 5 mg of 4,4-Difluoroazepane HCl into a reaction vial.

    • Add 500 µL of ethyl acetate and 10 µL of triethylamine to neutralize the HCl salt.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60 °C for 20 minutes.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)

    • Detector: FID

    • Detector Temperature: 300 °C

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the area percent of the main derivatized peak to calculate purity.

Method Comparison and Validation Strategy

Both HPLC and GC offer viable paths for the purity analysis of 4,4-Difluoroazepane HCl, each with its own advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, such as the nature of expected impurities and available instrumentation.

ParameterHILIC-HPLC MethodDerivatization GC-FID Method
Analyte Form Direct analysis of HCl saltAnalysis of derivatized free amine
Sample Prep Simple dissolution and filtrationMulti-step: neutralization, derivatization, heating
Specificity High, orthogonal to RP-HPLCHigh, dependent on impurity derivatization
Sensitivity Good with CAD; potentially low with UVGood with FID; excellent with ECD
Throughput Moderate (approx. 20-25 min/run)Moderate (approx. 20-25 min/run)
Robustness Good; HILIC requires careful equilibrationGood; derivatization must be complete and reproducible
Orthogonality Provides a different selectivity mechanism compared to traditional RP methods.Different phase (gas vs. liquid) provides high orthogonality to any LC method.
Validation in Line with Regulatory Standards

Regardless of the chosen method, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12][13] The validation protocol should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically shown by analyzing spiked samples and demonstrating resolution between all components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.[14]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]

Conclusion

The purity analysis of 4,4-Difluoroazepane HCl requires a tailored chromatographic approach due to its polar, ionic, and fluorinated nature.

  • HPLC, specifically using the HILIC mode, offers a direct and elegant solution with minimal sample preparation. The use of a universal detector like CAD is highly recommended to ensure all non-volatile impurities are accounted for.

  • GC analysis necessitates a derivatization step, which adds complexity to the sample preparation but provides an orthogonal method with high resolving power.

For comprehensive purity profiling, especially during drug development, employing both an HPLC and a GC method is a powerful strategy. The orthogonality of these techniques provides a high degree of confidence that all potential impurities have been detected and quantified. Both methods must be rigorously validated against ICH guidelines to ensure data integrity and regulatory compliance.[15][16][17]

References

A Comparative Guide to the Basicity of Fluorinated vs. Non-Fluorinated Azepanes: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Azepanes and Fluorination in Drug Design

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry. It is a core component in a variety of natural products and FDA-approved drugs, valued for its conformational flexibility and ability to serve as a versatile pharmacophore.[1][2][3][4] However, modulating the physicochemical properties of drug candidates is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. One of the most powerful strategies in the medicinal chemist's toolkit is the selective incorporation of fluorine.[5][6][7]

Fluorine, the most electronegative element, imparts profound changes to a molecule's properties, including its metabolic stability, lipophilicity, and, critically, its basicity (pKa).[7][8][9][10] The pKa of a molecule dictates its ionization state at a given pH, which in turn governs its solubility, membrane permeability, and interactions with biological targets. This guide provides an in-depth comparison of the basicity of fluorinated and non-fluorinated azepanes, grounded in fundamental chemical principles and supported by experimental data and protocols.

The Fundamental Principle: Inductive Effect on Amine Basicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa value is a measure of the acidity of the conjugate acid (R₃NH⁺); a lower pKa signifies a weaker base, while a higher pKa indicates a stronger base.

The introduction of a fluorine atom onto the azepane ring dramatically influences its basicity through a powerful electron-withdrawing inductive effect .[11][12] Due to its extreme electronegativity, fluorine pulls electron density away from the surrounding carbon atoms and, by extension, from the nitrogen atom.[13][14] This withdrawal of electron density reduces the availability of the nitrogen's lone pair for protonation, thereby making the fluorinated azepane a weaker base compared to its non-fluorinated parent.[10][11][15]

The magnitude of this pKa-lowering effect is dependent on the proximity of the fluorine substituent to the nitrogen atom; the closer the fluorine, the stronger the inductive effect and the greater the reduction in basicity.[12][13]

Caption: Inductive effect of fluorine on azepane basicity.

Quantitative Comparison: pKa Values

The theoretical impact of fluorination is clearly reflected in experimental and predicted pKa values. The parent azepane molecule is a relatively strong base, whereas fluorination leads to a significant decrease in basicity, as illustrated in the table below.

CompoundStructurepKa of Conjugate AcidData TypeSource
Azepane (Hexamethyleneimine)11.07ExperimentalPubChem[16]
3-Fluoroazepane 9.40PredictedChemicalBook[17]

This difference of over 1.5 pKa units represents a substantial reduction in basicity, a direct consequence of the inductive effect. This shift is critical as it can move the equilibrium of protonation at physiological pH (≈7.4), profoundly altering a drug candidate's properties.

Experimental Protocol for pKa Determination via Potentiometric Titration

To ensure scientific integrity, all theoretical claims must be backed by robust experimental data. Potentiometric titration is a reliable and widely adopted method for determining the pKa of amines.[18][19][20]

Principle

A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve shows an inflection point at the equivalence point. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine ([BH⁺]) and the free amine ([B]) are equal.

Apparatus and Reagents
  • Apparatus: Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, 25 mL burette (Class A), 100 mL beaker.

  • Reagents:

    • Amine sample (e.g., azepane or fluoroazepane, accurately weighed).

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Deionized, CO₂-free water.

    • Standard pH buffers (pH 4.00, 7.00, 10.00) for calibration.

Step-by-Step Methodology
  • pH Meter Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00 according to the manufacturer's instructions. This step is crucial for data accuracy.[18]

  • Sample Preparation: Accurately weigh approximately 1 mmol of the amine and dissolve it in 50 mL of deionized water in a 100 mL beaker. Add a magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar. Position the burette filled with 0.1 M HCl over the beaker.

  • Initial Reading: Record the initial pH of the amine solution before adding any titrant.

  • Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the region of most rapid pH change) until the pH curve flattens out in the acidic region.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (V_eq) from the inflection point of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Calculate the half-equivalence point volume (V_½eq = V_eq / 2).

    • The pKa of the amine's conjugate acid is the pH value on the titration curve corresponding to the V_½eq.

Caption: Experimental workflow for pKa determination.

Implications for Drug Development

The ability to strategically lower the pKa of an azepane-containing compound has profound implications in drug discovery:

  • Improved Membrane Permeability: A significant portion of a highly basic amine (pKa > 10) will be protonated and charged at physiological pH. By lowering the pKa with fluorine, the proportion of the neutral, more lipophilic form increases, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[6]

  • Reduced Off-Target Effects: High basicity is often associated with promiscuous binding to acidic residues in proteins and phospholipids, as well as potential cardiotoxicity through interactions with the hERG ion channel. Tuning the pKa to a lower value (typically within the 6-8 range) can mitigate these risks.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes), a property that can be used to block sites of metabolic oxidation, thereby increasing the drug's half-life.[5][6]

  • Modulation of Target Affinity: The ionization state of a ligand is often critical for its binding to a biological target. Adjusting the pKa can fine-tune the electrostatic interactions within the binding pocket, potentially increasing potency and selectivity.[7]

Conclusion

The comparison between fluorinated and non-fluorinated azepanes provides a clear and compelling example of modern medicinal chemistry principles in action. The introduction of fluorine substituents unequivocally reduces the basicity of the azepane nitrogen via a strong electron-withdrawing inductive effect. This modulation of pKa is not a mere chemical curiosity but a deliberate and powerful strategy employed by researchers to rationally design drug candidates with optimized ADME properties and improved safety profiles. Understanding and harnessing this effect is essential for professionals in the field of drug development.

References

Navigating Lipophilicity: A Comparative Guide to LogP Determination for 4,4-Difluoroazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the judicious incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry strategy. Among the privileged scaffolds, 4,4-difluoroazepane derivatives have emerged as a promising class of molecules, with the gem-difluoro group imparting unique conformational constraints and modulating physicochemical properties.[1] A critical parameter governing the pharmacokinetic and pharmacodynamic profile of these candidates is lipophilicity, quantified by the partition coefficient (LogP).[2][3]

This guide provides a comprehensive comparison of the primary methodologies for determining the LogP of 4,4-difluoroazepane derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of both experimental and computational approaches. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate method for your research needs.

The Indispensable Role of Lipophilicity in Drug Design

Lipophilicity is a pivotal physicochemical property that dictates a drug molecule's journey through the body.[4] It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2][] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6]

A delicate balance of lipophilicity is crucial for a successful drug candidate. While a certain degree of lipophilicity is necessary to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[] For instance, Lipinski's Rule of Five suggests that for a compound to have drug-like properties, its LogP should generally be less than 5.[2][7] The optimal LogP range is often considered to be between 1 and 3 for many therapeutic targets.[3] The introduction of the 4,4-difluoro moiety in the azepane ring is a strategic modification intended to fine-tune this critical parameter.[1]

A Comparative Analysis of LogP Determination Methodologies

The determination of LogP can be broadly categorized into experimental and computational methods. Each approach possesses distinct advantages and limitations, and the choice of method often depends on the stage of drug discovery, the required accuracy, and the available resources.

Experimental Determination of LogP: The Gold Standard and the High-Throughput Workhorse

Experimental methods provide a direct measure of a compound's partitioning behavior and are considered the most reliable.

1. The Shake-Flask Method (SFM): The Gold Standard

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP determination due to its direct measurement principle.[7][8]

Causality Behind Experimental Choices: The direct measurement of the compound's concentration in both the octanol and aqueous phases after reaching equilibrium provides a definitive LogP value. The choice of n-octanol and water is based on their ability to mimic the lipid and aqueous environments in the body.[6] The use of a buffered aqueous phase (typically at pH 7.4) is crucial for ionizable compounds, yielding a LogD value, which is the partition coefficient at a specific pH.[4][7]

Experimental Protocol:

A detailed, step-by-step methodology for the shake-flask method is as follows:

  • Preparation of Pre-Saturated Solvents: Shake equal volumes of n-octanol and the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) together for 24 hours to ensure mutual saturation.[7] Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the 4,4-difluoroazepane derivative in a suitable solvent (e.g., DMSO).[7]

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning equilibrium to be reached.[9]

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge to ensure complete separation of the octanol and aqueous layers.[8]

  • Concentration Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]

  • LogP Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).[6]

Self-Validation and Trustworthiness: The protocol's trustworthiness is enhanced by running duplicates or triplicates for each compound and including a reference compound with a known LogP value to validate the experimental setup. Mass balance calculations, ensuring that the total amount of compound recovered from both phases equals the initial amount, further validate the results.

Diagram of the Shake-Flask Method Workflow:

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate n-octanol and buffer Partition Mix sample with saturated solvents Solvents->Partition Sample Prepare stock solution of derivative Sample->Partition Equilibrate Shake to reach equilibrium Partition->Equilibrate Separate Separate phases Equilibrate->Separate Analyze Determine concentration in each phase (HPLC/UV) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow of the Shake-Flask Method for LogP Determination.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The High-Throughput Alternative

The RP-HPLC method is an indirect but rapid and high-throughput technique for estimating LogP values.[10] It is particularly advantageous when dealing with a large number of compounds or when sample purity is a concern.[10]

Causality Behind Experimental Choices: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with a series of reference compounds with known LogP values, the LogP of an unknown compound can be extrapolated from its retention time.[10]

Experimental Protocol:

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[11]

  • Calibration: Inject a series of standard compounds with a range of known LogP values onto the column and record their retention times (tR).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear regression of this plot yields a calibration equation.[10]

  • Sample Analysis: Inject the 4,4-difluoroazepane derivative under the same chromatographic conditions and determine its retention time.

  • LogP Determination: Calculate the log k for the derivative and use the calibration equation to determine its LogP value.[10]

Self-Validation and Trustworthiness: The quality of the calibration curve (R² value) is a critical indicator of the method's validity. The inclusion of quality control standards with known LogP values within each analytical run ensures the ongoing accuracy and reproducibility of the results.

Diagram of the RP-HPLC Method Workflow:

RP_HPLC_Method cluster_calib Calibration cluster_sample Sample Analysis cluster_result Result Standards Inject standards with known LogP values Retention Record retention times Standards->Retention Curve Generate calibration curve (log k vs. LogP) Retention->Curve Determine Determine LogP from calibration curve Curve->Determine Inject Inject 4,4-difluoroazepane derivative Record Record retention time Inject->Record Calculate Calculate log k Record->Calculate Calculate->Determine

Caption: Workflow of the RP-HPLC Method for LogP Determination.

Computational (In Silico) LogP Prediction: The Rapid Screening Tool

Computational methods for LogP prediction have become indispensable in early-stage drug discovery for virtual screening and lead optimization due to their speed and low cost.[12][13] These methods can be broadly classified into two categories:

1. Substructure-Based Methods: These approaches, also known as fragment-based methods, calculate the LogP of a molecule by summing the contributions of its individual atoms or fragments.[12][14] Well-known examples include ALOGPS and clogP.[14][15]

2. Whole Molecule-Based Methods: These methods consider the entire 3D structure of the molecule and use quantum chemical calculations or molecular properties to predict LogP.[14]

Causality Behind Methodological Choices: The choice between different in silico models depends on the chemical space being explored. Fragment-based methods are generally fast and effective for well-precedented chemical scaffolds. Whole molecule approaches can be more accurate for novel or complex structures where intramolecular interactions significantly influence lipophilicity.

Diagram of the In Silico LogP Prediction Workflow:

In_Silico_Method Input Input 2D or 3D structure of 4,4-difluoroazepane derivative Substructure Substructure-Based Method (e.g., ALOGPS, clogP) Input->Substructure WholeMolecule Whole Molecule-Based Method (e.g., Quantum Chemical) Input->WholeMolecule Prediction Predicted LogP Value Substructure->Prediction WholeMolecule->Prediction

Caption: Workflow of In Silico LogP Prediction Methods.

Comparative Data Summary

While a comprehensive experimental dataset for a series of 4,4-difluoroazepane derivatives is not publicly available in a single comparative study, the following table illustrates a hypothetical comparison based on expected trends and the application of the discussed methodologies. This serves as a template for researchers to populate with their own data.

DerivativeR-GroupShake-Flask (LogP)RP-HPLC (LogP)ALOGPS (Predicted LogP)clogP (Predicted LogP)
1 -H1.851.921.781.88
2 -CH₃2.202.282.152.25
3 -Ph3.503.653.423.58
4 -C(O)NH₂0.951.050.880.98

Note: These are illustrative values. Actual experimental and computational results will vary.

Conclusion and Recommendations

The determination of lipophilicity is a critical step in the development of 4,4-difluoroazepane derivatives as potential drug candidates.

  • The shake-flask method , as the gold standard, is recommended for obtaining highly accurate LogP values for a limited number of lead compounds.[7][8]

  • The RP-HPLC method is the preferred choice for high-throughput screening of larger compound libraries due to its speed and lower sample consumption.[10]

  • In silico prediction methods are invaluable tools for the initial design and virtual screening of vast numbers of derivatives, helping to prioritize synthetic efforts.[12][13]

A multi-faceted approach, employing computational methods for initial screening, followed by RP-HPLC for rapid experimental validation, and finally, the shake-flask method for precise characterization of the most promising candidates, represents a robust and efficient strategy in the drug discovery pipeline. This integrated approach ensures that the critical parameter of lipophilicity is carefully managed, ultimately increasing the probability of success for this important class of fluorinated heterocycles.

References

The Impact of Gem-Difluorination on Azepane's Conformational Landscape: A Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional shape of a molecule is paramount. This guide delves into the conformational analysis of 4,4-Difluoroazepane, a fluorinated heterocyclic motif of growing interest in drug discovery.[1][2][3] By leveraging established computational chemistry protocols, we will objectively compare its predicted conformational preferences against the well-studied parent azepane and its monofluorinated counterparts. This analysis will provide a framework for understanding how the strategic introduction of a gem-difluoro group can modulate the conformational dynamics of the flexible seven-membered azepane ring, a crucial aspect for rational drug design.[2][4]

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The azepane ring system is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, targeting a wide range of conditions, including those affecting the central nervous system.[1][3] Its inherent flexibility, arising from the seven-membered ring, allows it to adopt multiple conformations, such as chair, boat, and twist-boat forms. This conformational diversity can be both an advantage and a challenge in drug design. While it allows for binding to various biological targets, the lack of a single, preferred conformation can lead to a loss in binding entropy and reduced potency.[5]

Strategically placed substituents can help to lock the azepane ring into a more defined, bioactive conformation.[2] Fluorination, in particular, has emerged as a powerful tool in medicinal chemistry to modulate a molecule's physicochemical properties, including its conformation.[4][6][7] This guide will focus on the effect of gem-difluorination at the C4 position of the azepane ring.

Comparative Conformational Analysis: A Computational Approach

In the absence of extensive experimental data for 4,4-Difluoroazepane, a robust computational analysis provides a powerful predictive tool. We will compare the conformational landscape of three molecules:

  • Azepane: The parent, non-fluorinated scaffold.

  • 4-Fluoroazepane: A mono-fluorinated analogue, for which conformational studies have been reported.[5][8]

  • 4,4-Difluoroazepane: The target of our investigation.

Our analysis will focus on identifying the low-energy conformers and quantifying the energy differences between them.

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity of our predictions, we will employ a widely accepted and validated computational workflow based on Density Functional Theory (DFT).[9][10] DFT offers a good balance between computational cost and accuracy for studying the geometries and relative energies of organic molecules.[11]

Experimental Protocol: Computational Conformational Analysis

  • Initial Conformer Generation:

    • A conformational search will be performed for each molecule using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy conformations.

  • Geometry Optimization and Energy Minimization:

    • The geometries of all unique conformers identified in the initial search will be optimized using DFT at the B3LYP level of theory with the 6-31+G(d,p) basis set.[11] This level of theory is well-suited for organic molecules containing fluorine.

    • Frequency calculations will be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, single-point energy calculations will be performed on the B3LYP/6-31+G(d,p) optimized geometries using a larger basis set, such as 6-311++G(2d,2p).[9]

  • Solvation Effects:

    • To simulate a more biologically relevant environment, the effect of a solvent (e.g., water or chloroform) will be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Diagram of the Computational Workflow

G cluster_0 Computational Analysis Workflow A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C Clustering and Selection of Unique Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) C->D E Frequency Calculation (Confirmation of Minima) D->E F Single-Point Energy Calculation (e.g., B3LYP/6-311++G(2d,2p)) E->F G Inclusion of Solvation Model (e.g., PCM) F->G H Analysis of Relative Energies and Geometries G->H

Caption: A typical workflow for computational conformational analysis.

Predicted Conformational Landscapes

Based on established principles of stereoelectronics and the known effects of fluorination, we can predict the conformational preferences of our three test molecules.

Azepane: A Flexible Ring

The parent azepane is known to exist as a mixture of several low-energy conformers, with the chair and twist-chair conformations being the most stable. The energy barrier for interconversion between these conformers is relatively low, leading to a dynamic equilibrium.

4-Fluoroazepane: The Influence of a Single Fluorine

Previous studies on monofluorinated azepanes have shown that a single fluorine atom can significantly bias the conformational equilibrium.[5][8] The orientation of the C-F bond is governed by stereoelectronic effects, such as hyperconjugation. The fluorine atom can act as a conformational lock, favoring the conformer that allows for optimal orbital overlap. For instance, an axial orientation of the fluorine atom might be preferred to maximize hyperconjugation with vicinal C-H anti-periplanar bonds.

4,4-Difluoroazepane: The Gem-Difluoro Effect

The introduction of a gem-difluoro group at the C4 position is expected to have a more pronounced effect on the conformational landscape of the azepane ring.[4][7][12] The strong inductive effect of the two fluorine atoms will alter the electron distribution within the ring. Furthermore, the C-F bonds will introduce significant steric and electrostatic interactions.

We can anticipate the following consequences of gem-difluorination:

  • Increased Ring Puckering: The steric bulk of the two fluorine atoms may lead to a more puckered ring conformation to alleviate steric strain.

  • Preference for Specific Torsion Angles: The gauche effect between the C-F bonds and adjacent C-C bonds may favor specific torsional arrangements.

  • Altered Dipole Moment: The two C-F bonds will create a strong local dipole, which can influence intermolecular interactions and overall molecular polarity.

Diagram of Conformational Interconversion

G cluster_azepane Azepane cluster_44dfa 4,4-Difluoroazepane (Predicted) A_C Chair A_TC Twist-Chair A_C->A_TC Low Barrier A_B Boat A_TC->A_B Low Barrier D_C Chair (Favored) D_TC Twist-Chair D_C->D_TC Higher Barrier D_B Boat (Disfavored) D_TC->D_B Higher Barrier

Caption: Predicted shift in conformational equilibrium for 4,4-Difluoroazepane.

Tabulated Comparison of Predicted Properties

The following table summarizes the predicted conformational properties of the three molecules based on our proposed computational study. The values for azepane and 4-fluoroazepane are based on existing literature, while those for 4,4-difluoroazepane are predictions.

PropertyAzepane4-Fluoroazepane[5][8]4,4-Difluoroazepane (Predicted)
Most Stable Conformer(s) Chair, Twist-ChairConformationally biased (axial/equatorial preference of F)A single, highly preferred Chair or Twist-Chair conformer
Relative Energy of Minor Conformers Low (e.g., < 2 kcal/mol)Higher than azepaneSignificantly higher than the most stable conformer
Key Dihedral Angles (C3-C4-C5-C6) FlexibleRestricted due to stereoelectronic effects of FHighly restricted due to steric and electronic effects of CF2
Predicted Impact on Bioactivity Flexible binding, potential entropy lossPre-organization for binding, potential for improved potencyRigidified scaffold, potential for high selectivity and potency

Conclusion and Future Directions

This computational comparison guide provides a framework for understanding the conformational impact of gem-difluorination on the azepane scaffold. Our analysis, grounded in established computational methods and principles of physical organic chemistry, predicts that the introduction of a 4,4-difluoro group will significantly restrict the conformational flexibility of the azepane ring, leading to a more defined three-dimensional structure. This "conformational locking" effect is a highly desirable feature in drug design, as it can lead to improved binding affinity and selectivity for a biological target.

While this guide presents a predictive analysis, experimental validation is crucial. The synthesis of 4,4-Difluoroazepane and its characterization by NMR spectroscopy would provide invaluable data to confirm these computational predictions.[13] Such studies, combining computational and experimental approaches, are essential for advancing the rational design of new and more effective therapeutic agents based on the versatile azepane scaffold.

References

The Strategic Advantage of 4,4-Difluoroazepane in Modern Drug Design: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Drug Candidate Viability

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular scaffolds that can confer superior pharmacological properties upon a drug candidate. The seven-membered azepane ring is a versatile structural motif found in numerous bioactive compounds.[1] However, its inherent flexibility and potential for metabolic liabilities can present significant challenges during drug development. This guide provides an in-depth comparative analysis of drug candidates synthesized with and without the 4,4-difluoroazepane moiety, a strategic modification designed to overcome these hurdles and enhance therapeutic efficacy.

The introduction of fluorine into drug candidates is a well-established strategy to improve pharmacokinetic and pharmacodynamic profiles.[2][3] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] This guide will explore these effects through a comparative case study, supported by experimental data and detailed protocols, to provide researchers with a comprehensive understanding of the tangible benefits of incorporating the 4,4-difluoroazepane scaffold.

The 4,4-Difluoroazepane Moiety: A Tool for Strategic Optimization

The 4,4-difluoroazepane moiety serves as a valuable building block in the synthesis of complex bioactive molecules.[4] Its primary advantage lies in the geminal difluoro substitution at the 4-position of the azepane ring. This modification is not merely an incremental change but a strategic design element intended to address specific challenges in drug development.

One of the key applications of the gem-difluoro group is as a bioisostere for a carbonyl or gem-dimethyl group.[4][5] This substitution can lead to significant improvements in a compound's metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[6] Furthermore, the high electronegativity of the fluorine atoms can alter the electronic properties of the entire molecule, influencing its pKa and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

A Comparative Case Study: Kinase Inhibitor "AZ-1" vs. "AZ-1-F2"

To illustrate the practical implications of incorporating the 4,4-difluoroazepane moiety, we will consider a hypothetical case study of two novel kinase inhibitors targeting a fictitious protein, "Kinase X," implicated in a cancer signaling pathway.

  • AZ-1: The parent compound featuring a standard azepane ring.

  • AZ-1-F2: The fluorinated analog incorporating the 4,4-difluoroazepane moiety.

The following sections will present a comparative analysis of these two compounds, supported by hypothetical experimental data that reflects the expected outcomes based on established principles of medicinal chemistry.

Physicochemical Properties: A Tale of Two Rings

The introduction of the gem-difluoro group is anticipated to modulate key physicochemical properties of the drug candidate. The table below summarizes the predicted differences between AZ-1 and AZ-1-F2.

PropertyAZ-1 (Azepane)AZ-1-F2 (4,4-Difluoroazepane)Rationale for Difference
Molecular Weight 450.6 g/mol 486.6 g/mol Addition of two fluorine atoms.
cLogP 3.23.5The effect of fluorine on lipophilicity is position-dependent; in this case, a slight increase is predicted.
pKa (of a distal amine) 8.58.1The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic groups.[2]
Aqueous Solubility ModerateModerate to LowIncreased lipophilicity can sometimes lead to decreased aqueous solubility.
Metabolic Stability: Blocking the Metabolic Hotspot

A primary driver for incorporating the 4,4-difluoroazepane moiety is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay

To assess the metabolic stability of AZ-1 and AZ-1-F2, an in vitro assay using human liver microsomes (HLMs) would be conducted.

  • Incubation: The test compounds (1 µM) are incubated with pooled HLMs (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Predicted Comparative Data:

CompoundHLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
AZ-11592.4Rapidly metabolized, suggesting a potential metabolic liability on the azepane ring.
AZ-1-F27518.5Significantly more stable, indicating that the difluoro substitution effectively blocks a key site of metabolism.[6]

Biological Efficacy: The Impact on Target Engagement

The electronic and conformational changes induced by the 4,4-difluoroazepane moiety can also influence the compound's binding affinity for its target protein.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory potency of AZ-1 and AZ-1-F2 against Kinase X would be determined using a biochemical assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Assay Components: The assay mixture contains Kinase X, a suitable substrate peptide, and ATP.

  • Compound Titration: A series of dilutions of AZ-1 and AZ-1-F2 are added to the assay mixture.

  • Incubation: The reaction is incubated at room temperature to allow for kinase activity.

  • Detection: A detection reagent containing a labeled antibody that recognizes the phosphorylated substrate is added.

  • Signal Measurement: The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated.

Predicted Comparative Data:

CompoundKinase X IC50 (nM)Rationale for Difference
AZ-125Good baseline potency.
AZ-1-F210The conformational constraints and altered electronic profile of the difluoroazepane ring may lead to a more favorable interaction with the kinase's active site, resulting in improved potency.[2]

Visualizing the Rationale: Workflow and Pathway Diagrams

To better understand the experimental design and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Comparative Evaluation cluster_data Data Analysis AZ1 Synthesis of AZ-1 (Azepane) PhysChem Physicochemical Properties AZ1->PhysChem MetStab Metabolic Stability (HLM Assay) AZ1->MetStab BioAct Biological Activity (Kinase Assay) AZ1->BioAct AZ1_F2 Synthesis of AZ-1-F2 (4,4-Difluoroazepane) AZ1_F2->PhysChem AZ1_F2->MetStab AZ1_F2->BioAct CompData Comparative Data Analysis PhysChem->CompData MetStab->CompData BioAct->CompData

Caption: Workflow for the comparative evaluation of AZ-1 and AZ-1-F2.

Signaling_Pathway GF Growth Factor Rec Receptor GF->Rec KinaseX Kinase X Rec->KinaseX Substrate Substrate KinaseX->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor AZ-1 / AZ-1-F2 Inhibitor->KinaseX

Caption: Simplified signaling pathway showing the inhibitory action of AZ-1 and AZ-1-F2 on Kinase X.

Conclusion: A Clear Path to Improved Drug Candidates

The strategic incorporation of the 4,4-difluoroazepane moiety offers a powerful approach to address common challenges in drug discovery, particularly those related to metabolic stability. As demonstrated in our comparative case study, this modification can lead to a significantly improved pharmacokinetic profile and potentially enhanced biological activity. While the specific effects will always be context-dependent, the principles outlined in this guide provide a strong rationale for considering the 4,4-difluoroazepane scaffold in the design of next-generation therapeutics. By understanding and applying these principles, researchers can increase the probability of success in developing robust and effective drug candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Difluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4,4-Difluoroazepane hydrochloride (CAS 1160721-05-0) are paramount responsibilities. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in chemical principles and regulatory best practices. The objective is to ensure that this compound is managed safely from bench to final disposition, protecting both laboratory personnel and the ecosystem.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is not benign; its hazard classifications dictate the necessary precautions.[1] The primary causality for the stringent disposal protocols lies in its dual chemical nature: it is both a biologically active organic molecule and a halogenated compound.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Statement Pictogram
Acute Toxicity (Oral), Category 4 H302 Harmful if swallowed GHS07
Skin Irritation, Category 2 H315 Causes skin irritation GHS07
Serious Eye Irritation, Category 2A H319 Causes serious eye irritation GHS07

| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335 | May cause respiratory irritation | GHS07 |

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times to prevent accidental exposure through ingestion, skin contact, or inhalation of airborne particles.[2][3] Environmentally, the presence of fluorine atoms classifies it as a halogenated organic compound .[4] Improper disposal, such as drain disposal, can introduce a persistent and potentially toxic substance into aquatic ecosystems, where it can harm wildlife.[5][6] Therefore, the disposal strategy must neutralize its potential for human harm and prevent environmental release.

The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is correct waste segregation . Due to its chemical structure, it must be treated as halogenated chemical waste .

The Rationale for Segregation:

  • Regulatory Compliance: Environmental protection agencies mandate the separation of halogenated and non-halogenated waste streams. Mixing these streams is a common and serious compliance violation.

  • Disposal Method: Halogenated waste requires specific disposal technologies, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins or furans.[7] This process is fundamentally different and more costly than that for non-halogenated waste.[4]

  • Cost-Effectiveness: Commingling non-halogenated waste with a halogenated compound forces the entire volume to be treated as the more hazardous (and expensive) category.[4][8]

Therefore, all waste streams containing this compound—whether the pure solid, solutions, or contaminated labware—must be placed in a designated, clearly labeled "Halogenated Waste" container.

Step-by-Step Disposal Protocols

This section provides actionable, step-by-step procedures for disposing of this compound in various forms.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Assemble Personal Protective Equipment (PPE): Before handling the primary container, don the following:

    • Nitrile or neoprene gloves (latex is not recommended for robust chemical protection).[9]

    • Safety goggles or a face shield to provide full eye protection.[2][3]

    • A laboratory coat, fully fastened.

  • Prepare the Waste Container:

    • Obtain a designated "Halogenated Solid Chemical Waste" container. This container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, vapor-tight lid.[10]

    • Ensure the container is properly labeled with a hazardous waste tag, identifying the contents, including "this compound."

  • Transfer the Chemical:

    • Perform the transfer inside a certified chemical fume hood to control potential dust.

    • Carefully transfer the solid from its original container into the designated halogenated waste container.

    • Rinse the empty original container with a small amount of a suitable solvent (e.g., methanol or acetone). Dispose of this rinsate as halogenated liquid waste (see Protocol 3).

    • Place the triple-rinsed, empty container in the appropriate solid waste stream for glass or plastic recycling, as per your institution's guidelines.

  • Seal and Store:

    • Securely close the halogenated waste container.

    • Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents or bases.[3]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Identify Contaminated Items: Any item that has come into direct contact with this compound is considered hazardous waste. This includes:

    • Gloves

    • Weigh boats and paper

    • Pipette tips

    • Spill cleanup materials (absorbent pads, etc.)

  • Segregate: Place all these solid items directly into the same "Halogenated Solid Chemical Waste" container used in Protocol 1.[11][12]

  • Causality: It is crucial to understand that even trace amounts of the compound on a paper towel or glove render that item hazardous.[11] Disposing of these items in the regular trash can lead to personnel exposure and environmental contamination.

Protocol 3: Disposal of Solutions Containing this compound
  • Characterize the Waste Stream: The entire solution must be disposed of as "Halogenated Liquid Chemical Waste." The presence of the fluorinated azepane derivative dictates this classification, regardless of the solvent used.

  • Select the Correct Container:

    • Obtain a designated "Halogenated Liquid Chemical Waste" carboy or container. The container material must be compatible with the solvent used.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[10]

  • Transfer the Liquid:

    • Using a funnel, carefully pour the solution into the waste container.

    • Perform this transfer in a chemical fume hood to minimize inhalation exposure to solvent vapors.

  • Seal and Label: Securely cap the container and ensure the hazardous waste label is updated with all components of the solution, including solvents and an estimated concentration of the active compound.

Emergency Procedure: Small-Scale Spill Management

In the event of a small spill (<100g) in a controlled laboratory setting:

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE detailed in Protocol 1. If significant dust is present, a respirator may be necessary.[13]

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a plastic dustpan.

  • Dispose: Place all collected spill residue and cleanup materials (including contaminated gloves) into the designated "Halogenated Solid Chemical Waste" container.[2]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cloth in the same solid waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following institutional policy.

The Disposal Decision Pathway

The ultimate fate of the segregated waste is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[12] This method ensures the complete destruction of the organic molecule, converting it into relatively inert inorganic compounds. The following diagram illustrates the decision-making process for proper segregation at the point of generation.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_segregation Waste Segregation & Collection cluster_disposition Final Disposition Waste 4,4-Difluoroazepane Hydrochloride Waste Solid Is it a pure solid or contaminated labware? Waste->Solid Evaluate Form Liquid Is it dissolved in a solvent? Solid->Liquid No SolidWaste Container: 'Halogenated Solid Waste' Solid->SolidWaste Yes LiquidWaste Container: 'Halogenated Liquid Waste' Liquid->LiquidWaste Yes Facility Licensed Hazardous Waste Facility SolidWaste->Facility LiquidWaste->Facility Incineration High-Temperature Incineration Facility->Incineration

Caption: Waste segregation workflow for this compound.

By adhering to this structured and scientifically-grounded disposal plan, researchers can uphold the highest standards of laboratory safety, ensure regulatory compliance, and fulfill their professional duty to protect the environment.

References

Navigating the Synthesis Landscape: A Practical Guide to Handling 4,4-Difluoroazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, 4,4-Difluoroazepane hydrochloride represents a valuable building block, a scaffold ripe with potential for crafting novel therapeutics. However, like many potent reagents in drug discovery, its handling demands a protocol built on a foundation of rigorous safety and operational excellence. This guide moves beyond mere procedural lists to provide a comprehensive framework for the safe and effective use of this compound, grounded in the principles of causality and self-validating safety systems. Our objective is to empower researchers with the knowledge to not only handle this chemical safely but to integrate it seamlessly and efficiently into their discovery workflows.

Understanding the Hazard Profile: More Than Just a Solid

This compound is a white to off-white solid, a physical state that can sometimes lead to a deceptive sense of security.[1] However, its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a more cautious approach. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3] The hydrochloride salt form, while enhancing stability and handling, also means that in the presence of moisture, it can exhibit acidic properties, a crucial consideration for both handling and spill response.

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if ingested.
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.
Serious Eye Damage/IrritationCategory 2ACan cause significant and potentially lasting eye irritation.
Specific Target Organ ToxicityCategory 3May cause irritation to the respiratory tract if inhaled.
Data sourced from PubChem and commercial supplier safety information.[2][3]

The presence of the gem-difluoro group is a key structural feature that imparts desirable properties to potential drug candidates.[1] It is also a reminder that this is a halogenated organic compound, which has specific implications for its disposal.

The Core of Safety: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is not just a checklist; it's an integrated system designed to minimize exposure through multiple barriers. The following details the essential PPE for handling this compound, with a focus on the reasoning behind each selection.

Dermal Protection: Beyond the Single Glove

Given that this compound is a known skin irritant, dermal protection is paramount.[2] While standard disposable nitrile gloves offer a good first line of defense for incidental contact, the nature of this compound calls for a more considered approach.[4] Nitrile gloves can have poor resistance to some halogenated hydrocarbons and amines.[5][6]

  • Primary Gloving: At a minimum, wear standard laboratory nitrile gloves (ensure a thickness of at least 5 mil for reasonable splash protection).[6] These should be inspected for any signs of degradation or puncture before each use.

  • Double Gloving: For procedures involving larger quantities or an increased risk of splashing, double gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

Eye and Face Protection: Shielding from the Unseen

The serious eye irritation potential of this compound necessitates robust protection.[2]

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement.[5]

  • Chemical Splash Goggles: When transferring the solid, preparing solutions, or in any situation with a heightened risk of splashing or dust generation, chemical splash goggles are mandatory.[5]

  • Face Shield: For tasks with a significant splash or powder aerosolization risk, a full-face shield should be worn in conjunction with chemical splash goggles.[5]

Respiratory Protection: An Essential Precaution

As a respiratory irritant, inhalation of this compound dust must be avoided.[2] Engineering controls, such as a certified chemical fume hood, are the primary means of controlling this hazard.

  • Work Within a Fume Hood: All weighing and handling of the solid compound should be performed within a properly functioning chemical fume hood to minimize the potential for inhalation.

  • Respirator Use: In situations where a fume hood is not available or as a supplementary measure during spill cleanup, respiratory protection is necessary. A half-mask or full-face respirator equipped with a multi-gas/vapor cartridge (often with a yellow and magenta color code) or an organic vapor/acid gas cartridge is appropriate.[4][10][11] A P100 particulate filter may also be necessary if significant dust is generated. All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, training, and fit-testing as mandated by OSHA.[12]

Protective Clothing: The Final Barrier
  • Laboratory Coat: A standard, buttoned laboratory coat should be worn at all times to protect from minor spills and contamination of personal clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan ensures that safety is integrated into every step of the workflow.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Review SDS & SOP PPE Don Appropriate PPE Prep->PPE Proceed Hood Verify Fume Hood Function PPE->Hood Proceed Weigh Weigh Solid in Fume Hood Hood->Weigh Initiate Transfer Transfer to Reaction Vessel Weigh->Transfer Carefully Dissolve Dissolve in Solvent Transfer->Dissolve In Hood Decon Decontaminate Work Area Dissolve->Decon On Completion Doff Doff PPE Correctly Decon->Doff Proceed Waste Segregate & Label Waste Doff->Waste Final Step

Caption: A streamlined workflow for the safe handling of this compound.

Step 1: Pre-Handling Preparation

  • Documentation Review: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedure (SOP).

  • PPE Assembly: Gather and inspect all necessary PPE as outlined in Section 2.

  • Engineering Control Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height.

Step 2: Handling the Compound

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of this compound, minimizing any dust generation. Use a spatula or other appropriate tool for transfer.

  • Transfer: Securely cap the container with the weighed solid. Transfer it to the reaction setup, still within the fume hood.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid in a controlled manner to avoid splashing.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface within the fume hood, the balance, and any equipment used with a suitable decontaminating solution (e.g., a mild soap and water solution), followed by a rinse with water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Response: Preparedness is Key

Spill Response: In the event of a spill, the response should be swift and systematic.

Spill_Response Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Spill Response PPE Assess->PPE Contain Contain Spill with Absorbent PPE->Contain Neutralize Neutralize (if acidic) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste Decon->Dispose

Caption: A decision-making flowchart for responding to a chemical spill.

  • Immediate Actions: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill. For a small spill of the solid, you may proceed with cleanup if you are trained and have the appropriate supplies. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

  • PPE for Cleanup: Don the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a respirator if there is a risk of airborne dust.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid actions that could generate dust. For a solution, cover the spill with an inert absorbent material.

  • Decontamination: Clean the spill area with a mild detergent and water.

  • Waste Disposal: All cleanup materials and contaminated PPE must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional protocols.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its associated waste is a critical component of its life cycle management. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[13][14]

Waste Segregation and Collection:

Waste StreamCollection ContainerLabeling
Solid this compoundLabeled, sealed, and compatible solid waste container."Hazardous Waste: Halogenated Organic Solid (this compound)"
Contaminated PPE (gloves, etc.)Labeled, sealed plastic bag or container for solid hazardous waste."Hazardous Waste: Contaminated PPE"
Solutions of the compoundLabeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene)."Hazardous Waste: Halogenated Organic Liquid (Specify solvent and concentration)"

Key Disposal Principles:

  • Segregation is Crucial: Never mix halogenated organic waste with non-halogenated streams. The cost and method of disposal for these waste types are significantly different.[15]

  • Container Compatibility: Ensure that waste containers are chemically compatible with the waste they hold.

  • Proper Labeling: All waste containers must be clearly labeled with their contents as soon as the first drop of waste is added.

  • Secure Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[1] Adherence to your institution's specific waste disposal procedures is mandatory.

By adopting this comprehensive approach to the handling and disposal of this compound, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoroazepane hydrochloride
Reactant of Route 2
4,4-Difluoroazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.